Technical Documentation Center

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
  • CAS: 179056-79-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Abstract This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, a key building block in medicinal chemistry and drug development. The docume...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. It delves into two primary and highly effective methods for the crucial C-C bond formation: the Suzuki-Miyaura coupling and the Stille coupling. This guide offers a detailed examination of the synthesis of the requisite precursors, in-depth mechanistic discussions, step-by-step experimental protocols, and a comparative analysis of the two routes to inform strategic synthetic planning.

Introduction: The Significance of the Pyrazolyl Benzaldehyde Scaffold

The 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde moiety is a prominent structural motif in a variety of biologically active molecules. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. When coupled with a benzaldehyde functional group, it provides a versatile handle for further chemical modifications, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The aldehyde group can be readily transformed into a wide array of other functionalities, enabling extensive structure-activity relationship (SAR) studies.

This guide will explore the two most convergent and widely employed strategies for the synthesis of this important intermediate, both of which rely on palladium-catalyzed cross-coupling reactions to construct the pivotal aryl-heteroaryl bond.

Strategic Overview: A Convergent Approach to Synthesis

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is most efficiently achieved through a convergent strategy, wherein the two key aromatic fragments are synthesized separately and then joined in a final cross-coupling step. This approach allows for greater flexibility and optimization of the synthesis of each precursor. The two primary strategies discussed herein are the Suzuki-Miyaura and Stille cross-coupling reactions.

G cluster_precursors Precursor Synthesis cluster_coupling Palladium-Catalyzed Cross-Coupling 1-Methyl-3-halopyrazole 1-Methyl-3-halopyrazole Coupling Suzuki or Stille Coupling 1-Methyl-3-halopyrazole->Coupling Aryl Organometallic Reagent Aryl Organometallic Reagent Aryl Organometallic Reagent->Coupling Target_Molecule 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Coupling->Target_Molecule

Figure 1: A high-level overview of the convergent synthetic strategy.

Route 1: The Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] This makes it a highly attractive and practical choice for pharmaceutical applications.[3]

Synthesis of Precursors for Suzuki-Miyaura Coupling

3.1.1. Preparation of 1-Methyl-3-halopyrazole (Bromo or Iodo)

The regioselective halogenation of N-methylpyrazole is a critical first step. The N-methyl group directs electrophilic substitution primarily to the C3 and C5 positions.

  • Regioselective Bromination: A common method for the synthesis of 3-bromo-1H-pyrazole involves the reaction of pyrazole with a brominating agent in an acidic medium.[4] For the N-methylated derivative, direct bromination can be achieved, though careful control of conditions is necessary to achieve the desired regioselectivity.

  • Regioselective Iodination: Iodination can be accomplished using various reagents. One approach involves treatment with n-butyllithium followed by the addition of iodine, which typically directs iodination to the most acidic proton, often at the C5 position.[5] However, for the desired 3-iodo isomer, electrophilic iodination under different conditions is required.

3.1.2. Preparation of 3-Formylphenylboronic Acid

This precursor is commercially available but can also be synthesized through several established methods. One common laboratory-scale synthesis involves the reaction of 3-bromobenzaldehyde with a boronic ester in the presence of a palladium catalyst, followed by hydrolysis.

The Suzuki-Miyaura Coupling Reaction

The core of this synthetic route is the palladium-catalyzed cross-coupling of 1-methyl-3-halopyrazole with 3-formylphenylboronic acid.

G Start 1-Methyl-3-halopyrazole + 3-Formylphenylboronic Acid Catalyst_Activation Oxidative Addition of Aryl Halide to Pd(0) Start->Catalyst_Activation Transmetalation Transmetalation with Activated Boronic Acid Catalyst_Activation->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Reductive_Elimination->Product Catalyst_Regeneration Pd(0) Catalyst Regenerated Reductive_Elimination->Catalyst_Regeneration

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ to the active Pd(0) species.

  • Ligand: Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, and is often dependent on the specific substrates and solvent system.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add 1-methyl-3-bromopyrazole (1.0 eq), 3-formylphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (2.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a 4:1 mixture of dioxane and water, is added.

  • The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde.

Parameter Typical Value Rationale
Temperature 80-100 °CTo overcome the activation energy of the reaction.
Reaction Time 4-12 hoursMonitored by TLC or LC-MS for completion.
Catalyst Loading 2-5 mol%To ensure efficient catalysis without excessive cost.
Expected Yield 70-90%Dependent on the purity of starting materials and optimization.

Route 2: The Stille Cross-Coupling Pathway

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms a C-C bond between an organotin compound (organostannane) and an organic halide.[7] A key advantage of the Stille coupling is the stability and functional group tolerance of the organostannane reagents. However, a significant drawback is the toxicity of the tin compounds and the potential difficulty in removing tin-containing byproducts.[7]

Synthesis of Precursors for Stille Coupling

4.1.1. Preparation of 1-Methyl-3-halopyrazole

The synthesis of this precursor is the same as for the Suzuki-Miyaura route (see section 3.1.1).

4.1.2. Preparation of 3-(Tributylstannyl)benzaldehyde

This organostannane reagent can be prepared from 3-bromobenzaldehyde. A common method involves the reaction of 3-bromobenzaldehyde with hexabutylditin in the presence of a palladium catalyst.

The Stille Coupling Reaction

The central step in this pathway is the coupling of 1-methyl-3-halopyrazole with 3-(tributylstannyl)benzaldehyde.

G Start 1-Methyl-3-halopyrazole + 3-(Tributylstannyl)benzaldehyde Catalyst_Activation Oxidative Addition of Aryl Halide to Pd(0) Start->Catalyst_Activation Transmetalation Transmetalation with Organostannane Catalyst_Activation->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Product 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Reductive_Elimination->Product Catalyst_Regeneration Pd(0) Catalyst Regenerated Reductive_Elimination->Catalyst_Regeneration

Figure 3: The catalytic cycle of the Stille cross-coupling reaction.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Similar to the Suzuki coupling, a Pd(0) source is essential. Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille reactions.

  • Ligand: The triphenylphosphine ligands in Pd(PPh₃)₄ are often sufficient, though other phosphine ligands can be used to modulate reactivity.

  • Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used for Stille couplings.

  • Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step.

Experimental Protocol: Stille Coupling
  • In a flame-dried reaction vessel, dissolve 1-methyl-3-iodopyrazole (1.0 eq) and 3-(tributylstannyl)benzaldehyde (1.1 eq) in anhydrous toluene.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • The vessel is sealed and the solution is degassed by bubbling argon through it for 15-20 minutes.

  • The reaction mixture is heated to 100-110 °C and stirred under an inert atmosphere until completion, as monitored by TLC or GC-MS.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is taken up in a suitable solvent and may be washed with an aqueous solution of potassium fluoride to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • The organic layer is then dried and concentrated.

  • Purification by column chromatography on silica gel yields the final product.

Parameter Typical Value Rationale
Temperature 100-110 °CHigher temperatures are often required for Stille couplings.
Reaction Time 6-18 hoursGenerally slower than Suzuki couplings.
Catalyst Loading 2-5 mol%Similar to Suzuki coupling for optimal efficiency.
Expected Yield 60-85%Can be slightly lower than Suzuki due to side reactions and purification challenges.

Comparative Analysis: Suzuki vs. Stille for Industrial Application

Factor Suzuki-Miyaura Coupling Stille Coupling
Reagent Toxicity Boronic acids are generally of low toxicity.Organotin compounds are highly toxic.
Byproduct Removal Boron-containing byproducts are typically water-soluble and easily removed.Tin byproducts can be difficult to remove and may require specific workup procedures.
Reaction Conditions Generally milder conditions, often with aqueous solvent mixtures.Often requires higher temperatures and strictly anhydrous conditions.
Functional Group Tolerance Excellent.Very good, but can be sensitive to certain functionalities.
Cost & Availability Boronic acids are widely available and relatively inexpensive.Organostannanes can be more expensive and less readily available.

For large-scale pharmaceutical synthesis, the Suzuki-Miyaura coupling is overwhelmingly preferred due to the lower toxicity of the reagents and the ease of removing the boron-containing byproducts, which is a critical consideration for the purity of active pharmaceutical ingredients (APIs).[2]

Characterization of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group, distinct signals for the pyrazole ring protons, and characteristic aromatic signals for the benzaldehyde moiety, including a singlet for the aldehyde proton.

  • ¹³C NMR: The spectrum would show characteristic peaks for the pyrazole and benzene ring carbons, the N-methyl carbon, and a downfield signal for the aldehyde carbonyl carbon.

  • Mass Spectrometry: To confirm the molecular weight of the compound.

  • Purity Analysis: HPLC or GC analysis to determine the purity of the final product.

Conclusion

The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde can be effectively accomplished via palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille coupling methods provide viable pathways. However, for applications in drug development and pharmaceutical manufacturing, the Suzuki-Miyaura reaction is the superior choice due to its more environmentally benign nature, the low toxicity of its reagents, and the straightforward purification of the final product. This guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize this valuable building block for their research and development endeavors.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 2023.

  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. ResearchGate, 2025.

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate, 2025.

  • Stille Coupling. Organic Chemistry Portal.

  • Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI, 2023.

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 2021.

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 2008.

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate, 2025.

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 2015.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI, 2022.

  • Preparation of 3-bromobenzaldehyde. Google Patents.

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI, 2017.

  • Synthesis of 3-(1-Tridecynyl)benzaldehyde. PrepChem.com.

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate, 2025.

  • Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH, 2018.

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, 2020.

  • Method of producing 3-bromobenzaldehyde. Google Patents.

  • Preparation of 3-bromobenzaldehyde. Justia Patents.

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). ResearchGate, 2025.

  • p-BROMOBENZALDEHYDE. Organic Syntheses.

  • Copies of 1H, 13C, 19F NMR spectra. Tesis Doctorals en Xarxa.

  • Electronic Supplementary Information. The Royal Society of Chemistry.

  • 3-BROMO-1H-PYRAZOLE synthesis. ChemicalBook.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1-Methyl-1H-pyrazol-3-yl)benzald...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. In the absence of publicly available experimental spectra, this guide presents a comprehensive prediction and interpretation based on established principles of NMR spectroscopy and extensive data from analogous molecular structures. This document is designed to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development by offering a foundational understanding of the spectral characteristics of this compound, thereby aiding in its synthesis, identification, and characterization.

Introduction

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, which combines a substituted pyrazole ring with a benzaldehyde moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such organic compounds. This guide offers an in-depth exploration of the expected ¹H and ¹³C NMR spectra of this molecule.

The interpretation of NMR spectra relies on the fundamental principles of chemical shift, spin-spin coupling, and nuclear Overhauser effect, which provide detailed information about the chemical environment of each nucleus.[2] By analyzing the spectra of structurally related compounds, such as substituted benzaldehydes and pyrazole derivatives, we can accurately predict the spectral features of the target molecule.

Molecular Structure and Numbering

A clear understanding of the molecular structure and a consistent numbering system are crucial for accurate spectral assignment. The structure and IUPAC numbering of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde are presented below.

Figure 1. Molecular structure and numbering of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring, the methyl group, the benzaldehyde ring, and the aldehyde functional group. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1. Predicted ¹H NMR Spectral Data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-aldehyde9.9 - 10.1singlet (s)-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-2'8.0 - 8.2singlet (s) or narrow triplet (t)J ≈ 1.5 - 2.0This proton is ortho to both the pyrazole and aldehyde substituents, leading to a downfield shift. It will appear as a singlet or a narrow triplet due to small couplings to H-4' and H-6'.
H-4'7.8 - 8.0doublet of triplets (dt) or multiplet (m)J ≈ 7.5 - 8.0, 1.5 - 2.0Coupled to H-5' (large coupling) and H-2' and H-6' (small couplings).
H-6'7.7 - 7.9doublet of triplets (dt) or multiplet (m)J ≈ 7.5 - 8.0, 1.5 - 2.0Coupled to H-5' (large coupling) and H-2' and H-4' (small couplings).
H-5'7.5 - 7.7triplet (t)J ≈ 7.5 - 8.0Coupled to H-4' and H-6'.
H-5 (pyrazole)7.4 - 7.6doublet (d)J ≈ 2.0 - 2.5Pyrazole protons typically appear in the aromatic region. Coupled to H-4.
H-4 (pyrazole)6.6 - 6.8doublet (d)J ≈ 2.0 - 2.5Coupled to H-5.
N-CH₃3.9 - 4.1singlet (s)-The methyl protons are deshielded by the adjacent nitrogen atom.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2. Predicted ¹³C NMR Spectral Data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (aldehyde)190 - 193The carbonyl carbon is highly deshielded and appears significantly downfield.
C-3 (pyrazole)150 - 153Carbon attached to the benzene ring.
C-5 (pyrazole)138 - 141Carbon adjacent to two nitrogen atoms.
C-1'136 - 138Quaternary carbon of the benzene ring attached to the pyrazole.
C-3'134 - 136Quaternary carbon of the benzene ring attached to the aldehyde group.
C-5'130 - 133Aromatic CH carbon.
C-6'129 - 131Aromatic CH carbon.
C-4'128 - 130Aromatic CH carbon.
C-2'126 - 128Aromatic CH carbon.
C-4 (pyrazole)106 - 109Shielded pyrazole carbon.
N-CH₃38 - 40Methyl carbon attached to nitrogen.

Experimental Protocols

To obtain high-quality NMR spectra for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, the following experimental protocols are recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing any exchangeable protons.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Data Acquisition

The following diagram illustrates a typical workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis 1D_H1 1D ¹H NMR 1D_C13 1D ¹³C NMR 1D_H1->1D_C13 2D_COSY 2D COSY 1D_C13->2D_COSY 2D_HSQC 2D HSQC 2D_COSY->2D_HSQC 2D_HMBC 2D HMBC 2D_HSQC->2D_HMBC FT Fourier Transform 2D_HMBC->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Integration Integration (¹H) Baseline->Integration Chem_Shift Chemical Shift Analysis Baseline->Chem_Shift Integration->Chem_Shift Coupling Coupling Constant Analysis Chem_Shift->Coupling 2D_Correlation 2D Correlation Analysis Coupling->2D_Correlation Assignment Structure Assignment 2D_Correlation->Assignment Sample_Prep Sample Preparation Sample_Prep->1D_H1

Figure 2. A typical workflow for NMR data acquisition and analysis.

Standard parameters for 1D and 2D NMR experiments on a 400 MHz or 500 MHz spectrometer are recommended for optimal resolution and sensitivity.[2]

Causality of Experimental Choices and Self-Validation

The choice of a combination of 1D and 2D NMR experiments provides a self-validating system for structural elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment. Integration of the signals confirms the relative number of protons.

  • ¹³C NMR: Reveals the number of non-equivalent carbons and their functional group type.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the connection of adjacent protons within the same spin system (e.g., the protons on the benzaldehyde ring).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs, providing unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different fragments of the molecule, for instance, linking the methyl protons to the pyrazole ring carbons and the pyrazole protons to the benzaldehyde ring carbons.

By combining the information from these experiments, a complete and confident assignment of all ¹H and ¹³C signals can be achieved, thus validating the proposed structure.

Conclusion

This technical guide has presented a detailed, albeit predicted, analysis of the ¹H and ¹³C NMR spectra of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. The predicted chemical shifts, multiplicities, and coupling constants, along with the rationale for these predictions, provide a solid foundation for the identification and characterization of this compound. The outlined experimental protocols and the logic behind a multi-dimensional NMR approach underscore the principles of scientific rigor and self-validation in structural elucidation. This guide is intended to be a practical tool for researchers working with this and related heterocyclic compounds.

References

  • PubChem. 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. [Link]

  • American Chemical Society. One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • YouTube. LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

Sources

Foundational

Spectroscopic Characterization of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrazole moiety is a significant scaffold in drug discovery, known for a wide range of biological activities.[1][2][3][4][5] The benzaldehyde functional group offers a versatile handle for further synthetic modifications. A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent chemical transformations.

This guide is structured to provide not only the spectroscopic data but also the underlying principles and experimental considerations for its acquisition and interpretation, reflecting a field-proven approach to molecular characterization.

Molecular Structure and Physicochemical Properties

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde possesses a molecular formula of C₁₁H₁₀N₂O and a molecular weight of 186.21 g/mol .[6] The structure consists of a benzaldehyde ring substituted at the meta position with a 1-methyl-1H-pyrazol-3-yl group.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O[6]
Molecular Weight186.21 g/mol [6]
CAS Number179056-79-2[6]

digraph "molecule" {
graph [layout=neato, overlap=false, splines=true, maxiter=5000];
node [shape=plaintext, fontname="sans-serif", fontsize=12];
edge [fontname="sans-serif", fontsize=12];

// Atom nodes with numbering C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; C7 [label="C", pos="2.6,1.5!"]; O1 [label="O", pos="3.4,2.3!"]; H_aldehyde [label="H", pos="2.9,0.7!"]; C_pyrazole1 [label="C", pos="-2.6,0!"]; N1 [label="N", pos="-3.9,0.75!"]; N2 [label="N", pos="-3.9,-0.75!"]; C_pyrazole2 [label="C", pos="-5.2,0!"]; C_pyrazole3 [label="C", pos="-5.2,-1.5!"]; C_methyl [label="C", pos="-3.9,2.25!"]; H_pyrazole1 [label="H", pos="-6.0,0.5!"]; H_pyrazole2 [label="H", pos="-6.0,-2.0!"]; H_methyl1 [label="H", pos="-3.1,2.75!"]; H_methyl2 [label="H", pos="-4.7,2.75!"]; H_methyl3 [label="H", pos="-3.9,2.75!"]; H_benz1 [label="H", pos="0,2.2!"]; H_benz2 [label="H", pos="-2.1,-1.25!"]; H_benz3 [label="H", pos="0,-2.2!"]; H_benz4 [label="H", pos="2.1,-1.25!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on benzene ring C6 -- C7; C7 -- O1 [style=double]; C7 -- H_aldehyde; C2 -- C_pyrazole1;

// Pyrazole ring bonds C_pyrazole1 -- N1; N1 -- N2; N2 -- C_pyrazole3; C_pyrazole3 -- C_pyrazole2; C_pyrazole2 -- C_pyrazole1;

// Methyl group on pyrazole N1 -- C_methyl;

// Hydrogens C_pyrazole2 -- H_pyrazole1; C_pyrazole3 -- H_pyrazole2; C_methyl -- H_methyl1; C_methyl -- H_methyl2; C_methyl -- H_methyl3; C1 -- H_benz1; C3 -- H_benz2; C4 -- H_benz3; C5 -- H_benz4; }

Caption: Molecular Structure of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR

A standardized protocol for NMR analysis is crucial for data reproducibility.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for protons involved in hydrogen bonding, though none are present in this molecule.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm.

    • Number of Scans: 16-32, depending on sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Sample Dissolve_in_Solvent Dissolve_in_Solvent Sample->Dissolve_in_Solvent 5-10 mg Transfer_to_Tube Transfer_to_Tube Dissolve_in_Solvent->Transfer_to_Tube ~0.6 mL CDCl3 Spectrometer Spectrometer Transfer_to_Tube->Spectrometer 400+ MHz 1H_NMR 1H_NMR Spectrometer->1H_NMR zg30 13C_NMR 13C_NMR Spectrometer->13C_NMR zgpg30 Processing_1H Processing_1H 1H_NMR->Processing_1H FT, Phase, Baseline Processing_13C Processing_13C 13C_NMR->Processing_13C FT, Phase, Baseline Analysis Analysis Processing_1H->Analysis Processing_13C->Analysis

Sources

Exploratory

An In-depth Technical Guide on the Potential Biological Activity of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Executive Summary The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The confluence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide explores the untapped biological activities of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a compound that marries the versatile pyrazole nucleus with the reactive benzaldehyde moiety. Pyrazole derivatives are integral to a multitude of FDA-approved drugs, exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects[1][2][3]. Similarly, benzaldehyde derivatives serve as crucial intermediates in the synthesis of a variety of biologically active compounds[4][5]. This document provides a comprehensive theoretical framework and practical experimental designs to investigate the therapeutic promise of this hybrid molecule.

Introduction: The Rationale for Investigation

The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that has proven to be a cornerstone in drug discovery[3][6]. Its derivatives are known to interact with a wide array of biological targets, leading to their successful clinical use in treating various diseases[7]. The benzaldehyde functional group, an aromatic aldehyde, is a versatile precursor in the synthesis of numerous pharmaceuticals and other bioactive molecules[4]. The strategic combination of these two pharmacophores in 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde presents a compelling case for the exploration of its biological activities. The methyl substitution on the pyrazole ring can enhance lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

This guide will delineate the potential anticancer, antimicrobial, and neuroprotective activities of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, grounded in the established pharmacology of its constituent scaffolds. We will provide detailed, self-validating experimental protocols to systematically evaluate these potential activities.

Proposed Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

A potential synthetic pathway could involve the reaction of 3-formylacetophenone with methylhydrazine. The resulting pyrazole could then be subjected to further modifications if necessary. Another approach could be a cross-coupling reaction, for instance, a Suzuki or Stille coupling, between a pyrazole boronic acid or stannane derivative and a protected 3-formylphenyl halide.

Potential Biological Activities and Experimental Validation

The unique structural attributes of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde suggest several avenues for biological activity. The following sections will delve into the most promising of these, offering detailed protocols for their investigation.

Anticancer Activity

Scientific Rationale: Numerous pyrazole derivatives have demonstrated significant anticancer properties by targeting various pathways involved in tumor progression[9][10][11]. The pyrazole scaffold is a key component of several approved cancer therapeutics[3]. The benzaldehyde moiety can also contribute to cytotoxicity, and its derivatives have been investigated for their anticancer effects[12]. The combined structure, therefore, presents a strong candidate for anticancer drug discovery.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HUVEC for assessing general cytotoxicity)[9].

  • 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (test compound).

  • Doxorubicin (positive control).

  • Dimethyl sulfoxide (DMSO, vehicle control).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Phosphate Buffered Saline (PBS).

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound and doxorubicin in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehydeMCF-7[Experimental Value]
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehydeA549[Experimental Value]
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehydeHUVEC[Experimental Value]
DoxorubicinMCF-7[Experimental Value]
DoxorubicinA549[Experimental Value]
DoxorubicinHUVEC[Experimental Value]

Experimental Workflow:

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 prepare_compounds Prepare Serial Dilutions of Test Compound incubate_24h_1->prepare_compounds add_compounds Add Compounds to Wells prepare_compounds->add_compounds incubate_48h Incubate 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Antimicrobial Activity

Scientific Rationale: Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial activities, including antibacterial and antifungal effects[13][14][15]. The mechanism of action can vary, but some pyrazoles are known to interfere with essential bacterial processes like cell wall synthesis[13]. The aldehyde group can also exhibit antimicrobial properties. Thus, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a promising candidate for a novel antimicrobial agent.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Fungal strain (e.g., Candida albicans ATCC 10231).

  • 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (test compound).

  • Ciprofloxacin (antibacterial control), Fluconazole (antifungal control).

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.

  • 96-well microplates.

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: Grow microbial cultures overnight. Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and control drugs in the broth in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde[Experimental Value][Experimental Value][Experimental Value]
Ciprofloxacin[Experimental Value][Experimental Value]N/A
FluconazoleN/AN/A[Experimental Value]

Experimental Workflow:

MIC_Assay_Workflow start Start prepare_inoculum Prepare Microbial Inoculum start->prepare_inoculum inoculate_plates Inoculate 96-well Plates prepare_inoculum->inoculate_plates prepare_dilutions Prepare Serial Dilutions of Test Compound prepare_dilutions->inoculate_plates incubate_plates Incubate Plates inoculate_plates->incubate_plates determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plates->determine_mic end_node End determine_mic->end_node

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Activity

Scientific Rationale: Several pyrazole derivatives have been investigated for their neuroprotective effects, often attributed to their anti-inflammatory and antioxidant properties[16][17][18]. Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases[16]. The benzaldehyde scaffold has also been implicated in neuroprotective mechanisms. Therefore, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde could potentially mitigate neuronal damage.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Human neuroblastoma cell line SH-SY5Y.

  • 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (test compound).

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxic agent.

  • N-acetylcysteine (NAC) as a positive control.

  • DMEM/F12 medium supplemented with 10% FBS.

  • MTT assay reagents (as described in the anticancer protocol).

  • Reactive Oxygen Species (ROS) detection kit (e.g., DCFDA-based).

Procedure:

  • Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells in DMEM/F12. For a more neuron-like phenotype, cells can be differentiated with retinoic acid for several days prior to the experiment.

  • Pre-treatment: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of the test compound or NAC for 2-4 hours.

  • Induction of Oxidative Stress: Add H₂O₂ or 6-OHDA to the wells (except for the control group) to induce oxidative stress and incubate for 24 hours.

  • Assessment of Cell Viability: Perform the MTT assay as previously described to quantify cell viability.

  • (Optional) Measurement of ROS: To investigate the mechanism, measure intracellular ROS levels using a fluorescent probe like DCFDA according to the manufacturer's instructions.

Data Presentation:

TreatmentConcentrationCell Viability (%)Intracellular ROS (Fold Change)
Control-1001
H₂O₂ alone[Concentration][Experimental Value][Experimental Value]
H₂O₂ + Test Compound[Conc. 1][Experimental Value][Experimental Value]
H₂O₂ + Test Compound[Conc. 2][Experimental Value][Experimental Value]
H₂O₂ + NAC[Concentration][Experimental Value][Experimental Value]

Signaling Pathway Visualization:

Neuroprotection_Pathway cluster_stress Oxidative Stress cluster_compound Potential Intervention H2O2 H₂O₂ / 6-OHDA ROS Increased Intracellular ROS H2O2->ROS induces Test_Compound 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Test_Compound->ROS inhibits Neuroprotection Neuroprotection Test_Compound->Neuroprotection promotes Cell_Death Neuronal Cell Death ROS->Cell_Death leads to

Caption: Potential neuroprotective mechanism via ROS inhibition.

Data Interpretation and Future Directions

The experimental data generated from these protocols will provide a foundational understanding of the biological potential of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. Significant activity in any of these assays would warrant further investigation, including:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which the compound exerts its effects. For anticancer activity, this could involve cell cycle analysis or apoptosis assays. For antimicrobial activity, studies on cell wall or protein synthesis inhibition could be performed.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency and reduce toxicity.

  • In Vivo Studies: If promising in vitro activity is observed, evaluation in animal models of cancer, infection, or neurodegeneration would be the next logical step.

Conclusion

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde represents a molecule of significant interest at the intersection of two well-established pharmacophores. The systematic investigation of its potential anticancer, antimicrobial, and neuroprotective activities, as outlined in this guide, provides a clear and robust framework for its preclinical evaluation. The insights gained from these studies could pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society.
  • ChemScene: Building blocks | Bioactive small molecules. ChemScene.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. PMC - NIH.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with arom
  • Synthesis and Evaluation of Novel Anticancer Compounds Derived from the N
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • Benzaldehyde derivatives: Significance and symbolism. ScienceDirect.
  • (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Pyrazol-3-ones, Part 1: Synthesis and Applications.
  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. ScholarWorks@UTEP.
  • 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-93-7. Biosynth.
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI.
  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry.
  • Benzaldehyde Derivatives from Sarcodontia crocea.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. CNS and Neurological Disorders - Drug Targets.
  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
  • Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
  • Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI.
  • Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives.
  • Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • (PDF) New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • Synthesis, biological activity of new pyrazoline derivative.
  • A review on synthesis and applications of pyrazole and its analogues. Journal of Advanced Scientific Research.
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

Sources

Foundational

A Technical Guide to Pyrazole-Based Benzaldehydes: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist Executive Summary The fusion of the pyrazole nucleus with a benzaldehyde moiety creates a class of organic compounds with immense synthetic versatility and significant ph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The fusion of the pyrazole nucleus with a benzaldehyde moiety creates a class of organic compounds with immense synthetic versatility and significant pharmacological potential. Pyrazole, a five-membered aromatic heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The benzaldehyde group, a reactive aldehyde attached to a benzene ring, serves as a critical synthetic handle for constructing molecular complexity. This guide provides an in-depth exploration of pyrazole-based benzaldehydes for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic methodologies, analyze their chemical reactivity, and showcase their application as pivotal intermediates in the development of novel therapeutics. This document eschews a rigid template to deliver a narrative grounded in mechanistic causality and field-proven insights, ensuring both technical accuracy and practical utility.

The Strategic Union: Pyrazole and Benzaldehyde

The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry

The pyrazole ring system, composed of three carbon and two adjacent nitrogen atoms, is a cornerstone of modern drug design.[3][4] Its significance stems from a unique combination of physicochemical properties:

  • Aromatic Stability: The ring is highly resistant to oxidation and reduction, providing a stable core for drug molecules.[4]

  • Hydrogen Bonding Capabilities: The two nitrogen atoms can act as both hydrogen bond donors (N-H) and acceptors, facilitating strong and specific interactions with biological targets like protein kinases and receptors.

  • Tunable Electronics: The electronic nature of the ring can be readily modified by substituents, allowing for fine-tuning of a molecule's properties.[5]

This scaffold is present in a wide array of pharmaceuticals with diverse therapeutic activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][6][7]

The Benzaldehyde Moiety: A Versatile Synthetic Gateway

The aldehyde functional group is one of the most versatile in organic chemistry. When attached to a pyrazole-substituted benzene ring, it acts as an electrophilic site, readily participating in a host of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows chemists to use pyrazole-based benzaldehydes as foundational building blocks to rapidly assemble libraries of complex molecules for biological screening.

Core Synthetic Strategies

The efficient synthesis of pyrazole-based benzaldehydes is paramount. The choice of synthetic route is often dictated by the desired substitution pattern, available starting materials, and scalability. Below, we analyze the most robust and widely adopted strategies.

The Vilsmeier-Haack Reaction: Direct Formylation

The Vilsmeier-Haack reaction is a classic and highly reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic rings. For phenyl-substituted pyrazoles, this reaction typically proceeds with high regioselectivity at the C4 position of the pyrazole ring, which is activated towards electrophilic substitution.[4][7]

Causality of the Mechanism: The reaction's efficacy hinges on the in-situ generation of the Vilsmeier reagent (a chloroiminium ion) from a tertiary amide like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). This electrophile is potent enough to attack the electron-rich pyrazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate liberates the aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Phenylpyrazole Phenylpyrazole (Electron-rich) Phenylpyrazole->Intermediate Electrophilic Attack Product Pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Hydrolysis) H2O->Intermediate

Caption: Vilsmeier-Haack reaction workflow.

Multi-Component Reactions (MCRs): A Modern Approach

MCRs offer a significant leap in synthetic efficiency, allowing for the construction of complex molecules in a single pot by combining three or more reactants.[8] Several MCRs can be designed to yield pyrazole-based aldehydes or their precursors. For instance, a one-pot reaction of an aromatic aldehyde, a ketone, and a hydrazine can generate a pyrazole scaffold.[8][9] If one of the starting aldehydes already contains a protected aldehyde group, this strategy can be adapted to produce the target molecules with high atom economy.

Expert Insight: The power of MCRs lies in their convergent nature. Instead of building a molecule step-by-step (linear synthesis), components are assembled simultaneously, drastically reducing reaction time, solvent waste, and purification efforts. This aligns with the principles of green chemistry and is highly advantageous for rapid library synthesis in drug discovery.[10]

Functional Group Interconversion: Oxidation of Alcohols

A straightforward method to access these aldehydes is through the oxidation of the corresponding pyrazole-based benzyl alcohols. This is a reliable functional group transformation.

Choice of Oxidant: The selection of the oxidizing agent is critical to ensure high yields and avoid over-oxidation to the carboxylic acid.

  • Mild Oxidants: Manganese dioxide (MnO₂) is often the reagent of choice for oxidizing benzylic alcohols due to its high selectivity and mild conditions.

  • Controlled Oxidants: Swern oxidation or Dess-Martin periodinane (DMP) offer excellent control and are compatible with a wide range of other functional groups, but can be more costly and generate stoichiometric waste.

Comparative Analysis of Synthetic Routes
Synthetic StrategyKey ReactantsTypical YieldsAdvantagesDisadvantages
Vilsmeier-Haack Phenylpyrazole, DMF, POCl₃Good to ExcellentHigh regioselectivity, reliable, scalable.Requires strongly activating groups on the pyrazole.
Multi-Component Aldehyde, Ketone, HydrazineGood to ExcellentHigh atom economy, rapid, diversity-oriented.Reaction discovery can be complex, optimization required.
Oxidation Pyrazole Benzyl AlcoholExcellentHigh yielding, clean reactions.Requires a two-step process (synthesis of alcohol first).

Reactivity and Synthetic Utility

Pyrazole-based benzaldehydes are valuable intermediates precisely because of the aldehyde's reactivity. This functionality serves as a launchpad for diversification.

Reactivity cluster_reactions Key Derivatization Reactions cluster_applications Therapeutic Scaffolds Pz_CHO Pyrazole-Based Benzaldehyde Schiff_Base Schiff Bases (+ R-NH₂) Pz_CHO->Schiff_Base Chalcones Chalcones / Enones (Knoevenagel/Claisen-Schmidt) Pz_CHO->Chalcones Alcohols Secondary Alcohols (Reduction, e.g., NaBH₄) Pz_CHO->Alcohols Acids Carboxylic Acids (Oxidation, e.g., KMnO₄) Pz_CHO->Acids Antimicrobial Antimicrobial Schiff_Base->Antimicrobial Anticancer Anticancer Agents Chalcones->Anticancer Anti_Inflammatory Anti-Inflammatory Chalcones->Anti_Inflammatory

Caption: Synthetic utility of pyrazole-based benzaldehydes.

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), a common linkage in bioactive molecules and ligands. This reaction is often a simple condensation, sometimes requiring mild acid catalysis.

  • Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (like malononitrile) or enolates (from ketones) provides access to α,β-unsaturated systems such as chalcones, which are well-known pharmacophores, particularly in anticancer research.[2]

  • Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) directly forms a C-N single bond, a key transformation in drug synthesis.

Applications in Drug Discovery

The true value of pyrazole-based benzaldehydes is realized in their role as precursors to potent, biologically active molecules. The pyrazole core often serves to anchor the molecule to its target, while the diverse functionalities introduced via the aldehyde group explore the surrounding binding pocket to enhance potency and selectivity.[11]

Anticancer Agents

Many pyrazole-containing compounds exhibit potent anticancer activity by targeting various cellular mechanisms, including kinase inhibition and apoptosis induction.[11][12] Pyrazole-based benzaldehydes are key starting materials for compounds like pyrazolo[3,4-b]pyridines, which have shown promising cytotoxic activity against cancer cell lines.[12] For example, the condensation of a pyrazole benzaldehyde with a ketone can lead to chalcone derivatives that have been evaluated as tubulin polymerization inhibitors or apoptosis inducers.[2][11]

Anti-inflammatory Drugs

The pyrazole scaffold is famously present in celecoxib, a selective COX-2 inhibitor. The development of novel anti-inflammatory agents continues to leverage this core. Pyrazole benzaldehydes can be elaborated into structures that mimic the binding mode of known inhibitors or explore new interactions within the enzyme's active site.

Antimicrobial Agents

By forming Schiff bases or other heterocyclic systems, pyrazole benzaldehydes have been converted into compounds with significant antibacterial and antifungal properties.[13] The resulting molecules often function by disrupting cell wall synthesis or inhibiting essential enzymes in the pathogen.

Experimental Protocols: A Self-Validating System

The following protocol for the Vilsmeier-Haack formylation is presented as a self-validating system. Each step includes the rationale and expected observations, ensuring the researcher can trust the process and troubleshoot effectively.

Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack procedures.[14]

Safety: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. N,N-Dimethylformamide (DMF) is a skin irritant. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Step 1: Preparation of the Vilsmeier Reagent (Rationale: In-situ generation of the active electrophile)

    • To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel over 30 minutes. Observation: The mixture may become viscous and slightly warm; maintain the temperature at 0-5°C. A pale yellow to white precipitate of the Vilsmeier reagent may form.

    • Stir the mixture at 0°C for an additional 30 minutes after the addition is complete.

  • Step 2: Electrophilic Aromatic Substitution (Rationale: Formylation of the electron-rich pyrazole ring)

    • Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the pyrazole solution dropwise to the cold Vilsmeier reagent mixture.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Step 3: Hydrolysis and Work-up (Rationale: Conversion of the iminium salt to the aldehyde and product isolation)

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully quench the reaction by pouring it onto a stirred mixture of crushed ice and water. Caution: This is an exothermic process.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.[14] Observation: Vigorous gas evolution (CO₂) will occur. A precipitate of the crude product should form.

    • Stir the mixture for 1 hour to ensure complete precipitation.

  • Step 4: Purification (Rationale: Isolation of the pure product)

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Recrystallize the solid from a suitable solvent system, such as ethanol/water, to afford the pure 1-phenyl-1H-pyrazole-4-carbaldehyde as a crystalline solid.[14]

Expected Characterization Data
  • ¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm. Aromatic protons on the phenyl ring and pyrazole C3-H and C5-H will appear in the aromatic region (δ 7.0-8.5 ppm).

  • IR Spectroscopy: Look for a strong C=O stretching band for the aldehyde at approximately 1680-1700 cm⁻¹.[13]

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Conclusion and Future Outlook

Pyrazole-based benzaldehydes represent a powerful and versatile class of synthons in modern organic chemistry and drug discovery. Their straightforward synthesis, coupled with the rich reactivity of the aldehyde group, provides an efficient platform for generating vast chemical diversity. The continued development of novel synthetic methods, particularly in the realm of catalytic and multi-component reactions, will further enhance their accessibility.[3][8] For drug development professionals, these molecules are not merely intermediates but strategic starting points for building potent and selective therapeutics targeting a range of diseases, from cancer to inflammatory disorders.[2][11] Future research will likely focus on incorporating these building blocks into DNA-encoded libraries and employing them in fragment-based drug discovery campaigns to accelerate the identification of next-generation medicines.

References

  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI.
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). ACS Omega.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2026).
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2018). MDPI.
  • 4 - Organic Syntheses Procedure. Organic Syntheses.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). Journal of the Indian Chemical Society.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal & Chemical Sciences.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMM
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.

Sources

Exploratory

A Technical Guide to 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its chemical properties, reliable sourcing, synthetic pathways, analytical characterization, and its strategic application in the synthesis of novel molecular entities.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in modern medicinal chemistry.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities.[1][2][3] Its structural versatility allows it to serve as a bioisosteric replacement for other aromatic systems and to engage in specific hydrogen bonding interactions with biological targets, contributing to its efficacy in areas such as oncology, inflammation, and infectious diseases.[2][4]

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde emerges as a particularly valuable synthetic intermediate. It combines the proven pyrazole core with a reactive benzaldehyde moiety. The aldehyde group provides a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and various condensation reactions, enabling the rapid diversification of the core structure to build libraries of novel compounds for biological screening.[5] This guide serves to equip researchers with the foundational knowledge required to effectively procure, synthesize, and utilize this potent building block.

Physicochemical Properties and Identifiers

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The key properties of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde are summarized below.

PropertyValueSource
IUPAC Name 3-(1-methylpyrazol-3-yl)benzaldehyde[6]
CAS Number 179056-79-2[6]
Molecular Formula C₁₁H₁₀N₂O[6][7]
Molecular Weight 186.21 g/mol [6][7]
MDL Number MFCD08669912[6]
SMILES CN1C=CC(=N1)C1=CC(C=O)=CC=C1[6][7]
InChIKey SSAPUQDWKCUIAR-UHFFFAOYSA-N[6]

Below is a 2D representation of the chemical structure.

Caption: 2D Structure of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Commercial Availability

For researchers requiring immediate access to the compound for initial screening or methodology development, several chemical suppliers offer 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. Sourcing from a reputable vendor ensures high purity and reliable characterization data, which is paramount for avoiding costly experimental repeats.

SupplierCatalog NumberPurityAvailable Quantities
Thermo Scientific Chemicals CC60604CB90%250 mg, 1 g

Note: Availability and pricing are subject to change. It is recommended to verify with the supplier directly.

Synthesis and Purification Protocol

While commercially available, in-house synthesis may be required for larger quantities or for the generation of analogs. The synthesis of 3-aryl-1-methylpyrazoles can be efficiently achieved via a [3+2] cycloaddition reaction. A well-established approach involves the reaction of a substituted benzaldehyde with methylhydrazine to form a hydrazone in situ, which then reacts with a suitable three-carbon synthon.

The following protocol is a representative procedure adapted from established methodologies for pyrazole synthesis.[8]

Experimental Protocol: Two-Step, One-Pot Synthesis
  • Step 1: In Situ Hydrazone Formation

    • To a solution of 3-formylbenzonitrile (1.0 eq) in methanol (MeOH, 10 volumes), add methylhydrazine (1.1 eq) dropwise at room temperature under an inert atmosphere (N₂ or Ar).

    • Stir the reaction mixture for 2 hours at room temperature. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The initial reaction forms the key methylhydrazone intermediate. Methanol is an excellent solvent for both reactants, and the reaction proceeds readily at ambient temperature. An excess of methylhydrazine helps drive the reaction to completion.

  • Step 2: Cyclization and Aromatization

    • To the solution containing the in situ formed hydrazone, add a suitable three-carbon coupling partner such as an appropriately substituted β-nitrostyrene or a protected acrolein derivative (1.0 eq).

    • The specific choice of coupling partner and subsequent reaction conditions (e.g., addition of a mild base like triethylamine) will dictate the final cyclization and aromatization to the pyrazole ring. For instance, using a β-nitrostyrene often involves a Michael addition followed by cyclization and elimination of the nitro group.[8]

    • Stir the reaction at room temperature for 24-72 hours, monitoring progress by TLC.[8]

    • Causality: This step constitutes the core ring-forming event. The choice of the C3 synthon is critical. The subsequent steps to convert the initial cycloadduct to the aromatic pyrazole often occur spontaneously or with gentle heating or mild base catalysis.

  • Step 3: Work-up and Purification

    • Upon completion, add water to the reaction mixture to precipitate the crude product.[8]

    • Collect the solid by vacuum filtration and wash with a cold 1:1 mixture of MeOH/water.

    • Dry the solid under vacuum.

    • Purify the crude material by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

    • Causality: The aqueous workup precipitates the relatively nonpolar product from the polar methanol solvent. Column chromatography is the standard and most effective method for removing unreacted starting materials and reaction byproducts to achieve high purity.

Caption: General workflow for the synthesis and purification of the target compound.

Analytical Characterization

To ensure the identity and purity of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a suite of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. Expected signals would include:

    • A singlet for the methyl group protons (~3.9-4.1 ppm).

    • Doublets for the pyrazole ring protons (~6.5-7.8 ppm).

    • A singlet for the aldehyde proton (~9.9-10.1 ppm).

    • Multiplets in the aromatic region for the benzaldehyde ring protons (~7.5-8.2 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Provides confirmation of the carbon skeleton. Key signals include the aldehyde carbonyl carbon (~190-192 ppm) and the distinct carbons of the pyrazole and benzene rings.

  • Mass Spectrometry (MS): Confirms the molecular weight. In electrospray ionization (ESI) mode, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 187.0866.[7]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Useful for identifying key functional groups. A strong carbonyl (C=O) stretch for the aldehyde is expected around 1700 cm⁻¹.

Applications in Synthesis and Drug Discovery

The true utility of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde lies in its capacity as a versatile synthetic intermediate. The aldehyde functional group serves as a key reaction point for building molecular complexity.

G cluster_0 Core Building Block cluster_1 Key Chemical Transformations cluster_2 Resulting Scaffolds A 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde B Reductive Amination (+ Amine, Reducing Agent) A->B R-NH₂ NaBH(OAc)₃ C Wittig Reaction (+ Phosphonium Ylide) A->C Ph₃P=CHR D Condensation (+ Active Methylene Cmpd) A->D CH₂(CN)₂ Piperidine E Substituted Benzylamines B->E F Stilbene/Alkene Analogs C->F G Chalcone-like Structures D->G

Caption: Key synthetic transformations using the title compound as a starting material.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides a straightforward route to a diverse array of substituted benzylamines. This is one of the most robust and widely used methods for C-N bond formation in the pharmaceutical industry.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, providing access to stilbene-like structures and other vinyl-substituted pyrazoles.

  • Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene compounds (e.g., malononitrile) or methyl ketones, respectively, can generate electron-deficient alkenes and chalcone-like scaffolds, which are themselves valuable precursors and biologically active motifs.

By leveraging these transformations, medicinal chemists can rapidly generate a library of compounds where the pyrazole core is appended with diverse functional groups, enabling a thorough exploration of the structure-activity relationship (SAR) around this privileged scaffold.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

  • Hazards: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9] All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9][10]

  • Handling: Avoid generating dust. Keep away from sources of ignition.[11] After handling, wash hands thoroughly.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a high-value building block for chemical synthesis and drug discovery. Its combination of a biologically relevant pyrazole core and a synthetically versatile aldehyde handle makes it an ideal starting point for the development of novel small-molecule therapeutics. This guide has provided a comprehensive overview of its properties, sourcing, synthesis, and application, offering researchers the technical insights needed to confidently incorporate this compound into their research and development programs.

References

  • Varvounis, G., et al. "Pyrazol-3-ones, Part 1: Synthesis and Applications." ResearchGate. [Link]

  • ResearchGate. "Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and..." [Link]

  • Gomza, V., et al. "One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds." ACS Omega. [Link]

  • PubChemLite. 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. [Link]

  • Organic Syntheses. "A THREE-COMPONENT SYNTHESIS OF PYRAZOLES." Organic Syntheses. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • El-Sayed, N. F., et al. "Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[6][12][13]triazolo[3,4- b ][6][13][14] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity." National Institutes of Health (NIH). [Link]

  • MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Benzaldehyde. [Link]

Sources

Foundational

An In-Depth Technical Guide to the X-ray Crystallography of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Abstract This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic compound of significant interest in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole scaffold is a privileged structure in drug discovery, known for its diverse biological activities.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental decisions. We will navigate the entire workflow, from the synthesis of the target compound and the critical process of obtaining diffraction-quality single crystals, to the intricacies of data collection, structure solution, refinement, and validation.

Introduction: The Significance of Pyrazole Derivatives

Pyrazole-based compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological properties including anti-inflammatory, anticancer, and antimicrobial activities.[2][3] The metabolic stability of the pyrazole nucleus makes it a favored scaffold in the design of novel therapeutic agents.[3] The precise three-dimensional structure of these molecules, obtainable through X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. This guide uses 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde as a representative example to illustrate the crystallographic workflow, providing insights that are broadly applicable to other small organic molecules.

Synthesis and Purification of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

A reliable synthesis and rigorous purification are prerequisites for successful crystallization. For the target compound, a plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction.[1][4][5] This method is well-established for the formation of C-C bonds between aryl halides and boronic acids, offering high yields and functional group tolerance.

Proposed Synthetic Pathway

The synthesis can be envisioned as a coupling between 3-bromo-1-methyl-1H-pyrazole and 3-formylphenylboronic acid.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 3-bromo-1-methyl-1H-pyrazole 3-bromo-1-methyl-1H-pyrazole Suzuki Coupling Suzuki Coupling 3-bromo-1-methyl-1H-pyrazole->Suzuki Coupling + 3-formylphenylboronic acid 3-formylphenylboronic acid 3-formylphenylboronic acid->Suzuki Coupling Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Suzuki Coupling Catalyst Na2CO3 Na2CO3 Na2CO3->Suzuki Coupling Base 1,4-dioxane/H2O 1,4-dioxane/H2O 1,4-dioxane/H2O->Suzuki Coupling Solvent 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Suzuki Coupling->3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Figure 1: Proposed Suzuki-Miyaura coupling for synthesis.
Experimental Protocol: Synthesis
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-bromo-1-methyl-1H-pyrazole (1.0 eq), 3-formylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).[4]

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%).[4]

  • Reaction: Heat the mixture to 90 °C and stir for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The purity of the final compound is critical for crystallization; a purity of >95% is recommended. Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry should be performed to confirm the structure and purity before proceeding.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystallographic analysis. It is a process of transitioning a molecule from the disordered state in solution to a highly ordered, three-dimensional lattice. This requires achieving a state of supersaturation, from which nucleation and crystal growth can occur.

Causality in Solvent Selection

The choice of solvent is paramount. A suitable solvent system is one in which the compound has moderate solubility.

  • Too soluble: The compound will remain in solution even at high concentrations, preventing crystallization.[6]

  • Too insoluble: The compound will precipitate out of solution as an amorphous powder or microcrystals, which are unsuitable for single-crystal X-ray diffraction.

For 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a molecule with both aromatic and polar functional groups, a range of solvents should be screened. Good starting points include ethanol, methanol, acetonitrile, ethyl acetate, and binary mixtures such as dichloromethane/hexane or acetone/water.

Crystallization Techniques

Several techniques can be employed to achieve the slow supersaturation necessary for growing large, well-ordered crystals.

This is the simplest method, where the solvent is allowed to evaporate slowly from a near-saturated solution.[7][8]

Protocol: Slow Evaporation

  • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.[7]

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[7]

Vapor diffusion is a highly controlled method and is often successful when slow evaporation fails.[6] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

Protocol: Vapor Diffusion (Hanging Drop)

  • In a 24-well crystallization plate, add 500 µL of an anti-solvent (e.g., hexane) to the reservoir.

  • On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a good solvent (e.g., dichloromethane).

  • Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease.[9]

  • The anti-solvent vapor will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.[9][10][11]

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[12] Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) that efficiently collect the diffraction pattern.[12]

The Diffractometer and Experimental Setup

The crystal is maintained at a low temperature (typically 100-173 K) using a cryostream. This minimizes thermal vibrations of the atoms, leading to higher quality diffraction data at higher resolution. The X-rays are generated, monochromatized (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å), and collimated before striking the crystal.[12]

Data Collection Strategy

A complete dataset requires collecting diffraction data over a wide range of crystal orientations. This is achieved by rotating the crystal in the X-ray beam.

Key Parameters for Data Collection:

ParameterTypical ValueRationale
Temperature 100 KReduces atomic thermal motion, improving diffraction intensity at high angles.
X-ray Wavelength Mo Kα (0.71073 Å)Good for small molecules, provides good resolution.
Detector Distance 40-60 mmA balance between resolving diffraction spots and capturing high-angle data.
Exposure Time 5-30 s / frameDependent on crystal size, quality, and X-ray source intensity.
Rotation per Frame 0.5-1.0°Smaller steps provide better sampling of the diffraction pattern.
Total Rotation 180-360°Ensures a complete dataset is collected.

The collected frames are then processed using specialized software (e.g., CrysAlisPro, APEX) to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects and absorption.

Structure Solution and Refinement

The result of data collection is a list of reflection indices (h, k, l) and their corresponding intensities. The next step is to determine the arrangement of atoms in the unit cell that gives rise to this diffraction pattern.

Structure Solution

For small molecules, "direct methods" are typically used to solve the phase problem of crystallography. Programs like SHELXS or SHELXT use statistical relationships between the intensities of the reflections to derive initial phase estimates, which are then used to calculate an initial electron density map.[13] This map should reveal the positions of most non-hydrogen atoms.

Structure Refinement with SHELXL

The initial atomic model is then refined against the experimental data using a least-squares minimization procedure, typically with the program SHELXL.[13] Refinement improves the agreement between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[14]

G Initial Model (from SHELXS/T) Initial Model (from SHELXS/T) Least-Squares Refinement (SHELXL) Least-Squares Refinement (SHELXL) Initial Model (from SHELXS/T)->Least-Squares Refinement (SHELXL) Difference Fourier Map Difference Fourier Map Least-Squares Refinement (SHELXL)->Difference Fourier Map Calculate Convergence? Convergence? Least-Squares Refinement (SHELXL)->Convergence? Model Building Model Building (Add H-atoms, Anisotropic Displacement, Disorder) Difference Fourier Map->Model Building Interpret Model Building->Least-Squares Refinement (SHELXL) Update Model Convergence?->Difference Fourier Map No Final Model Final Model Convergence?->Final Model Yes

Figure 2: The iterative cycle of crystallographic refinement.

Key Steps in Refinement:

  • Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (spherical thermal motion).

  • Anisotropic Refinement: Once the model is stable, anisotropic displacement parameters (ellipsoidal thermal motion) are introduced for non-hydrogen atoms, which better models their thermal vibrations.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model" (HFIX instructions in SHELXL), as they scatter X-rays weakly.[13]

  • Final Refinement Cycles: The model is refined until convergence, meaning the shifts in atomic parameters between cycles are negligible.

Assessing the Quality of the Refinement

Several metrics are used to evaluate the quality of the final crystallographic model.

ParameterDescriptionTypical Value (Good Quality)
R1 A measure of the agreement between observed and calculated structure factor amplitudes.[14][15]< 0.05
wR2 A weighted R-factor based on squared structure factor intensities (F²).< 0.15
Goodness of Fit (GooF) Should be close to 1.0 for a good model and correct weighting scheme.~1.0
Residual Electron Density The largest peaks and holes in the final difference Fourier map.< ±0.5 e⁻/ų

Data Validation and Deposition

The final step is to validate the crystal structure and deposit the data in a public repository.

The Crystallographic Information File (CIF)

All crystallographic information, from cell parameters and data collection details to atomic coordinates and refinement statistics, is compiled into a standardized Crystallographic Information File (CIF).[16] This format is required for publication in most scientific journals and for deposition in crystallographic databases.

Structure Validation with checkCIF

Before deposition, the CIF must be validated using the checkCIF service provided by the International Union of Crystallography (IUCr).[17][18][19] checkCIF performs a battery of tests on the geometric and crystallographic data in the file and generates a report with ALERTS.[17][18]

Common ALERTS and Their Interpretation:

  • Level A ALERTS: These are the most serious and usually indicate significant errors that must be addressed.

  • Level B ALERTS: These indicate potentially serious issues that require investigation and explanation.

  • Level C and G ALERTS: These are less severe and often informational, but should still be reviewed.

It is the responsibility of the crystallographer to address or provide a scientifically sound explanation for all ALERTS before publication.

Deposition

The final, validated CIF is deposited in a public database, most commonly the Cambridge Structural Database (CSD) for small organic molecules.[20][21] Upon deposition, a unique CCDC number is assigned, which allows other researchers to access the crystallographic data.

Conclusion

The X-ray crystallographic analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, from synthesis to data deposition, is a multi-step process that requires careful experimental design and execution. Each stage, from obtaining a pure compound and high-quality crystals to meticulous data collection and refinement, is crucial for obtaining an accurate and reliable three-dimensional molecular structure. This guide has outlined a robust workflow and provided the rationale behind key decisions, equipping researchers with the knowledge to successfully apply these principles to their own crystallographic investigations, thereby accelerating research in drug discovery and materials science.

References

  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. PubMed. Available at: [Link]

  • Synthesis of 3-(3-aryl-1-methyl-1H-pyrazol-5-yl)chromones 32 by... ResearchGate. Available at: [Link]

  • Guide for crystallization. University of Angers. Available at: [Link]

  • User guide to crystal structure refinement with SHELXL 1. Introduction. Reza Latifi. Available at: [Link]

  • R-factor (crystallography). Wikipedia. Available at: [Link]

  • Slow Evaporation Method. University of Florida. Available at: [Link]

  • Preparing a Single-Crystal X-ray Diffraction Scan. YouTube. Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. IUCr Journals. Available at: [Link]

  • Deposit. The Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

  • (PDF) Co-crystallization of N′-benzylidenepyridine-4-carbohydrazide and benzoic acid via autoxidation of benzaldehyde. ResearchGate. Available at: [Link]

  • Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Available at: [Link]

  • Crystal Growth. Biology Linac Coherent Light Source. Available at: [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. ResearchGate. Available at: [Link]

  • R-factor (crystallography). Grokipedia. Available at: [Link]

  • Refinement of Disorder with SHELXL. MIT Department of Chemistry. Available at: [Link]

  • CIF Deposition Guidelines. CCDC. Available at: [Link]

  • pyridine-4-carbohydrazide and benzoic acid via autoxidation of. IUCr Journals. Available at: [Link]

  • Crystal structure refinement with SHELXL. IUCr Journals. Available at: [Link]

  • Cocrystallization of Progesterone with Benzoic Acid and Its Derivatives. ACS Publications. Available at: [Link]

  • Vapor diffusion crystallization - theory & practice of hanging & sitting drop crystallization. YouTube. Available at: [Link]

  • checkCIF validation ALERTS: what they mean and how to respond. SciSpace. Available at: [Link]

  • R-Factors. University of St Andrews. Available at: [Link]

  • How to grow single crystals by slow evaporation method? ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. ACS Publications. Available at: [Link]

  • Structure Deposition Workshop. CCDC. Available at: [Link]

  • Requirements for Depositing X-Ray Crystallographic Data. American Chemical Society. Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. Available at: [Link]

  • R factor. Online Dictionary of Crystallography. Available at: [Link]

  • SHELXL - An Easy Structure - Sucrose. University of Cambridge. Available at: [Link]

  • Consecutive Three-Component Synthesis of 3-(Hetero)Aryl-1H-pyrazoles with Propynal Diethylacetal as a Three-Carbon Building Block. NIH. Available at: [Link]

  • Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]

  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. NIH. Available at: [Link]

  • The SHELX package. MIT OpenCourseWare. Available at: [Link]

  • Growing Quality Crystals. MIT Department of Chemistry. Available at: [Link]

  • Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). IUCr. Available at: [Link]

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. Available at: [Link]

  • How to Perform Single Crystal Diffraction - Crystal Alignment. YouTube. Available at: [Link]

  • Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available at: [Link]

  • Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. MDPI. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. Available at: [Link]

  • How to: Deposit Structures. YouTube. Available at: [Link]

  • Experimental setup for high-pressure single crystal diffraction at... ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Available at: [Link]

Sources

Exploratory

A Deep Dive into the Thermal Stability of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde: A Thermogravimetric Analysis Guide

Foreword: The Critical Role of Thermal Stability in Drug Development In the landscape of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Thermal Stability in Drug Development

In the landscape of pharmaceutical development, understanding the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. Among these, thermal stability is a critical parameter that influences every stage of the drug lifecycle, from synthesis and purification to formulation, packaging, and storage. Thermogravimetric analysis (TGA) stands out as a powerful and indispensable technique for elucidating the thermal behavior of pharmaceutical compounds.[1][2] This guide provides an in-depth technical exploration of the thermogravimetric analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic aldehyde with potential applications in medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities, making a thorough understanding of their stability essential for their development as therapeutic agents.[3] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical insights into the application of TGA for characterizing this promising molecule.

Introduction to 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and the Importance of TGA

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a bifunctional organic molecule featuring a substituted pyrazole ring linked to a benzaldehyde moiety. The pyrazole nucleus is a common scaffold in many pharmaceuticals, while the aldehyde group offers a reactive handle for further synthetic modifications. The inherent thermal stability of this compound is a key determinant of its viability as a drug candidate.

Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This measurement provides crucial information about a material's thermal stability, decomposition pathways, and composition.[1] For a pharmaceutical compound like 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, TGA can reveal:

  • Decomposition Temperatures: The onset and peak temperatures of decomposition, which define the upper limit of its thermal stability.

  • Purity: The presence of volatile impurities or residual solvents can be detected as initial mass loss at lower temperatures.

  • Decomposition Kinetics: The rate of mass loss provides insights into the kinetics of the decomposition process.

  • Mechanism of Decomposition: By analyzing the number of decomposition steps and the mass loss at each stage, a plausible degradation pathway can be proposed.

This guide will walk through the experimental design for TGA, present and interpret a hypothetical TGA thermogram for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde based on the known behavior of its constituent chemical motifs, and discuss the likely decomposition mechanisms.

Experimental Protocol: A Self-Validating TGA Methodology

The following protocol is designed to ensure the acquisition of high-quality, reproducible TGA data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. The causality behind each parameter selection is explained to provide a framework for adapting this method to other organic compounds.

Instrumentation and Calibration

A calibrated thermogravimetric analyzer is essential for accurate measurements. The instrument should be calibrated for both mass and temperature according to the manufacturer's specifications.

Sample Preparation and Loading
  • Sample Purity: The 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde sample should be of high purity (e.g., >90%) to avoid misinterpretation of the TGA curve due to the decomposition of impurities.[6]

  • Sample Mass: A sample mass of 5-10 mg is recommended. A smaller sample size minimizes thermal gradients within the sample and reduces the likelihood of sample ejection due to rapid gas evolution.[7]

  • Crucible: An open ceramic or platinum crucible is suitable for this analysis. An open crucible allows for the efficient removal of gaseous decomposition products.[7]

TGA Operating Parameters

The choice of experimental parameters directly influences the shape and position of the TGA curve.

ParameterRecommended ValueRationale
Temperature Program Ramp from 25 °C to 600 °CThis range is typically sufficient to observe the complete decomposition of most organic molecules.[7]
Heating Rate 10 °C/minA heating rate of 10-20 °C/min provides a good balance between resolution of decomposition events and analysis time.[7][8]
Purge Gas Nitrogen (Inert)An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound.[4][7]
Flow Rate 50 mL/minA consistent flow rate ensures the efficient removal of volatile decomposition products from the sample environment.
Data Acquisition and Analysis

The primary data collected are the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).[5] The DTG curve is particularly useful for identifying the temperatures of maximum decomposition rates.

Visualization of the TGA Workflow

The following diagram illustrates the key steps in the thermogravimetric analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Acquisition & Analysis Sample 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Weigh Weigh 5-10 mg Sample->Weigh Load Load into Crucible Weigh->Load TGA Place Crucible in TGA Load->TGA Parameters Set Parameters: - Temp: 25-600 °C - Rate: 10 °C/min - Gas: N2 @ 50 mL/min TGA->Parameters Run Initiate Analysis Parameters->Run Acquire Record Mass Loss vs. Temperature Run->Acquire Plot Generate TGA & DTG Curves Acquire->Plot Interpret Interpret Thermal Events Plot->Interpret

Caption: Experimental workflow for the TGA of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Hypothetical TGA and DTG Data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

As no experimental TGA data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is publicly available, the following data is a plausible representation based on the known thermal behavior of pyrazole and benzaldehyde derivatives.[9][10]

Interpreting the Hypothetical Thermogram

A TGA curve for a pure organic compound typically shows a stable baseline at 100% mass, followed by one or more mass loss steps corresponding to decomposition events.[11]

  • Initial Plateau (25 °C to ~250 °C): The initial flat region of the TGA curve indicates that the compound is thermally stable up to approximately 250 °C. The absence of significant mass loss below 100 °C suggests the sample is anhydrous and free of volatile solvents.

  • Decomposition Step (~250 °C to ~400 °C): A significant and relatively sharp drop in mass is expected in this temperature range, indicating the primary decomposition of the molecule.[11] For many heterocyclic compounds, decomposition can occur in a single step in an inert atmosphere.[9][12]

  • Final Plateau (>400 °C): The final mass percentage represents the non-volatile residue. For many organic compounds, this residue is minimal when heated in an inert atmosphere.[9]

The corresponding DTG curve would show a peak at the temperature of the maximum rate of mass loss, providing a precise point for characterizing the decomposition.

Tabulated Hypothetical Data
Thermal EventOnset Temperature (°C)Peak Temperature (°C) (from DTG)Mass Loss (%)Description
Decomposition ~250~320~95Primary decomposition of the molecule.
Residue >400-~5Formation of a stable carbonaceous residue.

Proposed Thermal Decomposition Pathway

The thermal decomposition of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in an inert atmosphere is likely initiated by the cleavage of the weakest bonds in the molecule. The C-C bond between the pyrazole and phenyl rings, and the C-C bond of the aldehyde group are potential initial cleavage sites.

A plausible decomposition pathway could involve:

  • Initial Fragmentation: Homolytic cleavage to form radical intermediates. The pyrolysis of benzaldehyde derivatives can lead to the formation of benzoyl radicals.[10]

  • Ring Opening and Fragmentation: The pyrazole ring, while aromatic, can undergo ring-opening at high temperatures, leading to the formation of smaller volatile fragments.

  • Volatilization of Fragments: The smaller fragments produced during decomposition are volatile and are removed by the purge gas, resulting in mass loss.

  • Char Formation: At higher temperatures, some of the fragments may undergo secondary reactions to form a stable carbonaceous residue.

The following diagram illustrates a simplified potential decomposition pathway.

Decomposition_Pathway cluster_main Thermal Decomposition Molecule 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Heat Heat (Δ) Molecule->Heat Intermediates Radical Intermediates (e.g., Benzoyl radical, Pyrazole radical) Heat->Intermediates Fragments Volatile Fragments (e.g., CO, N2, small hydrocarbons) Intermediates->Fragments Residue Carbonaceous Residue Intermediates->Residue

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde: A Gateway to Novel Heterocycles and Bioactive Molecules

Introduction In the landscape of modern organic synthesis and medicinal chemistry, the pyrazole moiety stands as a privileged scaffold, integral to a wide array of biologically active compounds, including numerous approv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the pyrazole moiety stands as a privileged scaffold, integral to a wide array of biologically active compounds, including numerous approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors and other targeted therapies. Within this important class of heterocycles, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde emerges as a highly valuable and versatile building block. This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthetic utility of this aldehyde, offering insights into its reactivity and providing detailed protocols for its application in key organic transformations.

The strategic placement of the aldehyde group at the meta-position of the phenyl ring, which is in turn connected to a methylated pyrazole, offers a unique combination of steric and electronic properties. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including condensations, olefina­tions, and multicomponent reactions, enabling the construction of complex molecular architectures. This guide will explore several of these key applications, providing both the theoretical framework and practical, step-by-step protocols to empower researchers in their synthetic endeavors.

Core Synthetic Applications

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a key starting material for the synthesis of a variety of important chemical scaffolds. Its reactivity is primarily centered around the aldehyde group, which can readily undergo nucleophilic attack and condensation reactions.

Knoevenagel Condensation: Access to Pyrazole-Containing Alkenes

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound.[2][3] When 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is subjected to Knoevenagel conditions, it provides a straightforward route to pyrazole-substituted α,β-unsaturated systems. These products are valuable intermediates in their own right, serving as precursors for the synthesis of more complex heterocyclic systems and as potential Michael acceptors.

A particularly useful and environmentally conscious approach involves conducting the condensation in an aqueous medium, which can be catalyzed by a mild and inexpensive base such as ammonium carbonate.[1][4]

Mechanism of Knoevenagel Condensation:

Knoevenagel cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Dehydration ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Intermediate ActiveMethylene->Enolate Deprotonation Base Base (e.g., NH₄)₂CO₃ Aldehyde 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Enolate->Aldehyde Nucleophilic Attack Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Product α,β-Unsaturated Product Intermediate->Product Elimination of H₂O HWE cluster_1 Step 1: Ylide Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Oxaphosphetane Formation & Elimination Phosphonate Phosphonate Ester Ylide Phosphonate Carbanion Phosphonate->Ylide Deprotonation Base Base (e.g., NaH) Aldehyde 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Ylide->Aldehyde Nucleophilic Attack Betaine Betaine Intermediate Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Sources

Application

Application Notes and Protocols for the Reductive Amination of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Pyrazole Scaffolds and Reductive Amination The pyrazole nucleus is a cornerstone in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Scaffolds and Reductive Amination

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as a versatile scaffold have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-viral compounds.[1][2] The synthesis of novel pyrazole-containing molecules is therefore of significant interest in drug discovery and development. 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a key building block in this endeavor, offering a reactive handle for the introduction of diverse amine functionalities.

Reductive amination stands out as a powerful and widely utilized method for the formation of carbon-nitrogen bonds, transforming carbonyl compounds into amines.[3] This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4] The judicious choice of a reducing agent is paramount to the success of this reaction, with the ideal reagent selectively reducing the imine intermediate without affecting the starting carbonyl group. This application note provides a detailed protocol for the reductive amination of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a critical transformation for the synthesis of novel pyrazole-based drug candidates.

Physicochemical Properties and Handling of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

A thorough understanding of the starting material's properties is essential for a successful and safe reaction.

PropertyValueSource
Chemical Name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde[5]
CAS Number 179055-27-7[6]
Molecular Formula C11H10N2O[5][6]
Molecular Weight 186.21 g/mol [5][6]
Appearance White to off-white solid[7]
Purity Typically ≥90%[5]

Storage and Handling:

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] It is classified as an irritant and is harmful if swallowed.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a certified fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[8]

Mechanism of Reductive Amination

The reductive amination of an aldehyde proceeds through a well-established two-step mechanism:

Reductive_Amination_Mechanism Start Aldehyde (R-CHO) + Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine (C=N) Intermediate Hemiaminal->Imine - H2O Product Secondary Amine Imine->Product Reduction (e.g., [H-])

Caption: The mechanism of reductive amination.

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to form an imine. This step is typically reversible and often acid-catalyzed.

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a single bond, yielding the final amine product.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol is adapted from a successful procedure for a structurally similar pyrazole aldehyde and is designed to be a reliable starting point for the reductive amination of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.[9] Sodium triacetoxyborohydride (STAB) is the reducing agent of choice due to its mildness and excellent selectivity for imines over aldehydes.[9]

Materials and Reagents
ReagentGradeSupplier
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde≥90%e.g., Thermo Scientific
Amine of choice (e.g., aniline, benzylamine)Reagent gradeStandard suppliers
Sodium triacetoxyborohydride (STAB)Reagent gradeStandard suppliers
1,2-Dichloroethane (DCE), anhydrousAnhydrousStandard suppliers
Dichloromethane (DCM)ACS gradeStandard suppliers
Saturated sodium bicarbonate (NaHCO3) solution-Prepared in-house
Brine (saturated NaCl solution)-Prepared in-house
Anhydrous sodium sulfate (Na2SO4)AnhydrousStandard suppliers
Step-by-Step Procedure

Protocol_Workflow A 1. Dissolve Aldehyde and Amine in DCE B 2. Add STAB in portions A->B C 3. Stir at Room Temperature B->C D 4. Monitor Reaction by TLC/LC-MS C->D E 5. Quench with NaHCO3 solution D->E Upon Completion F 6. Extract with DCM E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for reductive amination.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 mmol, 1.0 eq).

  • Add the desired amine (1.1-1.2 mmol, 1.1-1.2 eq).

  • Dissolve the solids in anhydrous 1,2-dichloroethane (DCE) (10-15 mL).

  • To this stirring solution, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) portion-wise over 5-10 minutes. Note: The addition of STAB can be slightly exothermic.

  • Allow the reaction mixture to stir at room temperature for 4-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired secondary amine.

Troubleshooting and Considerations

IssuePotential CauseSuggested Solution
Low or No Product Formation Incomplete imine formation; inactive reducing agent; steric hindrance from the amine.Add a catalytic amount of acetic acid (1-5 mol%) to promote imine formation. Use freshly opened or properly stored STAB. Consider a less sterically hindered amine or increase reaction time/temperature.
Formation of Alcohol Byproduct Reduction of the starting aldehyde.This is less likely with STAB but can occur with other reducing agents like NaBH4.[9] Ensure the correct reducing agent is used.
Dialkylation of Primary Amine The product secondary amine reacts with another molecule of the aldehyde.Use a slight excess of the primary amine (1.1-1.2 eq). Add the aldehyde slowly to a solution of the amine and STAB.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography. Consider a different purification technique such as preparative HPLC.

Conclusion

This application note provides a comprehensive and actionable protocol for the reductive amination of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. By leveraging the selectivity of sodium triacetoxyborohydride, this method offers a reliable pathway to synthesize a diverse range of secondary amines bearing the valuable pyrazole scaffold. This protocol is intended to serve as a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient generation of novel molecules for further investigation.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX.
  • Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303.
  • ResearchGate. (n.d.). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]

  • Catalysts. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
  • ResearchGate. (n.d.). Synthesis of the pyrazole derivatives from aldehyde hydrazones via a.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Armstrong, A., et al. (2006). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 8(11), 2333–2336.
  • Molecules. (2022).
  • ResearchGate. (n.d.). (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • Molecules. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • ACS Omega. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Arkat USA. (2009). Recent developments in aminopyrazole chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde as a Versatile Building Block for Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, most n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a cornerstone of many diseases, most notably cancer.[1] This has positioned them as one of the most critical target classes in modern drug discovery. A key challenge in this field is the design of inhibitors that are both potent and selective, minimizing off-target effects.

Within the medicinal chemist's toolkit, the pyrazole ring has earned the status of a "privileged scaffold."[1][2][3] Its synthetic accessibility and favorable drug-like properties have made it a recurring motif in a multitude of approved therapeutics.[2][3] In the realm of kinase inhibitors, its role is particularly significant. A review of small molecule kinase inhibitors approved by the US FDA reveals that many, including Crizotinib, Ruxolitinib, and Encorafenib, incorporate a pyrazole core.[2][4] The pyrazole's utility often stems from its ability to act as an effective "hinge-binder."[5] The nitrogen atoms of the pyrazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, effectively mimicking the interactions of the adenine ring of ATP and providing a strong anchor for the inhibitor within the active site.[5]

This document focuses on a specific, highly versatile building block: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde . This compound strategically combines the proven hinge-binding capabilities of the N-methylpyrazole moiety with the synthetic versatility of a benzaldehyde functional group. The aldehyde serves as a robust chemical handle for diversification, allowing for the construction of extensive libraries of potential inhibitors through well-established chemical transformations. These notes provide detailed protocols for the synthesis and biological evaluation of novel kinase inhibitors derived from this key intermediate.

Building Block: Physicochemical Properties & Handling

Before its application, a thorough understanding of the starting material's properties is essential.

PropertyValueReference
Chemical Name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde[6]
CAS Number 179056-79-2[6]
Molecular Formula C₁₁H₁₀N₂O[6][7]
Molecular Weight 186.21 g/mol [6][7]
Appearance Colorless to yellow liquid or solid
SMILES CN1C=CC(=N1)C1=CC(C=O)=CC=C1[6][7]

Safety & Handling:

  • Hazard Statements: Causes skin irritation. Harmful if swallowed. May cause respiratory irritation. Causes serious eye irritation.[6]

  • Precautionary Measures: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, call a poison center or doctor if you feel unwell.[6] Store in a cool, dry, well-ventilated place.

Synthetic Strategy: From Building Block to Kinase Inhibitor

The aldehyde functionality of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is an ideal starting point for library synthesis. One of the most reliable and widely used methods for elaborating such a scaffold is reductive amination . This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by its immediate reduction to a stable amine linkage. This method is favored for its high yields, broad substrate scope, and the mildness of the reducing agents employed.

Causality Behind Experimental Choices:

  • Why Sodium Triacetoxyborohydride (STAB)? STAB is the reducing agent of choice for this protocol. Unlike stronger reducing agents like sodium borohydride, STAB is mild enough that it will not reduce the starting aldehyde. It is also less water-sensitive and selectively reduces the protonated imine intermediate as it is formed, driving the reaction to completion.

  • Why Dichloroethane (DCE) as a Solvent? DCE is an excellent non-protic solvent for reductive amination. It effectively dissolves a wide range of organic substrates and does not interfere with the reaction mechanism. Acetic acid is often added in catalytic amounts to facilitate imine formation by protonating the aldehyde's carbonyl oxygen.

G A 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Building Block) C Imine Formation (Intermediate) A->C + B Primary/Secondary Amine (R-NHR') B->C + (cat. AcOH) E Final Kinase Inhibitor Scaffold C->E Reduction D Sodium Triacetoxyborohydride (Reducing Agent) D->C

Caption: General workflow for kinase inhibitor synthesis via reductive amination.

Protocol 1: Synthesis of a Representative Kinase Inhibitor via Reductive Amination

This protocol describes the synthesis of a hypothetical inhibitor, "Pyr-Inhibitor-47" , by reacting the title building block with 4-aminopyridine.

Materials:

  • 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq, 186 mg, 1.0 mmol)

  • 4-Aminopyridine (1.05 eq, 99 mg, 1.05 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol)

  • Glacial Acetic Acid (catalytic, ~1 drop)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (186 mg) and 4-aminopyridine (99 mg).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to the flask, followed by one drop of glacial acetic acid.

  • Initial Stirring: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (318 mg) to the reaction mixture in portions over 5 minutes. Note: The reaction may gently effervesce.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent until the starting aldehyde spot has been consumed.

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding 15 mL of saturated sodium bicarbonate solution. Stir vigorously for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to isolate the pure product, Pyr-Inhibitor-47 .

  • Characterization: Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a novel compound is synthesized, its biological activity must be rigorously assessed. This typically involves a two-tiered approach: an initial in vitro assay to measure direct inhibition of the target kinase, followed by cell-based assays to determine the compound's effect on cancer cell proliferation.

G A Synthesized Compound (e.g., Pyr-Inhibitor-47) B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B D Cellular Proliferation Assay (e.g., MTT / CellTiter-Glo®) A->D C Determine IC₅₀ Value (Potency) B->C F Lead Optimization C->F E Determine GI₅₀ Value (Efficacy) D->E E->F

Caption: Workflow for the biological evaluation of a novel kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Principle: The ADP-Glo™ Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. A potent inhibitor will result in less ADP production and, consequently, a lower luminescent signal. This protocol is used to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Materials:

  • Target Kinase (e.g., CDK2/Cyclin E1)

  • Kinase-specific substrate (e.g., Histone H1)

  • ATP

  • Pyr-Inhibitor-47 (dissolved in DMSO to create a stock solution, then serially diluted)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of Pyr-Inhibitor-47 in kinase reaction buffer (e.g., from 100 µM to 1 nM final concentration). Include a DMSO-only control (no inhibitor).

  • Kinase Reaction: In each well of a 384-well plate, add 5 µL of the kinase/substrate mixture.

  • Add Inhibitor: Add 2.5 µL of the serially diluted inhibitor or DMSO control to the appropriate wells.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. Mix briefly on a plate shaker.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which drives a luciferase reaction. Incubate at room temperature for 30 minutes.

  • Read Plate: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Hypothetical Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Pyr-Inhibitor-47 CDK2/Cyclin E175
Staurosporine (Control)CDK2/Cyclin E115
Protocol 3: Cellular Antiproliferative Assay (MTT Assay)

Principle: The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This assay determines the GI₅₀ (Growth Inhibition 50) value.

Materials:

  • Human cancer cell line (e.g., MCF-7, breast adenocarcinoma)[8][9]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Pyr-Inhibitor-47 (serially diluted in growth medium)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and replace it with 100 µL of medium containing serial dilutions of Pyr-Inhibitor-47 (e.g., from 50 µM to 0.5 nM). Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 10 minutes.

  • Read Plate: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value.

Signaling Pathway Context: Targeting the Cell Cycle

Many pyrazole-based compounds are potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[10] CDK2, in complex with Cyclin E and Cyclin A, is critical for the transition from the G1 phase to the S phase, where DNA replication occurs.[10] By inhibiting CDK2, compounds derived from 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde can induce cell cycle arrest, preventing cancer cells from proliferating.

G G1 G1 Phase Checkpoint G1/S Checkpoint G1->Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Checkpoint->S Progression CDK2 CDK2/Cyclin E CDK2->Checkpoint Promotes Inhibitor Pyr-Inhibitor-47 Inhibitor->CDK2 INHIBITS

Caption: Simplified cell cycle pathway showing inhibition of CDK2 at the G1/S checkpoint.

Conclusion

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde represents a high-value starting material for the discovery of novel kinase inhibitors. The inherent ability of the N-methylpyrazole core to engage with the kinase hinge region provides a validated anchor point for inhibitor design. The aldehyde functionality offers a gateway for rapid and efficient chemical diversification through robust reactions like reductive amination. The protocols outlined in these notes provide a clear, logical, and experimentally sound framework for synthesizing and evaluating new chemical entities based on this scaffold, empowering researchers to efficiently navigate the path from building block to potential therapeutic lead.

References

  • American Chemical Society. (2023). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. ACS Omega. Available at: [Link]

  • National Center for Biotechnology Information. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • PubChem. 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. Available at: [Link]

  • American Chemical Society. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]

  • Organic Syntheses. Aqueous-Mediated, One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles. Available at: [Link]

  • Bentham Science. (2024). Recent Advances in the Synthesis and Anti-Cancer Potential of Pyrazole Derivatives. Medicinal Chemistry. Available at: [Link]

  • Bentham Science. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Available at: [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Medicinal Chemistry. Available at: [Link]

  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Available at: [Link]

  • Ataman Kimya. BENZALDEHYDE. Available at: [Link]

Sources

Application

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

An In-Depth Technical Guide to the Medicinal Chemistry Applications of Pyrazole-Based Aldehydes, with a Focus on 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde as a Representative Scaffold Audience: Researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of Pyrazole-Based Aldehydes, with a Focus on 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde as a Representative Scaffold

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, extensive medicinal chemistry applications for the specific molecule 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde are not widely documented in publicly available scientific literature. Therefore, this guide will focus on the broader, well-established applications of pyrazole-based aldehydes in medicinal chemistry, using 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde as a representative chemical scaffold. The principles, protocols, and potential applications discussed are based on the known properties and reactivity of the pyrazole core and the benzaldehyde functional group, supported by extensive research on analogous structures.

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its presence in a multitude of clinically successful drugs and its ability to interact with a wide array of biological targets.[3][4] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective effects.[5][6] The structural versatility of the pyrazole nucleus allows for the synthesis of diverse compound libraries, making it a cornerstone in modern drug discovery.[3]

The introduction of a benzaldehyde moiety to the pyrazole core, as in 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, provides a versatile chemical handle for further molecular elaboration. The aldehyde group can readily participate in a variety of chemical reactions, enabling the synthesis of a vast number of derivatives for structure-activity relationship (SAR) studies. This guide will explore the synthesis, potential therapeutic applications, and relevant experimental protocols for pyrazole-based aldehydes, providing researchers with a comprehensive framework for their investigation in medicinal chemistry.

Synthesis of Pyrazole-Based Aldehydes

The synthesis of pyrazole-based aldehydes can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Strategies

One common approach involves the construction of the pyrazole ring followed by the introduction of the aldehyde functionality. For instance, a substituted pyrazole can be formylated using the Vilsmeier-Haack reaction.[7] Alternatively, multicomponent reactions (MCRs) offer an efficient one-pot synthesis of highly substituted pyrazole derivatives, which can then be further modified to introduce the aldehyde group.[1]

A plausible synthetic route to 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde could involve the reaction of a substituted hydrazine with a β-dicarbonyl compound to form the pyrazole ring, followed by functional group manipulation to introduce the benzaldehyde moiety.

Illustrative Synthetic Protocol: Vilsmeier-Haack Formylation of a Phenylpyrazole

This protocol describes a general method for the formylation of a phenylpyrazole, which can be adapted for the synthesis of various pyrazole-based aldehydes.

Materials:

  • 1-Methyl-3-phenyl-1H-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methyl-3-phenyl-1H-pyrazole (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) to the solution.

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 equivalents) to anhydrous DMF (3 equivalents) at 0 °C.

  • Add the freshly prepared Vilsmeier reagent dropwise to the pyrazole solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrazole-based aldehyde.

Causality behind Experimental Choices:

  • The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

  • The reaction is performed at 0 °C initially to control the exothermic nature of the Vilsmeier-Haack reaction.

  • The Vilsmeier reagent is prepared fresh as it is moisture-sensitive.

  • Quenching with a basic solution neutralizes the acidic byproducts.

  • Column chromatography is essential for isolating the pure product from unreacted starting materials and byproducts.

Potential Medicinal Chemistry Applications

The versatile structure of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and its derivatives makes them attractive candidates for targeting a range of diseases.

Anti-inflammatory Agents

The pyrazole scaffold is a key component of the selective COX-2 inhibitor, Celecoxib.[3] By designing derivatives of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde that can selectively bind to the COX-2 enzyme, it is possible to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially reduced gastrointestinal side effects. The aldehyde functionality can be used to synthesize Schiff bases or other heterocyclic systems known to exhibit anti-inflammatory properties.[8]

Anticancer Agents

Numerous pyrazole derivatives have demonstrated significant anticancer activity.[7][9] The mechanism of action often involves the inhibition of key kinases or other signaling pathways crucial for cancer cell proliferation and survival. The 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde scaffold can serve as a starting point for the synthesis of compounds targeting enzymes like cyclin-dependent kinases (CDKs).[9]

Illustrative Signaling Pathway:

anticancer_pathway Pyrazole_Derivative Pyrazole_Derivative CDK2 CDK2 Pyrazole_Derivative->CDK2 Inhibition Cell_Cycle_Progression Cell_Cycle_Progression CDK2->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition of leads to

Caption: Inhibition of CDK2 by a pyrazole derivative can halt cell cycle progression and induce apoptosis in cancer cells.

Antimicrobial and Antiviral Agents

The pyrazole nucleus is also found in compounds with potent antibacterial and antiviral activities.[7] Derivatives can be synthesized to target essential microbial enzymes or interfere with viral replication processes. The aldehyde group can be converted into various functional groups, such as hydrazones or thiosemicarbazones, which are known to possess antimicrobial properties.

Bioisosteric Replacement in Drug Design

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful tool in drug design.[10][11] The pyrazole ring itself can act as a bioisostere for other aromatic systems. Furthermore, the benzaldehyde moiety can be considered a bioisosteric replacement for other functional groups to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and receptor binding affinity.[12][13][14]

Experimental Protocols for Biological Evaluation

Once a library of derivatives based on the 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde scaffold has been synthesized, their biological activity must be evaluated using appropriate assays.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of synthesized compounds against the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E2 (PGE2) EIA kit

  • Synthesized pyrazole derivatives

  • Celecoxib (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Assay buffer

Procedure:

  • Prepare stock solutions of the synthesized compounds and Celecoxib in DMSO.

  • In a 96-well plate, add the assay buffer, the human recombinant COX-2 enzyme, and the test compounds at various concentrations.

  • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37 °C for 10 minutes.

  • Stop the reaction by adding a suitable quenching solution.

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Data Presentation:

CompoundCOX-2 IC₅₀ (µM)
Derivative 10.5
Derivative 21.2
Derivative 35.8
Celecoxib0.1
Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Synthesized pyrazole derivatives

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds and doxorubicin for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow Diagram:

mtt_assay_workflow cluster_synthesis Synthesis cluster_assay MTT Assay cluster_analysis Data Analysis Synthesize_Derivatives Synthesize Pyrazole Derivatives Cell_Seeding Seed Cancer Cells Synthesize_Derivatives->Cell_Seeding Compound_Treatment Treat with Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Calculate_Viability Calculate Cell Viability (%) Absorbance_Measurement->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for evaluating the in vitro anticancer activity of pyrazole derivatives using the MTT assay.

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly attractive starting point for the design and development of new therapeutic agents.[2] The incorporation of a benzaldehyde functionality, as seen in 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, provides a gateway to a vast chemical space of derivatives with the potential for diverse pharmacological activities. While specific data on this particular molecule is limited, the principles and protocols outlined in this guide provide a solid foundation for researchers to explore the medicinal chemistry of pyrazole-based aldehydes. Future research in this area will likely focus on the development of more selective and potent inhibitors of various biological targets, leveraging computational tools for rational drug design and high-throughput screening to accelerate the discovery of novel drug candidates.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Varvounis, G., et al. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Retrieved January 25, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Retrieved January 25, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). SpringerLink. Retrieved January 25, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 25, 2026, from [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

  • The Quest for Bioisosteric Replacements. (2011). Journal of Chemical Information and Modeling. Retrieved January 25, 2026, from [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. Retrieved January 25, 2026, from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Chapter 32. The use of bioisosteric groups in lead optimization. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. Retrieved January 25, 2026, from [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. (2023). ACS Omega. Retrieved January 25, 2026, from [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Retrieved January 25, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical and Bio-Medical Science. Retrieved January 25, 2026, from [Link]

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

Sources

Method

Application Note: Synthesis of 3-(1-Methyl-3-(3-vinylphenyl)-1H-pyrazole) via a Wittig Reaction with 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Introduction The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] Developed by Georg Wittig, for which h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Wittig reaction is a cornerstone of synthetic organic chemistry, providing a reliable and versatile method for the formation of carbon-carbon double bonds.[1][2][3] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes through the reaction with a phosphorus ylide (also known as a Wittig reagent).[1] The reaction's significance lies in its ability to introduce a double bond at a specific location with, in many cases, predictable stereochemistry. The driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[4]

This application note provides a detailed experimental procedure for the synthesis of 3-(1-methyl-3-(3-vinylphenyl)-1H-pyrazole) via the Wittig reaction of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde with methylidenetriphenylphosphorane. The pyrazole moiety is a prevalent scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[5][6] The introduction of a vinyl group through the Wittig reaction opens avenues for further functionalization, making the resulting product a valuable building block for the synthesis of complex molecules and potential drug candidates.

Reaction Principle and Mechanism

The Wittig reaction proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate.[1][7] This zwitterionic species then undergoes ring closure to form a four-membered oxaphosphetane ring.[1][2] The oxaphosphetane is unstable and readily collapses in a retro-[2+2] cycloaddition to yield the desired alkene and triphenylphosphine oxide.[1]

Experimental Workflow Diagram

Wittig_Reaction_Workflow cluster_0 Part 1: Ylide Generation cluster_1 Part 2: Wittig Reaction cluster_2 Part 3: Work-up and Purification A Methyltriphenylphosphonium bromide in dry THF B Add Sodium Hydride (NaH) A->B Inert atmosphere (N2 or Ar) C Stir at room temperature to form the ylide (methylidenetriphenylphosphorane) B->C D Dissolve 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in dry THF C->D Generated Ylide E Add aldehyde solution to the ylide D->E Slow addition F Stir at room temperature E->F G Quench reaction with saturated NH4Cl (aq) F->G Reaction Mixture H Extract with ethyl acetate G->H I Dry organic layer (Na2SO4) and concentrate H->I J Purify by column chromatography I->J K Characterize the final product J->K

Caption: Workflow for the synthesis of 3-(1-methyl-3-(3-vinylphenyl)-1H-pyrazole).

Materials and Reagents

ReagentSupplierPurityCAS Number
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehydeThermo Scientific90%1051175-5
Methyltriphenylphosphonium bromideSigma-Aldrich98%1779-49-3
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich60%7646-69-7
Tetrahydrofuran (THF), anhydrousSigma-Aldrich≥99.9%109-99-9
Ethyl acetateFisher ScientificHPLC Grade141-78-6
HexanesFisher ScientificHPLC Grade110-54-3
Saturated aqueous ammonium chloride (NH₄Cl)In-house preparation-12125-02-9
Anhydrous sodium sulfate (Na₂SO₄)Fisher ScientificACS Grade7757-82-6
Silica gel for column chromatographySorbent Technologies60 Å, 40-63 µm-

Experimental Protocol

Part 1: Generation of the Phosphorus Ylide
  • Preparation: To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.2 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, 20 mL) to the flask via a syringe.

  • Base Addition: While stirring vigorously, carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the suspension in portions at 0 °C (ice bath). Caution: NaH is highly reactive with water and moisture, producing flammable hydrogen gas.[8][9] Handle in a fume hood under an inert atmosphere.[9]

  • Ylide Formation: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the orange-red colored ylide indicates a successful reaction.

Part 2: The Wittig Reaction
  • Aldehyde Preparation: In a separate dry flask, dissolve 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 equivalent) in anhydrous THF (10 mL).

  • Reaction: Slowly add the aldehyde solution to the freshly prepared ylide solution at 0 °C using a syringe.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

Part 3: Work-up and Purification
  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[4]

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[11] The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent mixture prior to chromatography.[10]

Expected Results and Characterization

ProductMolecular FormulaMolecular Weight ( g/mol )Expected YieldPhysical Appearance
3-(1-Methyl-3-(3-vinylphenyl)-1H-pyrazole)C₁₂H₁₂N₂184.2470-85%Colorless oil or low-melting solid

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the vinyl protons (typically between δ 5.0-6.0 ppm for the terminal protons and δ 6.5-7.0 ppm for the internal proton), aromatic protons, the pyrazole ring protons, and the N-methyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should display the corresponding signals for the vinyl carbons, aromatic carbons, pyrazole ring carbons, and the N-methyl carbon.

  • Mass Spectrometry (ESI+): Expected to show the [M+H]⁺ ion at m/z 185.11.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves (nitrile or neoprene are recommended when handling NaH).[12]

  • Fume Hood: All manipulations, especially those involving sodium hydride and organic solvents, must be performed in a well-ventilated fume hood.[9]

  • Sodium Hydride: NaH is a water-reactive and flammable solid.[8] It should be handled under an inert atmosphere (nitrogen or argon).[12] In case of fire, use a Class D fire extinguisher (dry powder); do not use water, carbon dioxide, or foam.[13]

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous solvent.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no ylide formationIncomplete reaction of the phosphonium salt with the base.Ensure all glassware is flame-dried and the THF is anhydrous. Use a fresh, active batch of sodium hydride.
Low yield of alkeneIncomplete reaction or side reactions.Increase the reaction time or slightly warm the reaction mixture. Ensure slow addition of the aldehyde.
Difficulty in purificationCo-elution of the product with triphenylphosphine oxide.Precipitate out most of the triphenylphosphine oxide by dissolving the crude mixture in a minimal amount of a nonpolar solvent like diethyl ether or a hexanes/ether mixture and filtering before column chromatography.[10]

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 3-(1-methyl-3-(3-vinylphenyl)-1H-pyrazole) using the Wittig reaction. The procedure is robust and can likely be adapted for the synthesis of other vinyl-substituted pyrazole derivatives. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2021, August 16). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • Byrne, P. A., & Gilheany, D. G. (2012). Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions with β-Heteroatom-Substituted Aldehydes Are Consistently Selective for cis-Oxaphosphetane-Derived Products. Journal of the American Chemical Society, 134(22), 9225–9239. [Link]

  • Zhang, L., et al. (2023). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 875-879. [Link]

  • Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]

  • Orgo Made Easy. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry [Video]. YouTube. [Link]

  • Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. [Link]

  • Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment). [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. [Link]

  • Varvounis, G., et al. (1998). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 72, 73-156. [Link]

  • Kumar, A., & Kumar, V. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(32), 17826–17851. [Link]

  • University of Wisconsin-Stout. (n.d.). A Solvent Free Wittig Reaction. [Link]

  • PubChem. (n.d.). 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. [Link]

  • Chemistry LibreTexts. (2015, July 18). 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • dos Santos, J. C., et al. (2025). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Advances, 15(1), 1-10. [Link]

  • Occidental College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Li, Z.-K., et al. (2002). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2002(11), 123-129. [Link]

  • American Chemical Society. (2023, January 9). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. [Link]

  • Erland Stevens. (2019, January 9). making phosphonium salts [Video]. YouTube. [Link]

  • MDPI. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. [Link]

  • ResearchGate. (2025, October 15). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. [Link]

  • Leah4sci. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. [Link]

Sources

Application

Application Note: Strategic Derivatization of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde for the Rapid Generation of Diverse Compound Libraries

An Application Guide for Drug Discovery Professionals Abstract The 1-methyl-pyrazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] It...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract

The 1-methyl-pyrazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, metabolic stability, and capacity for specific hydrogen bonding interactions make it a highly sought-after component in drug design.[3] This application note provides a comprehensive guide to the strategic derivatization of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a versatile building block for constructing diverse compound libraries. We present detailed, field-proven protocols for key transformations including reductive amination, Wittig olefination, and multicomponent reactions, explaining the scientific rationale behind procedural choices to empower researchers in their drug discovery efforts.

Introduction: The Value of the Pyrazole-Benzaldehyde Scaffold

The pyrazole ring is a prominent feature in a wide array of pharmaceuticals, demonstrating activities that span anti-inflammatory, analgesic, anti-cancer, and antimicrobial applications.[2][3][4] Blockbuster drugs such as Celecoxib and Crizotinib validate the pyrazole core's utility in targeting critical biological pathways.[1][2] The starting material, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, is an ideal entry point for library synthesis. The aldehyde functional group is a versatile chemical handle, amenable to a multitude of robust and high-yielding transformations.[5] This allows for the systematic and efficient exploration of chemical space around a proven pharmacophore, a critical step in identifying novel lead compounds.

This guide is designed to provide medicinal chemists and drug development professionals with the foundational knowledge and practical protocols to leverage this powerful scaffold.

Strategic Overview for Library Synthesis

The core principle of library synthesis is the efficient generation of a multitude of structurally related compounds from a common intermediate. 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde serves as an excellent central hub for this "hub-and-spoke" model of diversification. The primary derivatization strategies discussed herein are selected for their reliability, broad substrate scope, and compatibility with automated synthesis platforms.

G cluster_0 Key Derivatization Pathways cluster_1 Resulting Compound Classes Core 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde ReductiveAmination Reductive Amination Core->ReductiveAmination + R1R2NH + Reducing Agent Wittig Wittig Olefination Core->Wittig + Phosphonium Ylide MCR Multicomponent Reactions (e.g., Biginelli, Ugi) Core->MCR + Multiple Reactants Other Other Reactions (e.g., Aldol, Knoevenagel) Core->Other + Nucleophiles AmineLib Amine Library (Diverse R1, R2) ReductiveAmination->AmineLib AlkeneLib Alkene Library (Diverse R3) Wittig->AlkeneLib HeterocycleLib Fused Heterocycle Library (High Complexity) MCR->HeterocycleLib FunctionalizedLib Functionalized Scaffolds Other->FunctionalizedLib

Figure 1: Overall strategy for library diversification from the core scaffold.

Detailed Protocols and Methodologies

Reductive Amination: Accessing Diverse Amine Libraries

Reductive amination is a cornerstone of medicinal chemistry for installing amine functionality. It proceeds via the initial formation of an iminium ion intermediate from the aldehyde and an amine, followed by in-situ reduction. This two-step, one-pot process is highly efficient and tolerates a vast array of functional groups.

Scientific Rationale: We select sodium triacetoxyborohydride (STAB) as the reducing agent. Unlike stronger reagents like sodium borohydride, STAB is a mild and selective hydride donor that does not readily reduce the starting aldehyde.[6] This chemoselectivity minimizes the formation of the corresponding alcohol byproduct and drives the reaction towards the desired amine product. Dichloroethane (DCE) is a preferred solvent as it is aprotic and effectively solubilizes the reactants and intermediates.

Protocol 3.1: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq) in dichloroethane (DCE, 0.2 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS for the disappearance of the aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours until completion, as monitored by LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM) (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or preparative HPLC.

Building Block Input (Amine) Product Class Rationale for Inclusion in Library
Small aliphatic amines (e.g., piperidine, morpholine)Tertiary AminesIntroduces basic centers, improves solubility.
Anilines (substituted)Diaryl AminesExplores aromatic interactions, modulates electronics.
Amino acid estersPeptidomimeticsIntroduces chiral centers and H-bonding capability.
BenzylaminesFlexible AminesProvides conformational flexibility.

Table 1: Representative amine inputs for reductive amination library.

Wittig Olefination: Synthesis of Alkene Derivatives

The Wittig reaction is an invaluable method for converting aldehydes and ketones into alkenes.[7][8] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent), forming a C=C bond with high regioselectivity at the position of the original carbonyl.[9] This allows for the introduction of a wide variety of vinyl and substituted vinyl groups.

Scientific Rationale: The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide.[7] Unstabilized ylides (e.g., from simple alkyl halides) typically favor the formation of (Z)-alkenes under salt-free conditions. Stabilized ylides (containing electron-withdrawing groups like esters) generally yield (E)-alkenes. This predictability is a powerful tool in library design. The protocol involves two stages: preparation of the phosphonium salt and subsequent ylide formation and reaction.

G cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination AlkylHalide Alkyl Halide (R-CH2-X) Salt Phosphonium Salt AlkylHalide->Salt + PPh3 PPh3 Triphenylphosphine (PPh3) Ylide Phosphorus Ylide Salt->Ylide + Base Base Strong Base (n-BuLi, NaH) Alkene Alkene Product Ylide->Alkene + Aldehyde Aldehyde Pyrazole Aldehyde Byproduct Triphenylphosphine oxide Alkene->Byproduct co-product

Sources

Method

The Strategic Role of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in the Synthesis of Advanced Agrochemicals

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Agrochemical Design The pyrazole ring system is a critical pharmacophore in the development of modern agrochemicals, imparting a unique combination of metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Moiety as a Cornerstone in Modern Agrochemical Design

The pyrazole ring system is a critical pharmacophore in the development of modern agrochemicals, imparting a unique combination of metabolic stability, target affinity, and desirable physicochemical properties to the final active ingredient.[1][2] Its presence is a hallmark of numerous commercially successful fungicides, herbicides, and insecticides.[1][2] Among the various pyrazole-based building blocks, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde stands out as a versatile intermediate for the synthesis of a new generation of agrochemicals, particularly the highly potent succinate dehydrogenase inhibitor (SDHI) fungicides.[1] This application note provides a detailed exploration of the synthetic utility of this aldehyde, complete with protocols and mechanistic insights for researchers in agrochemical discovery and development.

Core Application: Synthesis of Pyrazole Carboxamide Fungicides

The primary application of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in agrochemical synthesis is as a precursor to the corresponding carboxylic acid, which is the key component for forming pyrazole carboxamides. This class of compounds has revolutionized fungal disease control in agriculture by targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of pathogenic fungi.[3][4][5]

Mechanism of Action: A Targeted Disruption of Fungal Respiration

SDHI fungicides work by binding to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, thereby blocking the oxidation of succinate to fumarate in the tricarboxylic acid (TCA) cycle.[4][5] This disruption of the electron transport chain halts ATP production, leading to the death of the fungal pathogen. The N-methylpyrazole moiety, derived from intermediates like 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, plays a crucial role in the binding of the fungicide to the SDH enzyme.

SDHI Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_SDHI SDHI Fungicide Action TCA_Cycle TCA Cycle SDH Succinate Dehydrogenase (SDH) TCA_Cycle->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP ATP SDHI Pyrazole Carboxamide (SDHI) SDHI->SDH Inhibits

Caption: Mechanism of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

Synthetic Protocol: From Aldehyde to a Representative Pyrazole Carboxamide Fungicide

This section details a representative, two-step synthetic protocol for the conversion of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde into a potent pyrazole carboxamide fungicide. This protocol is based on established synthetic methodologies for this class of compounds.

Step 1: Oxidation of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde to 3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid

The aldehyde functional group is first oxidized to a carboxylic acid, a necessary transformation for the subsequent amide coupling reaction.

Reaction Scheme:

Oxidation_Reaction Reactant 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Product 3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid Reactant->Product Oxidation Reagents [KMnO4, NaOH, H2O] Reagents->Reactant

Caption: Oxidation of the pyrazole aldehyde to the corresponding carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde186.2110.0 g0.0537
Potassium Permanganate (KMnO₄)158.0310.2 g0.0645
Sodium Hydroxide (NaOH)40.004.3 g0.1075
Deionized Water (H₂O)18.02200 mL-
Hydrochloric Acid (HCl), concentrated36.46As needed-
Sodium Sulfite (Na₂SO₃)126.04As needed-
Diethyl Ether (for extraction)74.123 x 50 mL-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.3 g) in deionized water (200 mL).

  • Add 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (10.0 g) to the aqueous NaOH solution and stir until fully dissolved.

  • Slowly add potassium permanganate (10.2 g) in portions to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • To the filtrate, add a saturated solution of sodium sulfite to quench any remaining potassium permanganate.

  • Acidify the clear solution to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Expected Yield: 85-95%

Step 2: Amide Coupling to Form a Representative Pyrazole Carboxamide

The synthesized carboxylic acid is then coupled with a suitable aniline derivative to form the final pyrazole carboxamide fungicide. The choice of the aniline moiety is critical for the fungicidal activity and spectrum.

Reaction Scheme:

Amide_Coupling Reactant1 3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid Product N-(biphenyl-2-yl)-3-(1-methyl-1H-pyrazol-3-yl)benzamide Reactant1->Product Reactant2 2-Aminobiphenyl Reactant2->Product Reagents [SOCl2, Toluene, Triethylamine] Reagents->Reactant1

Caption: Amide coupling to form the final pyrazole carboxamide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(1-Methyl-1H-pyrazol-3-yl)benzoic Acid202.215.0 g0.0247
Thionyl Chloride (SOCl₂)118.973.5 g (2.2 mL)0.0296
Toluene, anhydrous92.14100 mL-
2-Aminobiphenyl169.224.2 g0.0248
Triethylamine (Et₃N)101.193.0 g (4.1 mL)0.0296

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid (5.0 g) and anhydrous toluene (50 mL).

  • Add thionyl chloride (2.2 mL) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux for 3 hours. The solid will dissolve as the acid chloride is formed.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous toluene (50 mL).

  • In a separate flask, dissolve 2-aminobiphenyl (4.2 g) and triethylamine (4.1 mL) in anhydrous toluene (50 mL).

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the desired pyrazole carboxamide.

Expected Yield: 70-85%

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole carboxamide fungicides is highly dependent on the substituents on both the pyrazole and the aniline rings.

  • Pyrazole Ring: The N-methyl group is generally optimal for activity. Other small alkyl groups are tolerated, but larger groups can be detrimental.

  • Aniline Moiety: The nature and position of substituents on the aniline ring are critical for defining the fungicidal spectrum and potency. Bulky, lipophilic groups are often preferred as they enhance binding to the target enzyme.

Conclusion

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a valuable and versatile building block for the synthesis of advanced pyrazole-based agrochemicals. The straightforward conversion of this aldehyde to the corresponding carboxylic acid provides a key intermediate for the construction of highly active pyrazole carboxamide SDHI fungicides. The protocols and insights provided in this application note are intended to empower researchers in the design and synthesis of novel and effective crop protection solutions.

References

  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1479.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candid
  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed. (2024).
  • Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide deriv
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. (2025).
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. PubMed. (2021).
  • The Effect of Succinate Dehydrogenase inhibitor/azole Mixtures on Selection of Zymoseptoria Tritici Isolates With Reduced Sensitivity. PubMed. (2015).
  • Succinate dehydrogenase activity supports de novo purine synthesis. PubMed. (2025).
  • Accumulation of succinate suppresses de novo purine synthesis through succinylation-mediated control of the mitochondrial fol
  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.
  • Pyrazole derivatives are a very common structural motif in fine chemical synthesis and have found widespread application in pharmacy, agrochemistry, and material sciences.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • During the last decades, intensive efforts have been undertaken to discover highly active chemicals with favorable environmental and safety features for the selective control of weeds, insects and fungal diseases. In several instances, pyrazole derivatives have been found as promising agrochemical products. LOCKSS. (2007).
  • PESTICIDAL MIXTURES COMPRISING A PYRAZOLE COMPOUND.
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Deriv
  • Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and...
  • The Effect of Succinate Dehydrogenase inhibitor/azole Mixtures on Selection of Zymoseptoria Tritici Isol
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succin
  • Succinate dehydrogenase activity supports de novo purine synthesis. PubMed.
  • Accumulation of succinate suppresses de novo purine synthesis through succinylation-mediated control of the mitochondrial fol

Sources

Application

Application Note: Strategic Development of Novel Fluorescent Probes from 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, bio-imaging, and sensor development. Abstract: This guide provides a comprehensive technical overview and detailed protoc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in chemical biology, bio-imaging, and sensor development.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the rational design and synthesis of novel fluorescent probes starting from the versatile building block, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. We delve into the strategic considerations underpinning the use of the pyrazole scaffold and explore two robust synthetic pathways—Knoevenagel condensation and Schiff base formation—to generate probes operating on distinct photophysical principles, including Intramolecular Charge Transfer (ICT) and Chelation-Enhanced Fluorescence (CHEF). This document furnishes field-proven, step-by-step protocols for synthesis, photophysical characterization, and application in live-cell imaging, empowering researchers to leverage this platform for creating next-generation molecular tools.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Fluorescent Probe Design

Fluorescence-based bioimaging has become an indispensable tool for real-time monitoring of biological processes within living systems.[1] The power of this technique hinges on the availability of molecular probes that are sensitive, selective, and biocompatible. N-heteroaromatic scaffolds are central to the design of such probes, with pyrazole derivatives emerging as exceptionally promising platforms due to their high synthetic versatility, favorable electronic properties, and inherent biocompatibility.[1][2]

The precursor, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, represents a strategically designed starting point for probe development. It synergistically combines three key structural elements:

  • The 1-Methyl-1H-pyrazole Ring: This moiety often serves as an effective electron-donor in Donor-π-Acceptor (D-π-A) architectures, a foundational design for fluorescent probes.[3] Its nitrogen atoms also provide potential coordination sites for detecting metal ions.[4]

  • The Phenyl Linker: This aromatic ring acts as a rigid, conjugated bridge, ensuring efficient electronic communication between the pyrazole core and appended functional groups.

  • The Formyl Group (-CHO): The aldehyde is a highly versatile chemical handle, enabling straightforward derivatization through well-established chemical reactions to install various recognition and reporting units.

This application note will guide you through the process of transforming this promising precursor into functional fluorescent probes, complete with the causal logic behind each experimental choice.

Figure 1: Structural Rationale of the Precursor cluster_precursor 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde cluster_components Key Functional Components precursor Structure donor Pyrazole Core (Electron Donor / Metal Chelator) linker Phenyl π-System (Conjugated Linker) donor->linker Electronic Communication acceptor Aldehyde Group (Reactive Site / Acceptor) linker->acceptor Synthetic Handle

Caption: Structural rationale of the precursor molecule.

Section 1: Synthetic Strategies for Probe Diversification

The aldehyde functionality is the gateway to a multitude of fluorescent scaffolds. We will focus on two high-yield, reliable reactions: Knoevenagel condensation to generate D-π-A dyes sensitive to their environment, and Schiff base formation to create chemosensors for specific analytes.

Knoevenagel Condensation: Crafting Environment-Sensitive ICT Probes

Causality & Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration, to form a new C=C bond.[2][5] This reaction is exceptionally powerful for probe design because it extends the π-conjugated system, directly creating a D-π-A fluorophore from our pyrazole-benzaldehyde precursor. The pyrazole acts as the donor (D), the newly formed vinyl bridge and the phenyl ring form the π-linker, and the electron-withdrawing group from the active methylene compound (e.g., dicyanovinyl from malononitrile) serves as the acceptor (A). Such systems exhibit Intramolecular Charge Transfer (ICT) upon excitation, where electron density shifts from the donor to the acceptor.[6] This charge transfer makes their fluorescence highly sensitive to solvent polarity and viscosity, rendering them excellent probes for micro-environmental changes.[7][8]

Protocol 1.1: Synthesis of (E)-2-((3-(1-methyl-1H-pyrazol-3-yl)phenyl)methylene)malononitrile (Pz-CN)

Figure 2: Knoevenagel Condensation Workflow Reactants 1. Combine Reactants - Precursor Aldehyde - Malononitrile - Ethanol (Solvent) - Piperidine (Catalyst) Reaction 2. Reflux (e.g., 80°C, 4h) Monitor by TLC Reactants->Reaction Workup 3. Cool & Precipitate - Cool on ice - Collect solid by filtration Reaction->Workup Purify 4. Purify - Wash with cold ethanol - Recrystallize or Column Chromatography Workup->Purify Characterize 5. Characterize - NMR, HRMS - Analyze photophysics Purify->Characterize

Caption: General workflow for synthesizing an ICT probe.

  • Materials:

    • 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq, e.g., 186 mg, 1.0 mmol)

    • Malononitrile (1.1 eq, e.g., 73 mg, 1.1 mmol)

    • Anhydrous Ethanol (5 mL)

    • Piperidine (catalytic amount, ~2-3 drops)

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and malononitrile.

    • Add anhydrous ethanol to dissolve the solids.

    • Add the catalytic amount of piperidine. The solution may change color.

    • Heat the mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Once complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to promote precipitation.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove residual reactants.

    • Dry the product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by silica gel column chromatography.

    • Characterize the final product (Pz-CN) by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Schiff Base Formation: Engineering "Turn-On" Chemosensors

Causality & Rationale: The condensation of an aldehyde with a primary amine or hydrazine derivative forms a C=N double bond, known as an imine or hydrazone, respectively.[9][10] This reaction is often employed to construct chemosensors where the Schiff base product acts as a specific ligand for an analyte, such as a metal ion.[11][12] The design principle frequently relies on a Photoinduced Electron Transfer (PET) quenching mechanism. In the "off" state, a nearby electron-rich moiety (like a hydrazine) can quench the fluorescence of the pyrazole fluorophore through PET. Upon binding a target analyte (e.g., Al³⁺), the lone pair of electrons on the quenching moiety becomes engaged in coordination, which inhibits the PET process and restores, or "turns on," the fluorescence.[13]

Protocol 1.2: Synthesis of a Pyrazole-Hydrazone Ligand for Metal Ion Sensing (Pz-Hyd)

Figure 3: 'Turn-On' Sensing via PET Inhibition cluster_off Probe Alone ('Off' State) cluster_on Probe + Analyte ('On' State) Probe_Off Pyrazole Fluorophore (Pz) - Quencher (e.g., Hydrazine) PET Photoinduced Electron Transfer (PET) Probe_Off->PET Probe_On Pz-Quencher-Analyte Complex (e.g., Al³⁺) Probe_Off->Probe_On + Analyte Excitation_Off hv (Excitation) Excitation_Off->Probe_Off No_Fluorescence Fluorescence Quenched PET->No_Fluorescence PET_Blocked PET Blocked Probe_On->PET_Blocked Excitation_On hv (Excitation) Excitation_On->Probe_On Fluorescence Fluorescence 'On' PET_Blocked->Fluorescence Analyte Analyte (Al³⁺)

Caption: Mechanism of a PET-based "turn-on" fluorescent sensor.

  • Materials:

    • 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq, e.g., 186 mg, 1.0 mmol)

    • Hydrazine hydrate or a substituted hydrazine like 2-hydrazinopyridine (1.0 eq, 1.0 mmol)

    • Anhydrous Methanol (10 mL)

    • Glacial Acetic Acid (catalytic amount, ~1 drop)

  • Procedure:

    • Dissolve 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in anhydrous methanol in a 50 mL round-bottom flask with magnetic stirring.

    • In a separate vial, dissolve the hydrazine derivative in a small amount of methanol.

    • Add the hydrazine solution dropwise to the aldehyde solution at room temperature.

    • Add one drop of glacial acetic acid to catalyze the condensation.

    • Stir the reaction mixture at room temperature for 6-12 hours. A precipitate often forms as the reaction proceeds.

    • Monitor the reaction by TLC. Upon completion, collect the solid product by vacuum filtration.

    • Wash the product with a small amount of cold methanol and dry under vacuum.

    • Confirm the structure and purity of the final product (Pz-Hyd) by NMR and HRMS.

Section 2: Photophysical Characterization

A thorough characterization of the probe's optical properties is essential to validate its function. This involves measuring its absorption and emission spectra to determine key parameters like Stokes shift and quantum yield.

Protocol 2.1: Measurement of Absorption, Emission, and Stokes Shift

  • Instrumentation: UV-Vis Spectrophotometer, Spectrofluorometer.

  • Procedure:

    • Prepare a stock solution of the synthesized probe (e.g., Pz-CN or Pz-Hyd) at a concentration of 1 mM in a spectroscopic grade solvent (e.g., DMSO or Ethanol).

    • Prepare a dilute working solution (e.g., 10 µM) from the stock solution using the same solvent.

    • Absorption: Record the UV-Vis absorption spectrum of the working solution from 250 nm to 600 nm. Identify the wavelength of maximum absorbance (λ_abs_max).

    • Emission: Set the excitation wavelength on the spectrofluorometer to the λ_abs_max. Record the fluorescence emission spectrum over a range starting ~10-20 nm above the excitation wavelength. Identify the wavelength of maximum emission (λ_em_max).

    • Stokes Shift Calculation: Calculate the Stokes shift using the formula: Stokes Shift (nm) = λ_em_max - λ_abs_max. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise.

Protocol 2.2: Relative Fluorescence Quantum Yield (Φ_F) Determination

Causality & Rationale: The fluorescence quantum yield (Φ_F) is a critical measure of a probe's brightness, defined as the ratio of photons emitted to photons absorbed.[14][15] The comparative method is a reliable technique that measures the fluorescence of the unknown sample relative to a well-characterized standard with a known quantum yield.[16] To ensure accuracy, measurements must be made on optically dilute solutions (Absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.[14]

  • Materials:

    • Synthesized probe solution (test sample).

    • Quantum yield standard solution (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or Rhodamine 6G in ethanol, Φ_F = 0.95).

    • Spectroscopic grade solvents.

  • Procedure:

    • Prepare a series of solutions of both the test probe and the standard at different concentrations, ensuring their absorbance at the chosen excitation wavelength is between 0.02 and 0.1.

    • Measure the UV-Vis absorbance of each solution at the excitation wavelength.

    • Measure the fully corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings.

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. The plots should be linear.

    • Calculate the quantum yield (Φ_T) of the test sample using the following equation: Φ_T = Φ_S * (Grad_T / Grad_S) * (n_T² / n_S²) Where:

      • Φ_S is the quantum yield of the standard.

      • Grad_T and Grad_S are the gradients of the intensity vs. absorbance plots for the test and standard samples, respectively.

      • n_T and n_S are the refractive indices of the solvents used for the test and standard samples, respectively.

Data Summary Table

Probe IDSynthesis Routeλ_abs_max (nm)λ_em_max (nm)Stokes Shift (nm)Φ_F (Quantum Yield)Solvent
Pz-CN Knoevenagel3955101150.35Ethanol
Pz-Hyd Schiff Base350440900.02Methanol
Pz-Hyd+Al³⁺ -3654651000.48Methanol

Note: Data are representative examples and will vary based on the exact molecular structure and solvent.

Section 3: Application Protocol for Live Cell Imaging

The final validation of a probe is its performance in a complex biological environment. This protocol outlines a general procedure for staining live cells.

Figure 4: Live-Cell Imaging Workflow Start 1. Seed Cells Plate cells (e.g., HeLa) on glass-bottom dishes Culture 2. Culture Incubate 24h to allow cell adherence Start->Culture Prepare 3. Prepare Probe Dilute DMSO stock of probe in serum-free medium Culture->Prepare Incubate 4. Stain Cells Incubate cells with probe solution (e.g., 30 min at 37°C) Prepare->Incubate Wash 5. Wash Remove probe solution and wash cells 2-3x with PBS Incubate->Wash Image 6. Image Add fresh medium or PBS. Image with fluorescence microscope Wash->Image

Caption: A standard workflow for staining and imaging live cells.

Protocol 3.1: General Procedure for Staining Live HeLa Cells

  • Self-Validation & Controls: It is crucial to run parallel experiments, including cells-only (no probe) to check for autofluorescence and probe-only (no cells) to check for background signal. A cytotoxicity assay (e.g., MTT) should be performed to ensure the probe concentration used is non-toxic.

  • Materials:

    • HeLa cells (or other adherent cell line).

    • Complete culture medium (e.g., DMEM + 10% FBS).

    • Glass-bottom confocal dishes or chamber slides.

    • Synthesized fluorescent probe (1 mM stock in DMSO).

    • Phosphate-Buffered Saline (PBS).

    • Fluorescence or confocal microscope.

  • Procedure:

    • Cell Seeding: Seed HeLa cells onto glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of imaging. Culture overnight in a 37°C, 5% CO₂ incubator.

    • Probe Loading: The next day, remove the culture medium. Prepare the probe loading solution by diluting the 1 mM DMSO stock into serum-free medium to a final concentration (typically 1-10 µM).

    • Staining: Add the probe loading solution to the cells and incubate for 15-60 minutes at 37°C. The optimal time and concentration must be determined empirically for each new probe.

    • Washing: Gently aspirate the loading solution and wash the cells three times with warm PBS to remove any unbound probe.

    • Imaging: Add fresh PBS or culture medium to the dish. Immediately visualize the cells using a fluorescence microscope equipped with appropriate filter sets (e.g., for Pz-CN with emission at 510 nm, a FITC/GFP filter set would be suitable). Capture images of both the brightfield and fluorescence channels.

Conclusion and Future Perspectives

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a powerful and versatile precursor for the development of sophisticated fluorescent probes.[1][4] The straightforward synthetic access via Knoevenagel and Schiff base chemistries allows for the creation of a wide array of sensors tailored for specific applications. The principles discussed herein can be expanded to design probes for other biologically relevant analytes (e.g., reactive oxygen species, enzymes, pH) or to explore advanced photophysical phenomena such as Aggregation-Induced Emission (AIE).[3][17][18] By combining rational design with the robust protocols outlined in this guide, researchers are well-equipped to innovate and contribute new tools to the fields of diagnostics and drug discovery.

References

  • Barman, S., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances. Available at: [Link]

  • Siva, B., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances. Available at: [Link]

  • Roman, G., et al. (2024). Development of benzaldehyde–pyrazoline hybrids for functionalization of polymers with fluorescent pendant moieties. Anais da Academia Brasileira de Ciências. Available at: [Link]

  • Sharma, P., et al. (2024). Pyrazoline-Based Fluorescent Probe: Synthesis, Characterization, Theoretical Simulation, and Detection of Picric Acid. Journal of Fluorescence. Available at: [Link]

  • Ghorai, A., et al. (2019). Aggregation induced emission enhancement (AIEE) of tripodal pyrazole derivatives for sensing of nitroaromatics and vapor phase detection of picric acid. New Journal of Chemistry. Available at: [Link]

  • Mondal, S., et al. (2024). Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Chemical Society Reviews. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. Atlantis Press. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor. Available at: [Link]

  • ResearchGate. (n.d.). A novel fluorescent probe with aggregation induced emission (AIE) effect based on 1,4‐dihydropyridine and its applications. Available at: [Link]

  • Lee, Y. R., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Fluorescence Properties of Some Aromatic Schiff Base Compounds. Available at: [Link]

  • Georgieva, M., et al. (2021). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals. Available at: [Link]

  • Afrin, A., et al. (2023). An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. Sensors & Diagnostics. Available at: [Link]

  • Inamdar, S., et al. (2021). Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System. Polymers. Available at: [Link]

  • OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Available at: [Link]

  • ResearchGate. (n.d.). An off-on-off fluorescence probe based on pyrazole derivative for Al3+ and Fe3+. Available at: [Link]

  • De la Torre, A., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. Available at: [Link]

  • Kumar, M., et al. (2024). Recent progress in fluorescent chemosensors for selective aldehyde detection. Coordination Chemistry Reviews. Available at: [Link]

  • Balamurugan, R., et al. (2019). Aggregation-Induced Emission-Active Hydrazide-Based Probe: Selective Sensing of Al3+, HF2–, and Nitro Explosives. ACS Omega. Available at: [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Available at: [Link]

  • Gnanaprakash, D., et al. (2019). Fused pyrazole-phenanthridine based dyads: synthesis, photo-physical and theoretical studies, and live cell pH imaging. RSC Advances. Available at: [Link]

  • De, S., et al. (2007). Fluorescence behavior of intramolecular charge transfer probe in anionic, cationic, and nonionic micelles. The Journal of Chemical Physics. Available at: [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Available at: [Link]

  • ResearchGate. (n.d.). Fluorescence Quantum Yield Measurements. Available at: [Link]

  • Mu, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules. Available at: [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Introduction: The Strategic Importance of Pyrazole-Containing Biaryl Scaffolds In the landscape of modern medicinal chemistry and materials science, the synthesis of complex molecular architectures with precision and eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrazole-Containing Biaryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the synthesis of complex molecular architectures with precision and efficiency is paramount. Among the vast array of heterocyclic compounds, pyrazole derivatives hold a privileged position due to their prevalence in pharmaceuticals and functional materials.[1] The 1-methyl-1H-pyrazol-3-yl moiety is a key pharmacophore, and its incorporation into biaryl systems through robust synthetic methods is of significant interest for the development of novel therapeutic agents and organic electronics.[2][3]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its mild conditions, broad functional group tolerance, and the commercial availability of its core reagents.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Suzuki coupling reaction to 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. While this specific substrate presents unique considerations due to the electronic nature of the pyrazole ring, the principles and protocols outlined herein provide a robust framework for its successful coupling with a variety of boronic acids.

This document will delve into the mechanistic underpinnings of the Suzuki coupling, offer detailed experimental protocols, present a summary of reaction parameters for optimization, provide troubleshooting guidance, and conclude with a comprehensive list of authoritative references.

Reaction Principle and Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide (or triflate) with an organoboron compound in the presence of a base.[6][7] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this context, a halogenated precursor of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde), forming a Pd(II) complex.[6] This is often the rate-determining step of the catalytic cycle.[4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic boronate complex.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The presence of the pyrazole moiety can influence the reaction; the nitrogen atoms can coordinate to the palladium center, potentially affecting its catalytic activity.[8] Therefore, the judicious selection of ligands is crucial to stabilize the palladium catalyst and facilitate the desired reaction pathway.

Suzuki_Mechanism Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of a halogenated precursor of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific coupling partners.

Protocol 1: General Suzuki Coupling with an Arylboronic Acid

This protocol is adapted from established procedures for the coupling of nitrogen-containing heterocycles.[2][5]

Materials:

  • 3-Bromo-(or Iodo-)-5-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • K₃PO₄ (Potassium phosphate) (2.0 eq)

  • 1,4-Dioxane (or Toluene/Water mixture)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the halogenated 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane via syringe. The reaction concentration should be approximately 0.1 M with respect to the aryl halide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Rationale for Choices:

  • Catalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source.[6] SPhos is a bulky, electron-rich biaryl phosphine ligand that is often effective for challenging cross-couplings, including those with heteroaryl halides.

  • Base: K₃PO₄ is a moderately strong base that is effective in many Suzuki couplings and is generally compatible with a wide range of functional groups.

  • Solvent: 1,4-Dioxane is a common solvent for Suzuki reactions. A mixture of toluene and water can also be effective. The solvent should be degassed to remove oxygen, which can deactivate the palladium catalyst.

Data Presentation: Representative Reaction Conditions

The following table summarizes various conditions that have been successfully employed for the Suzuki-Miyaura coupling of pyrazole derivatives, providing a valuable starting point for optimization.

EntryPyrazole SubstrateBoronic AcidCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C) / Time (h)Yield (%)Reference
14-Bromo-1H-pyrazolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100 / 1295[2]
23-Bromo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O90 / 1688[9]
35-Iodo-1H-pyrazoleThiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80 / 892[2]
44-Chloropyrazole derivativeArylboronic acid(IPr)Pd(cinnamyl)Cl (6)-K₂CO₃ (3)THF110 / 15up to 97[10]
5Halogenated aminopyrazoleStyrylboronic acidPd(OAc)₂ (5)XPhos (10)K₃PO₄ (3)Dioxane100 / 2475[9]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive catalyst- Inappropriate ligand or base- Low reaction temperature- Use a fresh catalyst or a pre-catalyst.- Screen different ligands (e.g., XPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃).- Increase the reaction temperature in increments.
Protodeboronation - Presence of water or acidic protons- Unstable boronic acid- Use anhydrous solvents and reagents.- Use a stronger, non-nucleophilic base.- Use the corresponding boronic ester (e.g., pinacol ester) which is more stable.
Catalyst Decomposition (Palladium Black) - High temperature- Absence of a stabilizing ligand- Use a lower reaction temperature if possible.- Ensure the correct catalyst-to-ligand ratio. Bulky phosphine ligands can help stabilize the catalyst.[11]
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere.

Workflow for Reaction Optimization

For novel substrates or coupling partners, a systematic approach to optimization is recommended. The following workflow can guide this process.

Optimization_Workflow start Define Substrates: 3-(Halo-1-methyl-pyrazol-3-yl)benzaldehyde + Boronic Acid screen_catalyst Screen Pd Catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)) start->screen_catalyst screen_ligand Screen Ligands (e.g., SPhos, XPhos, PPh₃) screen_catalyst->screen_ligand Select best catalyst screen_base Screen Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) screen_ligand->screen_base Select best ligand screen_solvent Screen Solvents (e.g., Dioxane, Toluene, DME) screen_base->screen_solvent Select best base optimize_temp Optimize Temperature & Reaction Time screen_solvent->optimize_temp Select best solvent analyze Analyze Yield & Purity (LC-MS, NMR) optimize_temp->analyze analyze->screen_catalyst If not optimal, reiterate end Final Optimized Protocol analyze->end If optimal

Caption: A logical workflow for the optimization of Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds containing the 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde scaffold. While the presence of the pyrazole ring necessitates careful consideration of reaction parameters, the protocols and optimization strategies outlined in this application note provide a solid foundation for achieving high yields and purity. By understanding the underlying mechanism and systematically exploring the reaction variables, researchers can effectively leverage this versatile reaction to advance their work in drug discovery and materials science.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12345–12361. [Link]

  • Adesina, O. T., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(30), 16565–16576. [Link]

  • Mandal, S., et al. (2024). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI. [Link]

  • Chemistry Student. (2020). Suzuki Coupling. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Adesina, O. T., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health. [Link]

  • Ali, M. A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

  • Varvounis, G., et al. (2000). Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Maleki, B., et al. (2021). Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and malononitrile using the recycled catalyst. ResearchGate. [Link]

  • Kuras, P., et al. (2023). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. ACS Omega, 8(51), 48994–49008. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Organic Syntheses. (n.d.). 4-Chlorobenzaldehyde methylhydrazone. Organic Syntheses. [Link]

  • Medvedev, M. G., et al. (2017). Green approach to the design of functionalized medicinally privileged 4-aryl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile scaffolds. Sciforum. [Link]

  • Chan, W. W. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Zinad, D. S., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl groups. OICC Press. [Link]

  • Emadi, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit ide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for hit identification, consistently delivering high-quality starting points for drug development pipelines.[1] This approach hinges on identifying small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. These initial weak interactions are then cultivated into potent leads through structure-guided optimization.[2] This document provides a detailed technical guide on the strategic use of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde , a fragment uniquely poised for both traditional and covalent FBDD campaigns. We will explore the dual-utility rationale stemming from its privileged pyrazole scaffold and its reactive aldehyde warhead, followed by detailed protocols for a comprehensive screening cascade.

Introduction: The Strategic Value of a Dual-Function Fragment

The power of FBDD lies in its efficiency; by using smaller, less complex molecules, a library of a few thousand fragments can explore chemical space more effectively than millions of compounds in high-throughput screening (HTS).[3] The selection of fragments is therefore a critical determinant of a campaign's success. An ideal fragment should not only possess favorable physicochemical properties but also offer clear, synthetically tractable vectors for elaboration.

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is presented here as an exemplary fragment due to two key features:

  • The Privileged Pyrazole Scaffold: The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry.[4][5] Its presence in numerous FDA-approved drugs like Celecoxib, Sildenafil, and Ibrutinib attests to its favorable drug-like properties, metabolic stability, and ability to form critical hydrogen bonds and other non-covalent interactions within protein binding sites.[6][7] The 1-methyl-pyrazole isomer offers a defined structure that avoids tautomerization, simplifying structure-activity relationship (SAR) studies.

  • The Benzaldehyde "Warhead": The aldehyde group is a versatile functional handle. Primarily, it can act as a hydrogen bond acceptor. More compellingly, it can serve as a "warhead" for targeted covalent inhibition by forming a Schiff base with the ε-amino group of a lysine residue, which can be subsequently reduced to a stable secondary amine.[8][9] This opens the door to covalent FBDD, a strategy gaining significant traction for its ability to achieve high potency and prolonged duration of action, especially against challenging targets.[10][11] Targeting lysine offers a valuable alternative to the more commonly targeted cysteine residue, expanding the druggable proteome.[12]

This dual functionality allows for a sophisticated screening strategy: initial identification of non-covalent binders via the pyrazole core, followed by characterization of fragments that can engage a nearby lysine for covalent modification.

Fragment Profile: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

A fragment's suitability is often assessed by the "Rule of Three". This candidate fragment aligns well with these principles.

PropertyValue"Rule of Three" GuidelineRationale for FBDD
Molecular Weight 186.21 g/mol < 300 DaEnsures higher probability of fitting into small binding pockets and allows for significant molecular weight addition during optimization.
cLogP ~1.5 - 2.0 (Predicted)≤ 3Maintains adequate solubility for biophysical assays while possessing enough lipophilicity to engage in favorable interactions.
Hydrogen Bond Donors 0≤ 3Reduces molecular complexity and potential for non-specific binding.
Hydrogen Bond Acceptors 3 (2x Pyrazole N, 1x Aldehyde O)≤ 3Provides multiple points for directed, specific interactions with the protein target.
Rotatable Bonds 2LowA degree of conformational rigidity helps reduce the entropic penalty upon binding, leading to higher ligand efficiency.

The FBDD Workflow: A Phased Approach

A successful FBDD campaign is a multi-step process that progressively filters and enriches for high-quality hits. The workflow is designed to maximize information at each stage while conserving precious resources like protein and time.

FBDD_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structure-Guided Elaboration A Fragment Library (incl. title compound) B Biophysical Screen (SPR) Identify binders A->B High Concentration (e.g., 200 µM) C Dose-Response & Affinity Determine KD B->C Primary Hits D Orthogonal Method (e.g., NMR, DSF) C->D Confirmed Binders E Covalent Binding Assay (LC-MS) Confirm Schiff Base Formation C->E Confirmed Binders F X-ray Crystallography or Cryo-EM Determine Binding Mode D->F Validated Hits E->F Validated Covalent Hits G Fragment Growing / Linking Synthesize Analogs F->G Structural Insights H Lead Compound G->H Iterative Design

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique ideal for primary fragment screening due to its sensitivity and real-time measurement capabilities.[13][14] The goal is to identify fragments that bind to the target protein immobilized on a sensor chip.

Causality Behind Experimental Choices
  • Immobilization Strategy: Amine coupling is a robust and common method for immobilizing a protein target. The density should be optimized to be low enough to avoid mass transport limitations and steric hindrance, which are common artifacts in fragment screening.

  • Running Buffer: The inclusion of 0.05% P20 (Tween 20) is critical to prevent non-specific binding of fragments to the sensor surface. A small percentage of DMSO (e.g., 2-5%) is required to solubilize the fragments, and it is crucial that the running buffer is matched with the same DMSO concentration to avoid bulk refractive index shifts that can mask true binding signals.

  • Concentration: Fragments bind weakly (high µM to mM affinity). Therefore, a high screening concentration (e.g., 200 µM) is necessary to elicit a detectable signal.

Step-by-Step Methodology
  • Protein Immobilization:

    • Equilibrate a CM5 sensor chip with SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) containing 2% DMSO.

    • Activate the surface with a 7-minute injection of a 1:1 mixture of 0.1 M NHS and 0.4 M EDC.

    • Immobilize the target protein (diluted to 20-50 µg/mL in 10 mM sodium acetate, pH 5.0) to the desired level (typically 5000-8000 Response Units, RU).

    • Cap unreacted esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to enable background signal subtraction.

  • Fragment Library Preparation:

    • Prepare a stock plate of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and other fragments at 10 mM in 100% DMSO.

    • Dilute the stock plate into running buffer (containing 2% DMSO) to a final screening concentration of 200 µM.

  • SPR Screening Run:

    • Set the instrument temperature to 25°C.

    • Perform buffer cycles and DMSO calibration injections to condition the system and establish a stable baseline.

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds) with running buffer.

    • Perform a regeneration step if necessary (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.0), ensuring the target protein's activity is unaffected.

    • Include buffer-only injections (blanks) periodically for double referencing.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference flow cell signal and a buffer blank injection.

    • Identify hits based on a binding response significantly above the background noise (e.g., > 3 standard deviations of the mean of buffer injections or > 20 RU).

    • Hits are then prioritized for affinity determination (KD) via dose-response experiments.

Protocol 2: Hit Validation for Covalent Modification by LC-MS

For fragments containing a reactive warhead like an aldehyde, it is crucial to determine if they form a covalent bond with the target. Intact protein Liquid Chromatography-Mass Spectrometry (LC-MS) is a direct method to confirm this by detecting the mass shift of the protein upon fragment adduction.[15]

The Chemistry of Covalent Engagement

The aldehyde on the fragment reacts with the primary amine of a lysine residue on the protein to form a transient Schiff base (an imine). In vitro, this reversible bond can be stabilized by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine, which is readily detectable by mass spectrometry.[8] The expected mass increase is the mass of the fragment minus the mass of water (18 Da) from the condensation reaction.

Covalent_Reaction cluster_1 Reductive Amination (Stabilization) P_Lys Protein-Lys-(NH₂) Schiff Protein-Lys-(N=CHR') (Schiff Base) P_Lys->Schiff Frag_CHO R'-CHO (Fragment) H2O + H₂O Stable Protein-Lys-(NH-CH₂R') (Stable Adduct) Schiff->Stable + NaBH₃CN

Caption: Reaction of the aldehyde fragment with a protein lysine residue.

Step-by-Step Methodology
  • Incubation Reaction:

    • In a microcentrifuge tube, combine the target protein (e.g., to a final concentration of 10 µM in a suitable buffer like PBS, pH 7.4) with the fragment hit (e.g., to a final concentration of 100 µM, a 10-fold molar excess).

    • Add sodium cyanoborohydride (NaBH₃CN) to a final concentration of 20 mM from a freshly prepared stock.

    • Prepare a control reaction containing the protein and NaBH₃CN but with DMSO vehicle instead of the fragment.

    • Incubate all reactions at room temperature for 2 hours.

  • Sample Preparation for MS:

    • Desalt the samples to remove excess fragment and reagents using a C4 ZipTip or a similar reversed-phase cleanup method according to the manufacturer's protocol.

    • Elute the protein in a small volume of an appropriate solvent (e.g., 50% acetonitrile, 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the desalted protein sample into an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the protein from any remaining contaminants using a short C4 or C8 analytical column with a rapid water/acetonitrile gradient.

    • Acquire mass spectra across the expected m/z range for the protein.

  • Data Analysis:

    • Deconvolute the raw multi-charged ESI spectra for the control and fragment-treated samples to determine the zero-charge mass of the protein.

    • Compare the mass of the protein from the treated sample to the control. A mass shift corresponding to the molecular weight of the fragment minus 18.01 Da confirms the formation of a single covalent adduct.[16]

      • Expected Mass Shift = MWprotein + (186.21 - 18.01) = MWprotein + 168.20 Da

    • Quantify the percentage of modified protein by comparing the relative intensities of the unmodified and modified protein peaks.

Conclusion and Future Directions

The strategic selection of fragments with dual functionality, such as 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde , provides a powerful advantage in modern drug discovery. The protocols detailed herein outline a robust workflow, beginning with a broad, non-covalent screen using SPR and culminating in the specific confirmation of covalent engagement via LC-MS. This approach allows researchers to efficiently identify high-quality, synthetically tractable starting points. Upon structural elucidation of the binding mode through X-ray crystallography, the phenyl ring of the fragment offers multiple vectors for "fragment growing" to pick up additional interactions and rapidly build potency, paving the way for the development of novel therapeutics.

References

  • Pettinger, J., Jones, K., & Cheeseman, M. (2017). Lysine-Targeting Covalent Inhibitors. Angewandte Chemie.
  • Cheeseman, M. (2021). Lysine-Targeting Covalent Inhibitors – Overcoming Difficult-to-Drug Proteins and Resistance. The Institute of Cancer Research, UK. [Link]

  • Asija, S., & Asija, S. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research. [Link]

  • One Nucleus. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus Blog. [Link]

  • Li, Y., et al. (2025). Lysine-Targeted Covalent Strategy Leading to the Discovery of Novel Potent PROTAC-Based PI3Kδ Degraders. Journal of Medicinal Chemistry. [Link]

  • Akbar, M. R., et al. (2023). Pyrazole: A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]

  • Renaud, J., et al. (2007). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition. [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins Case Study. [Link]

  • Giannetti, A. M., et al. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Donohue, T. M., et al. (1983). Covalent binding of acetaldehyde to proteins: participation of lysine residues. Alcoholism: Clinical and Experimental Research. [Link]

  • Stahelin, R.V. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • Jain, A., et al. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Linsky, M., et al. (2025). Computational Design of Lysine Targeting Covalent Binders Using Rosetta. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). The reaction mechanism of lysine residues with acetaldehyde. ResearchGate Figure. [Link]

  • Ciulli, A. (2025). Fragment-based drug discovery: A graphical review. bioRxiv. [Link]

  • Roberts, A. M., et al. (2017). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology. [Link]

  • Chen, H., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical Chemistry. [Link]

  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Cytiva Application Note. [Link]

  • Kumar, A., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • De Risi, C., et al. (2021). Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. Molecules. [Link]

  • van de Weert, M., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics. [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex Assay. [Link]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link]

  • Basnet, A. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment screening by SPR and advanced application to GPCRs. Methods in Molecular Biology. [Link]

  • Bonger, K. M., & van den Berg, R. J. B. H. N. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. [Link]

  • The Bumbling Biochemist. (2022). Lysine lets you link things! Lys biochemistry & reactivity. YouTube. [Link]

  • Jabůrek, M., et al. (2014). The molecular mechanism behind reactive aldehyde action on transmembrane translocations of proton and potassium ions. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the scale-up of this important building block. The synthesis, while conceptually straightforward via modern cross-coupling methodologies, presents several potential pitfalls that can impact yield, purity, and scalability. This document, structured in a practical question-and-answer format, aims to equip you with the knowledge to navigate these challenges effectively.

I. Synthetic Strategy Overview

The most common and scalable approach to synthesizing 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde involves a palladium-catalyzed cross-coupling reaction. The two primary methods explored in this guide are the Suzuki-Miyaura coupling and the Stille coupling.

A. Suzuki-Miyaura Coupling Route

This route is often preferred due to the generally lower toxicity and higher stability of boronic acid reagents compared to organostannanes.[1] The key transformation is the coupling of a pyrazole derivative with a benzaldehyde derivative.

Suzuki_Miyaura_Route cluster_reactants Reactants cluster_product Product 3-Bromo-1-methyl-1H-pyrazole 3-Bromo-1-methyl-1H-pyrazole catalyst Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., Na2CO3) 3-Bromo-1-methyl-1H-pyrazole->catalyst 3-Formylphenylboronic acid 3-Formylphenylboronic acid 3-Formylphenylboronic acid->catalyst product 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde catalyst->product Suzuki-Miyaura Coupling Stille_Coupling_Route cluster_reactants Reactants cluster_product Product 1-Methyl-3-(tributylstannyl)-1H-pyrazole 1-Methyl-3-(tributylstannyl)-1H-pyrazole catalyst Pd Catalyst (e.g., Pd(PPh3)4) 1-Methyl-3-(tributylstannyl)-1H-pyrazole->catalyst 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Bromobenzaldehyde->catalyst product 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde catalyst->product Stille Coupling

Caption: Stille coupling route to the target molecule.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the synthesis and scale-up.

A. Starting Materials and Reagents

Question 1: My 3-formylphenylboronic acid appears to be degrading or giving inconsistent results. What could be the cause and how can I mitigate this?

Answer: 3-Formylphenylboronic acid can be prone to degradation, particularly protodeboronation (loss of the boronic acid group) or formation of anhydrides (boroxines).

  • Cause: Moisture and prolonged storage at room temperature can lead to decomposition. Boronic acids can also be susceptible to oxidation. [2]* Troubleshooting:

    • Storage: Store the boronic acid in a desiccator under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).

    • Purity Check: Before use, check the purity by ¹H NMR. The presence of a significant amount of benzaldehyde indicates protodeboronation.

    • Use of Boronic Esters: Consider using the corresponding pinacol ester, which often exhibits greater stability. [2]However, the reactivity might be slightly lower, potentially requiring more forcing reaction conditions.

Question 2: I am having trouble synthesizing or sourcing high-purity 3-bromo-1-methyl-1H-pyrazole. Are there reliable synthetic routes?

Answer: The synthesis of 3-bromo-1-methyl-1H-pyrazole can be achieved through several methods. A common route involves the cyclization of a suitable precursor followed by bromination. For instance, the reaction of methylhydrazine with a brominated three-carbon building block can yield the desired product. Alternatively, a pre-formed pyrazole can be brominated.

  • Synthetic Approach: A multi-step synthesis starting from diethyl butynedioate and methylhydrazine, followed by bromination with a reagent like phosphorus oxybromide, is a documented method. [3]* Purification: Purification is typically achieved by column chromatography or distillation. Ensure the absence of isomeric impurities, which can complicate subsequent reactions and purifications.

B. Suzuki-Miyaura Coupling Reaction

Question 3: My Suzuki-Miyaura coupling reaction is sluggish or stalls at low conversion, even at elevated temperatures. What are the likely causes?

Answer: Low conversion in Suzuki-Miyaura couplings can stem from several factors, particularly related to catalyst activity and reaction conditions.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. The presence of a free N-H group on the pyrazole can also inhibit the catalyst. [4]While your pyrazole is N-methylated, ensure your starting materials are free of other nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: The oxidative addition of the palladium catalyst to the aryl bromide is a crucial step. If 3-bromobenzaldehyde is used, its electron-withdrawing aldehyde group should facilitate this step. [2]However, issues can still arise.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure all reagents and solvents are of high purity and anhydrous. Degas the solvent thoroughly before use to remove oxygen, which can oxidize the Pd(0) catalyst.

    • Ligand Choice: If using a standard catalyst like Pd(PPh₃)₄, consider switching to more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) which can improve catalyst stability and turnover. [5] 3. Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and dry. The strength of the base can influence the rate of transmetalation.

    • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is typical. The ratio can be optimized to ensure solubility of all components.

Question 4: I am observing significant amounts of side products, particularly homocoupling of the boronic acid (to form a biphenyl dicarboxaldehyde) and hydrodehalogenation of the 3-bromobenzaldehyde. How can I suppress these?

Answer: These are common side reactions in Suzuki-Miyaura couplings.

  • Homocoupling: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

    • Mitigation: Rigorous degassing of the reaction mixture is crucial. Purging with an inert gas (argon or nitrogen) for an extended period before adding the catalyst is recommended.

  • Hydrodehalogenation: This side reaction replaces the bromine atom with hydrogen, leading to the formation of benzaldehyde.

    • Mitigation: This can be promoted by certain bases and impurities. Ensure the boronic acid is of high quality, as impurities can facilitate this pathway. Lowering the reaction temperature or catalyst loading might also help.

Problem Potential Cause Troubleshooting Strategy
Low ConversionInactive Catalyst, Poor Reagent QualityUse high-purity, degassed solvents. Screen different palladium catalysts and ligands. Ensure the base is anhydrous and finely powdered.
HomocouplingPresence of OxygenThoroughly degas the reaction mixture. Maintain a positive pressure of inert gas.
HydrodehalogenationImpurities, Sub-optimal ConditionsUse high-purity boronic acid. Optimize reaction temperature and catalyst loading.
C. Stille Coupling Reaction

Question 5: What are the main challenges I should anticipate when considering a Stille coupling for this synthesis on a larger scale?

Answer: While effective, the Stille coupling has specific challenges, especially concerning scale-up.

  • Toxicity of Organotin Reagents: Tributyltin compounds are toxic and require careful handling and disposal. This is a significant consideration for industrial-scale synthesis.

  • Removal of Tin Byproducts: The tributyltin halide byproduct can be difficult to remove from the reaction mixture and the final product.

    • Purification Strategy: Purification often requires multiple steps, including aqueous workups with fluoride salts (like KF) to precipitate tin fluorides, followed by chromatography.

  • Reaction Kinetics: The rate of transmetalation from tin to palladium can be influenced by the choice of ligand and solvent.

Question 6: My Stille coupling is not going to completion. How can I optimize the reaction?

Answer: Similar to the Suzuki coupling, optimization of several parameters can improve the outcome.

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common starting point, other palladium sources and ligands can be more effective. The use of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step.

  • Solvent: Anhydrous, degassed, non-polar aprotic solvents like toluene, THF, or dioxane are typically used.

  • Temperature: Stille couplings often require elevated temperatures (80-110 °C).

D. Work-up and Purification

Question 7: The final product, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, is difficult to purify. I observe persistent impurities by NMR and HPLC. What are the likely impurities and how can I remove them?

Answer: The aldehyde functionality makes the product susceptible to certain side reactions and can complicate purification.

  • Common Impurities:

    • Over-oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, especially if the reaction is exposed to air for prolonged periods at high temperatures.

    • Unreacted Starting Materials: Residual 3-bromobenzaldehyde or 3-formylphenylboronic acid.

    • Homocoupled Products: As mentioned earlier.

    • Residual Palladium: The final product may be contaminated with palladium, which needs to be removed, especially for pharmaceutical applications.

  • Purification Strategies:

    • Bisulfite Adduct Formation: This is a classic and effective method for purifying aldehydes. The impure product is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a solid adduct, which can be filtered off and washed. The pure aldehyde is then regenerated by treating the adduct with a base (e.g., NaHCO₃ or NaOH solution). [6] 2. Column Chromatography: Silica gel chromatography is a standard method. A gradient elution with a mixture of hexanes and ethyl acetate is typically effective.

    • Palladium Scavenging: If residual palladium is an issue, the crude product can be treated with a scavenger resin or activated carbon.

Experimental Protocol: Bisulfite Purification

  • Dissolve the crude 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in a minimal amount of a suitable organic solvent (e.g., ethanol or THF).

  • Add a saturated aqueous solution of sodium metabisulfite and stir vigorously for several hours or overnight.

  • Collect the precipitated white solid (the bisulfite adduct) by filtration and wash it with diethyl ether or ethanol.

  • Suspend the adduct in water and add a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the solution is basic.

  • Stir until the solid dissolves and the aldehyde separates.

  • Extract the pure aldehyde with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

E. Scale-Up Considerations

Question 8: I have a successful lab-scale procedure (1g), but when I scaled up to 100g, the yield dropped significantly and I observed a different impurity profile. What factors should I investigate?

Answer: Scale-up often introduces challenges that are not apparent at the lab scale. The Suzuki-Miyaura reaction, in particular, can be sensitive to scale-up parameters.

  • Mixing and Mass Transfer: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. The efficiency of mixing a biphasic system (organic solvent and aqueous base) is critical.

  • Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat management more challenging. Exotherms that are easily controlled in a lab flask can become problematic in a large reactor, potentially leading to decomposition or side reactions.

  • Reagent Addition: The rate of addition of reagents can become critical on a larger scale. Slow, controlled addition of one of the coupling partners or the base might be necessary.

  • Atmosphere Control: Maintaining a strictly inert atmosphere is more challenging in large reactors. Any air leaks can lead to catalyst deactivation and side reactions.

Troubleshooting Scale-Up Issues

Issue Potential Cause on Scale-Up Recommended Action
Lower YieldInefficient mixing, poor heat transfer, catalyst deactivationEvaluate and optimize stirrer design and speed. Monitor internal temperature closely and control exotherms. Ensure rigorous inert atmosphere control.
New ImpuritiesLocalized overheating, prolonged reaction timeProfile the reaction at different temperatures. Consider a lower reaction temperature with a more active catalyst system.
Inconsistent ResultsVariations in raw material quality, inefficient mixingQualify all batches of starting materials. Ensure consistent and efficient mixing throughout the reaction.

III. References

  • Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Org. Synth.2006 , 83, 133.

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Adv., 2016 , 6, 84183-84188.

  • Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank2018 , 2018(4), M1013.

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. ACS Omega2023 , 8(51), 48994-49008.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Synthesis of 3‐Substituted‐1‐methyl‐1H‐thieno[2,3‐c]pyrazoles. J. Heterocycl. Chem.2016 , 53, 1343-1349.

  • Synthesis of aryl pyrazoles via cross-coupling of aryl chlorides with hydrazine. Org. Biomol. Chem.2020 , 18, 644-649.

  • 1-methyl-3-(tributylstannyl)-1H-pyrazole. Smolecule.

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.

  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. ResearchGate.

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. Adv. Heterocycl. Chem.1999 , 74, 75-135.

  • Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol. Google Patents.

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules2018 , 23(10), 2469.

  • Purifying aldehydes? Reddit.

  • Green-Light-Induced Cyclopropanation of Alkenes via Cooperative NHN/Ligated Boryl Radical Activation of Dichloromethane. J. Am. Chem. Soc.2024 .

  • Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. J. Org. Chem.2011 , 76(24), 10148-10154.

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole. Benchchem.

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Process for the purification of benzaldehyde. Google Patents.

  • SYNTHESES OF 5-ARYLPYRAZOLE DERIVATIVES VIA PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS. Heterocycles1996 , 43(11), 2471.

  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chem.2019 , 21, 5238-5244.

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.2012 , 134(25), 10457–10465.

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. J. Am. Chem. Soc.2024 .

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives. Sci Rep2021 , 11, 22.

  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. J. Chin. Chem. Soc.2004 , 51, 1337-1342.

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Res. J. Pharm. Biol. Chem. Sci.2018 , 9(1), 786-796.

  • Method for purifying pyrazoles. Google Patents.

  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules2021 , 26(23), 7354.

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Org. Biomol. Chem.2020 , 18, 4930-4934.

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Adv., 2023 , 13, 13745-13766.

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. J. Vis. Exp. (143), e57639, doi:10.3791/57639 (2019).

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Google Patents.

  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate.

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front., 2025 , 12, 1-10.

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Org. Process Res. Dev.2022 , 26(7), 1934-1949.

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Org. Process Res. Dev.2025 .

  • Stille Cross-Coupling Reaction. Thermo Fisher Scientific.

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Purification of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Welcome to the technical support guide for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process developm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the expertise to diagnose purity issues and execute effective purification strategies, ensuring the integrity of your downstream applications.

Introduction: The Challenge of Purity

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a key building block in medicinal chemistry and materials science. Its purity is paramount, as even minor contaminants can interfere with subsequent reactions, lead to unwanted byproducts, or compromise the biological activity of the final compounds. This guide addresses the common purification challenges associated with this molecule, which typically originates from a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. Understanding the potential impurities from this synthesis is the first step toward achieving high purity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde?

A1: The impurity profile is intrinsically linked to the synthetic route. Assuming a Suzuki-Miyaura coupling between a bromobenzaldehyde derivative and a pyrazoleboronic acid/ester (or vice-versa), the primary impurities are:

  • Unreacted Starting Materials: 3-Bromobenzaldehyde and/or the corresponding 1-methylpyrazole boronic acid derivative.

  • Homocoupling Byproducts: Symmetrical biphenyls (from the aldehyde coupling with itself) and bipyrazoles (from the boronic acid coupling with itself). These are common in Suzuki reactions, especially if reaction conditions are not optimal.[3]

  • Protodeborylation Product: 1-Methylpyrazole, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Oxidation Product: 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. The aldehyde functional group is susceptible to oxidation, especially upon exposure to air during workup or storage.[4] This is a very common issue with benzaldehyde derivatives.

  • Residual Palladium Catalyst: Trace amounts of palladium from the catalyst can remain. While often present in ppm levels, they can be detrimental to subsequent catalytic steps or biological assays.

  • Ligand-Related Impurities: If phosphorus-based ligands are used, impurities derived from them can also be present.[5]

Q2: What's the best first step to assess the purity of my crude product?

A2: A combination of Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most efficient initial approach.

  • TLC Analysis: Use a solvent system (e.g., Hexanes:Ethyl Acetate) to visualize the number of components in your crude mixture.[4] The desired product, being moderately polar, should have an Rf value of approximately 0.2-0.4 in a suitable eluent. This helps in developing a column chromatography method.

  • ¹H NMR Spectroscopy: This provides a quantitative overview. Look for the characteristic aldehyde proton singlet (~9.9-10.1 ppm). The presence of signals corresponding to starting materials or a broad peak for a carboxylic acid proton (>10 ppm) are clear indicators of specific impurities.

Q3: My product appears as a yellow or brown oil/solid, but the literature says it should be a white solid. What does this indicate?

A3: A non-white appearance typically points to two main issues:

  • Residual Palladium: Finely dispersed palladium(0) can appear as a black or dark brown solid, which can impart a grayish or brownish hue to the final product.

  • Oxidation or Degradation Products: Aldehydes can be sensitive molecules. Trace impurities or exposure to air and light can lead to the formation of colored oligomeric or polymeric byproducts over time. Storing the compound under an inert atmosphere (nitrogen or argon) at low temperatures and protected from light is crucial.[4]

Q4: Can I use an acid-base extraction to purify this compound?

A4: Yes, this can be a highly effective preliminary purification step. The pyrazole ring is weakly basic and can be protonated by a strong acid to form a water-soluble salt. Most organic impurities (like biphenyl homocoupling products) will remain in the organic layer.

Causality: This technique exploits the difference in acid-base properties between the target molecule and non-basic impurities. By converting the pyrazole into a salt, you can move it into an aqueous phase, leaving non-polar contaminants behind. Subsequent neutralization of the aqueous layer will precipitate the purified product, which can then be extracted back into an organic solvent. A patented method for purifying pyrazoles involves their crystallization as acid addition salts.[6]

Troubleshooting Guide & Purification Protocols

This section provides a structured approach to purification, from initial workup to final polishing.

Method Selection at a Glance
Purification MethodProsConsBest For
Acid-Base Wash Removes non-basic impurities (e.g., homocoupled arenes); scalable.May not remove other basic or highly polar impurities; requires handling of acids/bases.Initial cleanup of crude reaction mixtures.
Column Chromatography Excellent separation of closely related compounds; high purity achievable.[7][8]Can be slow and solvent-intensive; risk of product degradation on acidic silica gel.[7]Achieving >98% purity; separating isomers and starting materials.
Recrystallization Yields highly pure, crystalline material; cost-effective and scalable.Requires a solid product; finding a suitable solvent system can be trial-and-error; potential for yield loss.[9]Final purification step for solid products to obtain analytical grade material.
Distillation Effective for removing volatile impurities or purifying thermally stable liquids.[10][11]Not suitable for non-volatile solids; risk of thermal degradation for complex molecules.Removing residual solvents before other purification steps.

Experimental Protocols

Protocol 1: Preliminary Purification via Acid-Base Extraction

This protocol is designed to remove non-basic organic impurities before further purification.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The protonated product will move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with a small amount of ethyl acetate to remove any remaining non-polar impurities.

  • Neutralization: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is ~7-8. The purified product should precipitate out or form an emulsion.

  • Re-extraction: Extract the product back into ethyl acetate or DCM (3 times).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pre-purified product.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for achieving high purity.[4]

  • TLC Analysis: Determine the optimal eluent system using TLC. Start with a 4:1 Hexanes:Ethyl Acetate mixture and adjust the polarity as needed to achieve a product Rf of ~0.25.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using your chosen eluent.

    • Expert Tip: Aldehydes can sometimes streak or decompose on standard silica gel due to its acidity.[7][12] If you observe this, consider "deactivating" the silica by preparing the slurry in your eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites.

  • Sample Loading: Dissolve the crude or pre-purified product in a minimal amount of DCM or the eluent. For better resolution, adsorb the material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol is ideal for obtaining an analytically pure, crystalline solid.

  • Solvent Screening: The key is finding a solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures.[9] Good starting points for this molecule are isopropanol, ethanol/water mixtures, or toluene/heptane mixtures.

  • Procedure:

    • Place the solid to be recrystallized in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • If a mixed solvent system is used (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) first, then add the "poor" solvent (water) dropwise until turbidity persists. Re-heat to clarify.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualization of Workflows

General Purification Workflow

This diagram illustrates the logical flow from a crude reaction mixture to a highly purified product.

Purification_Workflow crude Crude Product (Post-Workup) acid_base Acid-Base Wash (Optional but Recommended) crude->acid_base Removes non-basic bulk impurities column Flash Column Chromatography crude->column Direct purification acid_base->column Simplifies chromatogram recrystal Recrystallization column->recrystal Polishing step for crystalline solid pure Pure Product (>99%) column->pure If product is an oil or sufficiently pure recrystal->pure

Caption: General purification strategy for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Troubleshooting Decision Tree

This diagram helps diagnose and solve common issues encountered during purification.

Troubleshooting_Tree cluster_col Column Chromatography Issues cluster_crys Recrystallization Issues cluster_sol Solutions start Problem Encountered col_streak Product Streaks on TLC/Column start->col_streak col_coelute Product Co-elutes with Impurity start->col_coelute crys_oil Product 'Oils Out' start->crys_oil crys_none No Crystals Form start->crys_none sol_tea Add 1% Et3N to Eluent col_streak->sol_tea Cause: Acidic Silica sol_solvent Change Eluent System (e.g., Toluene/EtOAc) col_coelute->sol_solvent Cause: Poor Selectivity sol_slow Cool Solution Slower; Use Less Solvent crys_oil->sol_slow Cause: Solution too saturated/cooling too fast sol_scratch Scratch Flask; Add Seed Crystal crys_none->sol_scratch Cause: Supersaturation or nucleation issue

Caption: Decision tree for troubleshooting common purification problems.

References

  • Process for the purification of benzaldehyde.
  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. ResearchGate. [Link]

  • Impurities formed during the Suzuki−Miyaura coupling. ResearchGate. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Process for the preparation of substituted benzaldehydes.
  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]

  • Efficient Chemoenzymatic Synthesis of α-Aryl Aldehydes as Intermediates in C–C Bond Forming Biocatalytic Cascades. ACS Catalysis. [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]

  • Sustainable Synthesis of Aryl and Heteroaryl Aldehydes. ResearchGate. [Link]

  • Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. ResearchGate. [Link]

  • Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. [Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. [Link]

  • Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Publishing. [Link]

  • Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one. [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. ResearchGate. [Link]

  • Making Benzaldehyde from Paint Stripper. YouTube. [Link]

  • Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
  • Method for purifying pyrazoles.
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde via recrystallization. It is structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde via recrystallization. It is structured to address common experimental challenges through a troubleshooting Q&A, supplemented by FAQs, a foundational protocol, and visual workflows to ensure procedural clarity and success.

Physicochemical Properties

A thorough understanding of the compound's properties is the bedrock of developing a successful recrystallization protocol.

PropertyValueSource
Chemical Name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde[1]
Molecular Formula C₁₁H₁₀N₂O[1][2]
Molecular Weight 186.21 g/mol [1][2]
Appearance Solid (predicted)General chemical knowledge
Purity (Typical) ~90% (pre-recrystallization)[1]
Predicted Boiling Point 329.1±25.0 °C[3]
Predicted Density 1.13±0.1 g/cm³[3]

Troubleshooting Guide

This section addresses the most frequent and challenging issues encountered during the recrystallization of organic compounds.

Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

"Oiling out" occurs when the solid melts and separates as a liquid phase before it crystallizes.[7] This happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, causing the solute to liquefy at the temperature of the saturated solution.[8] Impurities can also significantly lower a compound's melting point, making it more prone to oiling out.[7][8] An oil is undesirable because it tends to trap impurities, defeating the purpose of recrystallization.[7]

Causality & Solution:

  • High Solvent Boiling Point: The primary cause is a supersaturated solution at a temperature above the solute's melting point.

    • Solution 1: Re-dissolve and Add More Solvent: Return the flask to the heat source, add more of the primary solvent to decrease the saturation point, and allow it to cool more slowly.[8] This keeps the compound in solution until the temperature drops below its melting point.

    • Solution 2: Change Solvents: Select a solvent or a solvent pair with a lower boiling point. For a compound like 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde, if you are using a high-boiling solvent like toluene, consider switching to a lower-boiling one like ethyl acetate or a hexane/ethyl acetate mixture.[4]

  • Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where oiling is favored over slow, ordered crystal growth.

    • Solution: Insulate the Flask: Allow the flask to cool slowly to room temperature on a benchtop, insulated by paper towels or a cork ring, before moving it to an ice bath.[8] An inverted beaker placed over the flask can also create an insulating atmosphere.[8]

  • High Impurity Load: A large amount of impurity can depress the melting point.

    • Solution: Pre-purification/Charcoal: If the solution is colored or you suspect significant impurities, consider a pre-purification step. Adding activated charcoal to the hot solution can adsorb colored and some dissolved impurities.[8][9] Perform a hot filtration to remove the charcoal before cooling.[9]

Question 2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

The failure of a compound to crystallize from a cooled solution typically indicates that the solution is not supersaturated. This can be due to using too much solvent or choosing a solvent in which the compound is too soluble at low temperatures.

Causality & Solution:

  • Excess Solvent: The most common reason for no crystal formation is having too much solvent, preventing the solution from reaching saturation upon cooling.[8]

    • Solution 1: Evaporate Excess Solvent: Gently heat the solution to boil off a portion of the solvent. Allow it to cool again and observe for crystal formation. Be cautious not to boil off too much, which could cause the compound to crash out of solution impurely.

    • Solution 2 (for solvent pairs): Add Anti-solvent: If using a solvent pair (e.g., ethyl acetate/hexanes), you have likely added too much of the "good" solvent (ethyl acetate). While heating, slowly add the "poor" solvent (hexanes) until the solution just begins to turn cloudy (the cloud point), then add a drop or two of the "good" solvent to redissolve it. Now, allow it to cool slowly.[7]

  • High Solubility at Low Temperature: The chosen solvent may be too effective, keeping the compound dissolved even at low temperatures.

    • Solution: Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface.[7] The microscopic scratches provide a nucleation site for crystal growth.

      • Seeding: If you have a small crystal of the pure compound, add it to the solution.[7] This "seed crystal" acts as a template for other molecules to crystallize upon.

      • Flash Freeze: Cool the solution in a dry ice/acetone bath for a short period.[7] This can sometimes force nucleation, though it may result in smaller, less pure crystals.

Question 3: The recrystallization yield is very low. How can I improve it?

Answer:

A low yield means a significant portion of your compound remained dissolved in the mother liquor. While some loss is inevitable, yields can often be optimized.

Causality & Solution:

  • Using the Bare Minimum Hot Solvent: The goal is to dissolve the compound in the minimum amount of boiling solvent necessary to create a saturated solution.[10] Using too much solvent is a primary cause of low yield.

    • Solution: Careful Solvent Addition: Add the hot solvent in small portions to the solid, waiting for it to boil and stirring between additions, until the solid just dissolves.

  • Incomplete Crystallization: The compound may not have fully precipitated from the solution.

    • Solution 1: Increase Cooling Time/Temperature: Ensure the solution has been cooled for a sufficient amount of time. Moving from room temperature to an ice bath (0 °C) or even a salt-ice bath (~ -10 °C) can further decrease the compound's solubility and increase crystal yield.[7]

    • Solution 2: Second Crop: After filtering the first crop of crystals, the remaining mother liquor can be concentrated by boiling off some solvent and re-cooling to obtain a second, though typically less pure, crop of crystals.

  • Premature Crystallization: If crystals form too early, for example during hot filtration, product is lost.

    • Solution: Keep Everything Hot: Use a pre-heated funnel and receiving flask for hot filtration. Add a small excess of solvent (~5-10%) before filtering to ensure the compound stays in solution. This excess can be boiled off before cooling.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde?

A1: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[10][11][12] For this compound, which has both polar (aldehyde, pyrazole) and non-polar (benzene ring) features, you will likely need a solvent of intermediate polarity or a solvent pair.

  • Single Solvents to Test: Ethanol, isopropanol, ethyl acetate, acetone.

  • Solvent Pairs to Test: Hexane/Ethyl Acetate, Hexane/Acetone, Ethanol/Water. A solvent pair combines a "soluble" solvent with a "poor" or "anti-solvent" in which the compound is insoluble.[4][7]

Solvent Selection Protocol:

  • Place ~20-30 mg of your crude solid into several test tubes.

  • Add a small amount (~0.5 mL) of a different test solvent to each tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound well.[11]

  • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.[11]

  • Cool the tubes that showed good hot solubility. The best solvent will produce a large quantity of crystals upon cooling.[11]

Q2: My crystals are very fine and powdery, not large and well-defined. Does this matter?

A2: Fine, powdery crystals can result from rapid crystallization ("crashing out").[8] While they may be pure, they have a very high surface area, which makes them difficult to filter and wash effectively, and they tend to trap more solvent. Slower cooling generally leads to larger, more well-defined crystals, which are easier to handle and typically higher in purity.[10] If your compound crystallizes too quickly, try using slightly more solvent or insulating the flask for slower cooling.[8]

Q3: Can I use a rotary evaporator (rotovap) to get my crystals?

A3: A rotary evaporator should only be used as a last resort to recover the solid if crystallization fails entirely.[8] The rapid removal of solvent by rotary evaporation will deposit all dissolved substances—both your compound and the impurities—as a film on the flask. This is not a purification technique. The purpose of recrystallization is the slow, selective formation of a crystal lattice that excludes impurities.[13]

Experimental Protocol: Recrystallization of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

This is a general starting protocol. The optimal solvent and volumes must be determined empirically.

  • Solvent Selection: Based on preliminary tests (see FAQ 1), select an appropriate solvent or solvent pair. For this example, we will use a Hexane/Ethyl Acetate solvent pair.

  • Dissolution: Place the crude 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (Ethyl Acetate) required to dissolve the solid at its boiling point. Use a boiling stick or stir bar for smooth boiling.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean flask and a fluted filter paper in a funnel. Filter the hot solution quickly to remove any insoluble impurities (or charcoal, if used).

  • Crystallization: Heat the filtered solution to boiling and add the "poor" solvent (Hexane) dropwise until the solution remains faintly cloudy. Add a few drops of the "good" solvent (Ethyl Acetate) to re-clarify the solution.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent (or just the "poor" solvent, Hexane) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with continued suction, then transfer them to a watch glass to air dry or dry in a vacuum oven. The purity can be checked by melting point determination.[9]

Visual Workflows

General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Charcoal 2. Add Charcoal (Optional) Dissolve->Charcoal Hot_Filter 3. Hot Filter (Remove Impurities) Charcoal->Hot_Filter Cool 4. Cool Slowly to Room Temp Hot_Filter->Cool Ice_Bath 5. Cool in Ice Bath Cool->Ice_Bath Vac_Filter 6. Vacuum Filter (Collect Crystals) Ice_Bath->Vac_Filter Wash 7. Wash with Cold Solvent Vac_Filter->Wash Dry 8. Dry Crystals Wash->Dry

Caption: A standard workflow for purifying a solid organic compound.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Problem Observed During Cooling No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound 'Oils Out' Start->Oiling_Out Too_Much_Solvent Cause: Too Much Solvent? No_Crystals->Too_Much_Solvent Induce Cause: Nucleation Failure? No_Crystals->Induce Solvent_BP Cause: Solvent BP > Cmpd MP? Oiling_Out->Solvent_BP Too_Fast_Cool Cause: Cooling Too Rapid? Oiling_Out->Too_Fast_Cool Sol_Evap Solution: Boil off excess solvent Too_Much_Solvent->Sol_Evap Sol_Scratch Solution: Scratch flask or seed Induce->Sol_Scratch Sol_Solvent Solution: Use lower BP solvent or add more solvent Solvent_BP->Sol_Solvent Sol_Slow Solution: Insulate flask to cool more slowly Too_Fast_Cool->Sol_Slow

Caption: A decision tree for diagnosing common recrystallization issues.

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. [Link]

  • Recrystallization-1.pdf. Unknown Source. [Link]

  • Recrystallization. Unknown Source. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. PubChem. [Link]

  • How to avoid the formation of oil droplets during recrystallization? ResearchGate. [Link]

  • Recrystallization (help meeeeee). Reddit. [Link]

  • Recrystallization and Crystallization. Unknown Source. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. [Link]

  • 3-(3-Methyl-1H-pyrazol-1-yl)benzaldehyde. MySkinRecipes. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE. [Link]

  • Recrystallization. Unknown Source. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • Benzaldehyde. PubChem. [Link]

Sources

Optimization

preventing decomposition of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde during storage

Welcome to the dedicated technical support guide for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide in-depth, field-proven insights and actionable protocols to prevent its decomposition during storage, ensuring the integrity and reliability of your experiments.

Introduction: The Challenge of Aldehyde Stability

Aromatic aldehydes, such as 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, are versatile intermediates in organic synthesis. However, the aldehyde functional group is inherently susceptible to oxidation, particularly when exposed to atmospheric oxygen. This degradation pathway leads to the formation of the corresponding carboxylic acid, in this case, 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid. This impurity can significantly impact reaction yields, introduce downstream purification challenges, and compromise the biological activity of synthesized compounds.

The presence of the N-methylpyrazole ring introduces unique electronic properties that can influence the stability of the aldehyde group. Understanding these factors is key to implementing effective storage strategies. This guide will walk you through the primary causes of decomposition and provide a suite of solutions to maintain the purity of your 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed a white crystalline solid forming in my stock of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, which is normally a liquid or low-melting solid. What is happening?

A1: The formation of a white solid is a strong indicator of oxidation. The aldehyde is likely converting to 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid, which is a solid at room temperature. This is the most common degradation pathway for benzaldehyde derivatives when exposed to air. The process is a free-radical chain reaction initiated by oxygen.

Q2: My reaction yields have been inconsistent when using an older bottle of this aldehyde. Could decomposition be the cause?

A2: Absolutely. As the aldehyde oxidizes to the carboxylic acid, the effective concentration of the starting material decreases, leading to lower yields. Furthermore, the acidic impurity can potentially interfere with reaction mechanisms, especially those sensitive to pH or employing basic catalysts.

Q3: What are the primary factors that accelerate the decomposition of this compound?

A3: The main culprits are:

  • Oxygen: Direct exposure to air is the primary driver of oxidation.

  • Light: UV light can catalyze the formation of free radicals, initiating the oxidation process.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Moisture: While not a direct participant in oxidation, moisture can facilitate other degradation pathways and potentially introduce acidic or basic contaminants.

  • Contaminants: Trace metals or other impurities can act as catalysts for decomposition.

Q4: How does the 1-methyl-1H-pyrazol-3-yl group affect the stability of the benzaldehyde?

A4: The pyrazole ring system can have a dual electronic effect. While pyrazoles are generally considered electron-rich aromatic systems, the specific substitution pattern and the presence of the two nitrogen atoms can influence the electron density at the aldehyde group. Some studies on pyrazole derivatives suggest a degree of stability, potentially due to the heterocyclic ring's ability to delocalize electrons, which might offer some protection against oxidation compared to simple benzaldehyde. However, the aldehyde group remains the most reactive site for oxidation.

Q5: Can I purify my partially decomposed 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde?

A5: Yes, purification is possible, though prevention is always the better strategy. A common method to remove the acidic impurity is through an aqueous workup. Dissolve the compound in an inert organic solvent (e.g., diethyl ether or dichloromethane) and wash with a mild base solution (e.g., 5% sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer. The organic layer, containing the purified aldehyde, can then be dried and the solvent removed under reduced pressure. Caution: This process should be performed quickly and under an inert atmosphere to prevent further oxidation.

Core Storage Protocols & Preventative Measures

To ensure the long-term stability of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a multi-faceted approach to storage is required. The following protocols are designed to mitigate the risks of decomposition.

Inert Atmosphere Storage: The Gold Standard

The most critical step in preventing oxidation is to eliminate contact with oxygen. This is achieved by storing the compound under an inert atmosphere.

  • Choice of Inert Gas:

    • Nitrogen (N₂): Cost-effective and readily available. Suitable for most applications.

    • Argon (Ar): Denser than nitrogen, providing a more stable blanket over the compound. Recommended for highly sensitive applications or very long-term storage.

Experimental Protocol: Inert Gas Blanketing

  • Preparation: Obtain a cylinder of high-purity nitrogen or argon with a regulator.

  • Container Selection: Use a clean, dry amber glass vial or bottle with a PTFE-lined cap.

  • Flushing: Gently flush the container with the inert gas for 30-60 seconds to displace any air.

  • Transfer: Quickly transfer the 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde into the inerted container.

  • Headspace Purge: Gently blow a stream of inert gas over the surface of the compound for another 30-60 seconds to fill the headspace.

  • Sealing: Securely cap the container. For added protection, wrap the cap and neck with Parafilm®.

  • Labeling: Clearly label the container with the compound name, date, and "Stored under Inert Gas."

InertGasBlanketing cluster_0 Inert Gas Blanketing Workflow Start Start Prep Prepare Inert Gas and Container Start->Prep 1. Flush Flush Container with Inert Gas Prep->Flush 2. Transfer Transfer Compound Flush->Transfer 3. Purge Purge Headspace Transfer->Purge 4. Seal Seal and Label Purge->Seal 5. End Store Seal->End 6.

Caption: Workflow for Inert Gas Blanketing.

Temperature Control: Slowing Down Degradation

Lowering the storage temperature is crucial for reducing the rate of any potential degradation reactions.

  • Recommended Storage Temperature: Based on supplier safety data sheets for similar aromatic aldehydes, a temperature range of -20°C to 8°C is recommended.[1]

    • -20°C: Ideal for long-term storage (months to years).

    • 2-8°C: Suitable for short to medium-term storage (weeks to months).

Important Note: When removing the compound from cold storage, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which can introduce water and accelerate degradation.[2]

Protection from Light

Photons, particularly in the UV range, can provide the activation energy needed to initiate free-radical oxidation.

  • Primary Container: Always use amber glass vials or bottles which block a significant portion of UV light.

  • Secondary Containment: Store the primary container in a dark location, such as a light-proof box or a designated cabinet.

Use of Antioxidants (For Bulk or Frequently Used Stocks)

For larger quantities of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde that will be opened multiple times, the addition of a radical scavenger (antioxidant) can provide an extra layer of protection.

  • Common Antioxidants for Aldehydes:

    • Butylated Hydroxytoluene (BHT): A widely used and effective phenolic antioxidant.

    • Hydroquinone: Another common inhibitor for aldehyde autoxidation.

Protocol for Adding an Antioxidant:

  • Prepare a stock solution of the antioxidant (e.g., 1% w/v BHT in a compatible, dry solvent).

  • Under an inert atmosphere, add a small aliquot of the antioxidant stock solution to the aldehyde to achieve a final concentration of 50-200 ppm .

  • Mix thoroughly.

  • Store the stabilized aldehyde under the inert atmosphere and temperature conditions described above.

Summary of Storage Recommendations

ParameterRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by eliminating contact with oxygen.[3]
Temperature -20°C (long-term) or 2-8°C (short-term)Reduces the rate of chemical degradation.[1]
Light Amber glass container, stored in the darkPrevents photo-initiated radical formation.
Container Clean, dry glass with PTFE-lined capEnsures inert contact surfaces and a tight seal.
Additives Antioxidant (e.g., BHT) at 50-200 ppmScavenges free radicals to inhibit the oxidation chain reaction.

Visualizing the Decomposition Pathway

The primary degradation pathway for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is the auto-oxidation to its corresponding carboxylic acid.

DecompositionPathway Reactant 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Aldehyde) Product 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid (Carboxylic Acid) Reactant->Product Oxidation Initiator O₂, Light, Heat Initiator->Reactant

Caption: Primary decomposition pathway of the aldehyde.

By implementing the comprehensive storage strategies outlined in this guide, you can significantly extend the shelf life of your 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, ensuring its purity and the reproducibility of your experimental results.

References

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. [Link]

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2022). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]

  • ACS Publications. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]

  • ScienceDirect. (2005). Material Safety Data Sheet - Benzaldehyde MSDS. [Link]

  • ACS Publications. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and its derivatives. This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable scaffold. The pyrazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous established drugs.[1] The specific substitution pattern of this target molecule, however, presents a unique set of challenges that require careful consideration of synthetic strategy and reaction optimization.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose and resolve issues encountered at the bench.

Core Synthetic Strategies & Key Challenge Areas

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde typically proceeds via one of two primary pathways:

  • Cross-Coupling (e.g., Suzuki-Miyaura): This involves the formation of the C-C bond between the pyrazole and phenyl rings as the key step.

  • Ring Formation (Cyclocondensation): This involves constructing the pyrazole ring from acyclic precursors that already contain the substituted phenyl moiety.

Each approach has distinct advantages and potential pitfalls. The following sections address the most common challenges encountered in these pathways.

Synthetic_Pathways cluster_0 Route 1: Suzuki-Miyaura Coupling cluster_1 Route 2: Cyclocondensation A1 3-Bromobenzaldehyde C1 Product A1->C1 Pd Catalyst, Base B1 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole B1->C1 Start Target Molecule: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde C1->Start A2 1-(3-formylphenyl)-1,3-butanedione C2 Product A2->C2 Acid/Base Catalyst (Regioselectivity Challenge) B2 Methylhydrazine B2->C2 C2->Start

Caption: Primary synthetic routes to the target scaffold.

Part 1: Troubleshooting Guide

Section 1.1: Issues in the Suzuki-Miyaura Coupling Route

The Suzuki-Miyaura coupling is a powerful method for forming the aryl-pyrazole bond.[2] However, the nitrogen-rich nature of the pyrazole ring and the presence of the aldehyde group can lead to complications.[3]

Q1: My Suzuki coupling reaction shows low or no conversion. What are the primary causes and how can I improve the yield?

A1: Low conversion in Suzuki couplings involving nitrogen heterocycles is a frequent issue, often stemming from catalyst inhibition or suboptimal reaction conditions.

  • Causality — Catalyst Poisoning: The lone pair of electrons on the N2 atom of the pyrazole ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[3][4] This is especially problematic with less bulky ligands that do not sufficiently shield the metal. The aldehyde oxygen can also exhibit weak coordination.

  • Troubleshooting Steps:

    • Ligand Selection: Switch to bulky, electron-rich phosphine ligands. These ligands form stable, catalytically active complexes that are less susceptible to inhibition by the pyrazole nitrogen.

      • Recommendation: Use ligands such as SPhos, XPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands like IPr are also highly effective.[2]

    • Base Selection: The base is crucial for activating the boronic acid/ester but can also cause side reactions.[2]

      • If you observe starting material degradation, a milder base may be needed. Switch from strong inorganic bases (e.g., NaOH, KOH) to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). K₃PO₄ is often an excellent choice for complex couplings.[3]

    • Solvent System: The polarity and proticity of the solvent can dramatically affect reaction rates.

      • Recommendation: A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, or 2-MeTHF/H₂O) is standard. The water is essential for dissolving the inorganic base and facilitating the catalytic cycle. For sensitive substrates, anhydrous conditions with an organic-soluble base like K₃PO₄ in a polar aprotic solvent (e.g., DME, DMF) can be effective.

    • Temperature Control: Ensure the reaction is heated sufficiently. Most Suzuki couplings require temperatures between 80-110 °C. If thermal degradation is suspected, try lowering the temperature and extending the reaction time.

Troubleshooting_Suzuki Problem Low/No Yield in Suzuki Coupling Cause1 Catalyst Poisoning (Pyrazole N-coordination) Problem->Cause1 Cause2 Suboptimal Base/ Solvent Problem->Cause2 Cause3 Boronic Acid Degradation Problem->Cause3 Cause4 Dehalogenation Problem->Cause4 Solution1 Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Cause1->Solution1 Solution2 Screen Bases (K₃PO₄, Cs₂CO₃) & Solvents (Dioxane/H₂O) Cause2->Solution2 Solution3 Use Boronic Ester (Pinacol) Run under N₂ Cause3->Solution3 Solution4 Use Milder Conditions (Lower Temp, Weaker Base) Cause4->Solution4

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Q2: I'm observing significant amounts of a byproduct corresponding to the dehalogenation of my halo-benzaldehyde starting material. How do I prevent this?

A2: Dehalogenation is a common side reaction, particularly with electron-rich aryl halides or when using highly active catalysts under harsh conditions.[5]

  • Causality — Hydrodehalogenation Pathway: This side reaction can occur via several mechanisms, including a competing catalytic cycle where a hydride source (from the solvent, base, or impurities) intercepts a palladium intermediate instead of the boronic acid partner.

  • Troubleshooting Steps:

    • Choice of Halogen: Aryl bromides and chlorides are generally less prone to dehalogenation than aryl iodides in Suzuki reactions.[5] If you are using an iodo-benzaldehyde, consider switching to the bromo- or chloro-analogue, though this may require a more active catalyst system.

    • Lower the Temperature: Dehalogenation often has a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can significantly reduce this side product.

    • Use a Weaker Base: Strong bases can sometimes promote pathways that lead to hydride formation. Switching from K₃PO₄ to K₂CO₃ might be beneficial.

    • Re-evaluate Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading can increase the rate of the desired reaction relative to the side reaction, leading to a cleaner product profile.

Section 1.2: Issues in the Cyclocondensation Route

Building the pyrazole ring via cyclocondensation of a 1,3-dicarbonyl precursor with methylhydrazine is an atom-economical approach.[1] The primary challenge is controlling regioselectivity.

Q1: My cyclocondensation reaction is producing a mixture of two pyrazole regioisomers. How can I obtain only the desired 1-methyl-3-aryl isomer?

A1: Regioselectivity in pyrazole synthesis is dictated by which nitrogen of the hydrazine attacks which carbonyl of the 1,3-dicarbonyl compound first.[1][6]

  • Causality — Nucleophilicity and Steric Hindrance: In methylhydrazine, the N1 (methyl-substituted) nitrogen is more sterically hindered but also more electron-rich (and thus potentially more nucleophilic) due to the inductive effect of the methyl group. The N2 (unsubstituted) nitrogen is less hindered and less basic. The outcome depends on a delicate balance between electronic and steric factors, heavily influenced by reaction conditions.

  • Troubleshooting Steps to Favor the 1,3-Isomer:

    • Acidic Conditions: Performing the reaction under acidic conditions (e.g., acetic acid or catalytic HCl in ethanol) is the most common and effective strategy. The reaction proceeds via initial condensation of the more basic N1 nitrogen with the more reactive carbonyl (often the ketone), followed by cyclization and dehydration. The protonation of the carbonyls can influence their relative reactivity.

    • Solvent Choice: Aprotic dipolar solvents can sometimes yield better regioselectivity than protic solvents like ethanol.[1]

    • Pre-formation of Hydrazone: You can attempt to control the reaction by first forming the hydrazone intermediate under specific conditions (e.g., low temperature) and then inducing cyclization under different conditions (e.g., heating with acid). This stepwise approach allows for better control.

Part 2: Frequently Asked Questions (FAQs)

Q1: Should I use a protecting group for the benzaldehyde functionality during my synthesis?

A1: This is a critical consideration. The aldehyde group is sensitive to both nucleophiles and strong bases, and can be easily oxidized.

  • When to Protect:

    • If using organometallic reagents: If your synthesis involves Grignard or organolithium reagents, the aldehyde must be protected (e.g., as a diethyl acetal) to prevent nucleophilic attack.

    • Under strongly basic/hot conditions: If your reaction requires prolonged heating with a strong base, protection can prevent side reactions like the Cannizzaro reaction or aldol condensation.

    • During reductions/oxidations elsewhere in the molecule: If you need to perform a reduction or oxidation on another part of the molecule, the aldehyde must be protected.

  • When Protection May Not Be Necessary:

    • Suzuki-Miyaura Coupling: Modern Suzuki conditions are often mild enough to tolerate an unprotected aldehyde. The use of carbonate or phosphate bases at temperatures below 120°C is generally safe.[2] However, a pilot reaction is always recommended.

  • Recommended Protecting Group: The diethyl or dimethyl acetal is the most common choice. It is easily installed using the corresponding alcohol and an acid catalyst, and readily removed with aqueous acid.

Q2: What are the best practices for purifying the final 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde product?

A2: The final purification can be challenging due to the product's polarity and the potential for oxidation of the aldehyde.

  • Work-up: After the reaction, perform a standard aqueous work-up. Be mindful that the pyrazole nitrogen can be basic, so a wash with dilute acid (e.g., 1M HCl) can help remove some basic impurities, but may also protonate your product, making it water-soluble. A subsequent wash with dilute base (e.g., NaHCO₃) is recommended.

  • Chromatography: Flash column chromatography on silica gel is the most common method.

    • Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is typically effective.

    • Tailing: The basic nitrogen of the pyrazole can cause the compound to tail on silica gel. To mitigate this, you can pre-treat the silica with triethylamine (by adding ~1% v/v to your eluent system) or use neutral alumina instead of silica.

  • Preventing Oxidation: Benzaldehydes can slowly oxidize to the corresponding benzoic acid upon exposure to air.[7]

    • Recommendation: After purification, store the final product under an inert atmosphere (nitrogen or argon) at low temperature. If you notice the carboxylic acid impurity forming, it can often be removed by dissolving the crude product in an organic solvent (like ether or ethyl acetate) and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). The carboxylate salt will move to the aqueous layer.

Q3: My primary synthetic route is failing. Are there any alternative strategies to consider?

A3: Yes, if the primary routes are problematic, consider a functional group interconversion strategy.

  • Late-Stage Oxidation: Synthesize the corresponding alcohol, 3-(1-Methyl-1H-pyrazol-3-yl)benzyl alcohol. This can often be made via the same routes but may be easier to purify. The alcohol can then be oxidized to the aldehyde in a clean, final step.

    • Recommended Oxidants: Mild oxidation reagents like manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or a Swern oxidation are highly effective for this transformation and avoid over-oxidation to the carboxylic acid.

  • Vilsmeier-Haack Formylation: While typically used to formylate electron-rich heterocycles at the C4 position[8][9], this is not suitable for introducing the aldehyde onto the phenyl ring in this specific target. It would only be relevant if you were starting with 1-methyl-3-phenylpyrazole and attempting to functionalize the pyrazole ring itself.

Appendix A: Example Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This is a representative protocol and must be optimized for specific substrates.

  • To an oven-dried Schlenk flask, add 3-bromobenzaldehyde (1.0 eq), 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and SPhos (0.02 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd₂(dba)₃ (0.01 eq).

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Cyclocondensation
  • In a round-bottom flask, dissolve 1-(3-formylphenyl)-1,3-butanedione (1.0 eq) in glacial acetic acid.

  • Add methylhydrazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring for the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Appendix B: Data Summary Table

Parameter Suzuki-Miyaura Route Cyclocondensation Route Comments
Key Challenge Catalyst activity & side reactionsRegioselectivityPyrazole can inhibit Pd catalysts[3]; hydrazine has two non-equivalent nitrogens.[1]
Typical Catalyst Pd₂(dba)₃ / SPhosAcetic Acid or HClBulky ligands are crucial for the Suzuki route.[2]
Typical Base K₃PO₄, Cs₂CO₃N/A (Acid-catalyzed)Base choice is critical for Suzuki success.[3]
Typical Solvent Dioxane/H₂O (4:1)Acetic Acid or EthanolSolvent choice affects both rate and selectivity.
Temperature 80 - 110 °C80 - 100 °CMonitor for thermal degradation of starting materials.
Main Byproducts Dehalogenation, HomocouplingRegioisomerCareful optimization is required to minimize byproducts.[5][6]

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 25, 2026, from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved January 25, 2026, from [Link]

  • American Chemical Society. (2024). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. Retrieved January 25, 2026, from [Link]

  • American Chemical Society. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2023). Simultaneous Denitrative C–C Bond Formation and Construction of Pyrazole Ring Leading to 1,1'-Diphenyl-4,4'-bipyrazole. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved January 25, 2026, from [Link]

  • American Chemical Society. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved January 25, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Retrieved January 25, 2026, from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole.... Retrieved January 25, 2026, from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved January 25, 2026, from [Link]

  • American Chemical Society. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved January 25, 2026, from [Link]

  • Google Patents. (n.d.). CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Pyrazol-3-ones, Part 1: Synthesis and Applications. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved January 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection for Reactions Involving 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This guide is designed to provide expert insights and practic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. This guide is designed to provide expert insights and practical troubleshooting advice for navigating the unique catalytic challenges presented by this versatile building block. My objective is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

The core challenge in working with this substrate lies in its dual-functional nature. It possesses a reactive aldehyde group, ideal for a multitude of transformations, and a 1-methyl-pyrazole moiety. The nitrogen atoms of the pyrazole ring can act as ligands, capable of coordinating to and potentially inhibiting or altering the behavior of transition metal catalysts. This guide will help you anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm planning a palladium-catalyzed cross-coupling reaction. Why might 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde be a problematic substrate?

The primary issue is potential catalyst inhibition or poisoning. The lone pair of electrons on the N2 nitrogen of the pyrazole ring can coordinate to the palladium center. This coordination can occupy the open sites on the catalyst that are necessary for the key steps of the catalytic cycle, such as oxidative addition, thereby slowing down or completely stalling your reaction.[1] Many nitrogen-rich heterocycles are known to have an inhibitory effect on palladium-catalyzed reactions for this reason.[1]

Q2: My reaction is sluggish or fails completely. How can I determine if pyrazole-induced catalyst inhibition is the culprit?

Diagnosing catalyst inhibition can be inferred from several observations:

  • Stalled Conversion: The reaction proceeds to a low conversion percentage and then stops, even with extended reaction times or heating.

  • Catalyst Decomposition: You observe the formation of palladium black, indicating that the active catalytic species is unstable and has precipitated out of solution.

  • Inconsistent Results: Seemingly identical reaction setups give widely varying yields.

A simple diagnostic experiment is to run the reaction with a higher catalyst loading. If the yield significantly improves, it suggests that a stoichiometric amount of the catalyst is being deactivated, and the excess is able to perform the desired transformation.

Q3: What are the most common catalytic transformations for this molecule, and what are the primary catalyst classes for each?

This molecule is amenable to several key transformations:

Reaction TypePrimary Catalyst ClassKey Considerations
Reductive Amination Stoichiometric Reductants (e.g., NaBH(OAc)₃) or Metal Hydrides; Catalytic Hydrogenation (e.g., Pd/C, Ru complexes)Stoichiometric reagents often avoid metal-coordination issues.[2] For catalytic routes, catalyst screening is crucial.[3]
Suzuki-Miyaura Coupling Palladium(0) complexes with phosphine ligandsLigand choice is critical to prevent pyrazole coordination.[4][5][6]
Oxidation to Carboxylic Acid Metal-based catalysts (e.g., Co, Ni, Cu complexes) or non-metal catalystsMetal catalysts can be susceptible to pyrazole binding.[7]
Condensation Reactions Acid or Base CatalysisGenerally less prone to metal-coordination issues, but the basicity of the pyrazole can influence catalyst performance.[8]

Troubleshooting Guides by Reaction Type

Scenario 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Problem: "My Suzuki-Miyaura coupling of a halogenated derivative of 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde with a boronic acid is giving low to no yield."

Root Cause Analysis: As discussed, the most probable cause is the pyrazole moiety coordinating to the Pd(0) active species, preventing oxidative addition of the aryl halide.

Troubleshooting Workflow:

G start Low Yield in Suzuki Coupling cat_loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) start->cat_loading Quickest Test conditions Re-screen Reaction Conditions start->conditions Parallel Approach ligand_choice Change Phosphine Ligand cat_loading->ligand_choice If yield improves but is not optimal ligand_type Use Bulky, Electron-Rich Ligands (e.g., tBuBrettPhos, SPhos, XPhos) ligand_choice->ligand_type precatalyst Switch Palladium Precatalyst (e.g., G3/G4 Palladacycles) ligand_choice->precatalyst base Vary the Base (K₃PO₄, Cs₂CO₃) conditions->base solvent Change Solvent System (Dioxane/H₂O, Toluene, 2-MeTHF) conditions->solvent

Caption: Decision workflow for troubleshooting a low-yielding Suzuki coupling.

Expert Recommendations:

  • Ligand Modification is Key: Standard ligands like PPh₃ are often insufficient. Switch to bulky, electron-donating phosphine ligands from the Buchwald or Fu groups.[6] These ligands form highly stable and active palladium complexes that are less susceptible to displacement by the pyrazole substrate. A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives has shown success using tBuBrettPhos as a ligand.[9]

  • Employ Modern Precatalysts: Instead of traditional sources like Pd(PPh₃)₄, use well-defined palladacycle precatalysts (e.g., G3-XPhos). These catalysts often show higher activity and stability, allowing them to function effectively even in the presence of inhibitory groups.[1]

  • Base and Solvent Screening: The choice of base is critical. Strongly basic, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃. The solvent system (e.g., 1,4-dioxane/water, toluene) should also be optimized.[1][10]

Sample Experimental Protocol: Ligand Screening for Suzuki Coupling

  • To three separate oven-dried reaction vials, add the pyrazole-containing aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) to each vial.

  • To vial 1, add PPh₃ (8 mol%). To vial 2, add XPhos (4 mol%). To vial 3, add tBuBrettPhos (4 mol%).[9]

  • Add anhydrous 1,4-dioxane to each vial to achieve a 0.1 M concentration of the limiting reagent.

  • Seal the vials, remove them from the glovebox, and heat to 100 °C with vigorous stirring.

  • Monitor the reaction progress at 1h, 4h, and 12h by LC-MS or TLC. Compare conversion rates to identify the optimal ligand.

Scenario 2: Reductive Amination

Problem: "I'm attempting a reductive amination with a primary amine, but I'm getting significant amounts of the corresponding alcohol byproduct and low conversion to the desired secondary amine."

Root Cause Analysis: This indicates that the reduction of the aldehyde is occurring faster than or competing with the formation and subsequent reduction of the imine/iminium ion intermediate. This is common with powerful reducing agents like NaBH₄.

Troubleshooting Pathway:

G start Alcohol Byproduct in Reductive Amination reductant Change Reducing Agent start->reductant catalytic Consider Catalytic Transfer Hydrogenation start->catalytic Alternative Strategy ph_control Control Reaction pH start->ph_control Optimization Step stab Use Sodium Triacetoxyborohydride (STAB) reductant->stab Most Common Solution ru_cat Screen Ruthenium Catalysts (e.g., Ru(II)-NNN complexes) catalytic->ru_cat acid_cat Add Mild Acid Catalyst (e.g., Acetic Acid) ph_control->acid_cat

Caption: Troubleshooting pathway for overcoming side reactions in reductive amination.

Expert Recommendations:

  • Use a Selective Reducing Agent: The gold standard for this situation is Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) .[2] STAB is a milder reducing agent than NaBH₄ and is particularly effective at reducing the protonated iminium ion intermediate while being slow to reduce the starting aldehyde. This selectivity dramatically favors the desired reaction pathway.

  • Control the pH: Imine formation is often catalyzed by mild acid. Adding a catalytic amount of acetic acid can accelerate the formation of the iminium ion, tipping the kinetic balance in favor of the desired reaction before aldehyde reduction can occur.[2]

  • Consider Catalytic Transfer Hydrogenation: For a greener, catalytic approach, transfer hydrogenation using a ruthenium catalyst and a hydrogen donor like isopropanol or formic acid can be highly effective. Ruthenium complexes with pyrazole-based ligands have shown exceptional activity in the transfer hydrogenation of ketones and can be adapted for aldehydes.[11]

Sample Experimental Protocol: Reductive Amination using STAB

  • In a round-bottom flask, dissolve 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (1.0 equiv) and the desired primary or secondary amine (1.1 equiv) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add glacial acetic acid (0.1 to 1.0 equiv) to catalyze iminium ion formation. Stir at room temperature for 20-30 minutes.

  • Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise to control any initial effervescence.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC until the starting aldehyde is consumed (typically 2-24 hours).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Reactions of benzaldehyde, 3-methyl-1-phenyl-1H-pyrazol-5-amine and... - ResearchGate. Available at: [Link]

  • The effect of additives (pyrazine, pyrazole and their derivatives) in the oxidation of 2-butanol with FeCl3‒H2O2 in aqueous solutions - OUCI. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. Available at: [Link]

  • Co(II/III), Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde - RSC Publishing. Available at: [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - MDPI. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - NIH. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition | Organic Letters - ACS Publications. Available at: [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents.
  • Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions - ResearchGate. Available at: [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. Available at: [Link]

  • Pyrazole–pyridine–pyrazole (NNN) ruthenium(ii) complex catalyzed acceptorless dehydrogenation of alcohols to aldehydes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction - RSC Publishing. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. Available at: [Link]

  • A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones | Organometallics - ACS Publications. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Definitive Guide to the Structural Validation of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde using 2D NMR Spectroscopy

We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental choices. This guide is designed as a self-validating system, where the synergy between different 2D NMR techniques—...

Author: BenchChem Technical Support Team. Date: February 2026

We will move beyond a simple recitation of protocols to explain the causal logic behind the experimental choices. This guide is designed as a self-validating system, where the synergy between different 2D NMR techniques—COSY, HSQC, and HMBC—provides an unambiguous and robust confirmation of the molecular architecture.

The Challenge: Unambiguous Isomer Confirmation

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde can potentially yield other isomers. For instance, the pyrazole ring could be attached at a different position on the benzaldehyde ring, or the substitution pattern on the pyrazole itself could vary. Therefore, a definitive method is required to confirm the precise connectivity of the two aromatic rings and the position of the methyl and aldehyde functional groups. While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR is essential to piece the puzzle together conclusively.

Below is the proposed structure of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde with a systematic numbering scheme that will be used throughout this guide for spectral assignment.

Caption: Structure of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde with numbering.

The 2D NMR Workflow: A Multi-layered Approach

Our validation strategy relies on a synergistic workflow where each experiment provides a unique piece of the structural puzzle. The process is designed to build the structure from the ground up, starting with localized proton networks and culminating in the assembly of the entire molecular skeleton.

workflow cluster_1d 1D NMR Foundation cluster_2d 2D NMR Correlation cluster_validation Structural Validation H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Count) C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC Validation Unambiguous Structure Confirmed COSY->Validation HSQC->HMBC HSQC->Validation HMBC->Validation

Caption: Key HMBC correlations confirming the molecular skeleton.

Expected Key HMBC Correlations:

Proton(s)Correlates to Carbon(s)Rationale & Significance
H-CHO C3', C4'Confirms the aldehyde group is attached to C3'. The correlation to C3' is a ³J coupling.
N-CH₃ C1, C5Confirms the methyl group is attached to the N2 nitrogen, showing ³J correlations to the adjacent carbons.
H5 C1', C1, C4This is the most critical correlation. The ³J coupling from H5 on the pyrazole ring to C1' on the benzaldehyde ring unequivocally proves the connectivity between the two rings at the C1-C1' position.
H4 C1, C5Intra-ring correlations that confirm the pyrazole ring structure.
H2' C1', C3', C4', C6'Confirms the position of H2' relative to the pyrazole substituent and the rest of the benzaldehyde ring. The correlation to C1' and C3' are key.
H4' C3', C5', C-CHOConfirms the position of H4' relative to the aldehyde group and its neighbors.
  • Self-Validation Check: The data from all three experiments must be consistent. The proton network from COSY must match the direct attachments in HSQC, and both must be consistent with the long-range framework established by HMBC. The observation of the H5 to C1' correlation is the linchpin that locks the entire structure in place, ruling out other isomers.

Comparison with Alternative Validation Methods

While 2D NMR is exceptionally powerful for solution-state structure elucidation, it's useful to understand its place among other analytical techniques.

TechniqueAdvantagesLimitations
2D NMR Provides unambiguous atom-to-atom connectivity in solution. Non-destructive.Requires relatively larger sample amounts (~10+ mg). Can be time-consuming to acquire and analyze.
X-ray Crystallography Provides the absolute, "gold standard" 3D structure in the solid state.Requires a high-quality single crystal, which can be difficult or impossible to grow. The solid-state conformation may differ from the solution-state.
Mass Spectrometry (MS) Excellent sensitivity, provides accurate molecular weight and fragmentation data.Does not directly provide connectivity information; isomeric compounds can have identical mass spectra. Structure is inferred, not directly observed.

Conclusion

The structural validation of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a clear demonstration of the power and logic of 2D NMR spectroscopy. Through a systematic application of COSY, HSQC, and HMBC experiments, we can move from identifying individual spin systems to linking them into a complete and unambiguously confirmed molecular structure. [1]This multi-layered, self-validating approach ensures the highest level of scientific integrity, providing the solid structural foundation necessary for any subsequent research in drug discovery and materials science.

References

  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). Danny Allwood, YouTube. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]

  • Identification and structure elucidation by NMR spectroscopy. (2015). ResearchGate. [Link]

  • 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. (n.d.). PubChem. [Link]

  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioactivity of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Derivatives

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, consistently appearing in a wide array of biologically active compounds.[1] This guide provides a comparative analysis of the potential bioactivities of derivatives originating from the versatile, yet underexplored, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde core. By examining structurally related compounds and established synthetic methodologies, we will explore the derivatization strategies and screening protocols necessary to unlock the therapeutic potential of this promising molecular framework.

The 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Scaffold: A Foundation for Discovery

The 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde molecule combines the biologically significant pyrazole ring with a reactive benzaldehyde functional group. The pyrazole moiety is a five-membered heterocycle with two adjacent nitrogen atoms, known to participate in hydrogen bonding and other key interactions with biological targets.[1] The aldehyde group serves as a versatile synthetic handle, allowing for the straightforward generation of a diverse library of derivatives, including Schiff bases, chalcones, hydrazones, and other heterocyclic systems. These modifications can profoundly influence the molecule's steric and electronic properties, thereby modulating its pharmacokinetic profile and biological activity.

Synthetic Pathways to Derivative Libraries

The generation of a diverse chemical library from the parent aldehyde is crucial for structure-activity relationship (SAR) studies. The following diagram outlines common synthetic transformations applied to pyrazole-based aldehydes.

Synthesis_Pathways Parent_Aldehyde 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Schiff_Bases Schiff Bases Parent_Aldehyde->Schiff_Bases Condensation with primary amines Chalcones Chalcones Parent_Aldehyde->Chalcones Claisen-Schmidt condensation with acetophenones Hydrazones Hydrazones Parent_Aldehyde->Hydrazones Condensation with hydrazines/ hydrazides Other_Heterocycles Other Heterocycles Chalcones->Other_Heterocycles MTT_Workflow Start Seed cancer cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Sources

Comparative

A Senior Application Scientist's Guide to Computational Docking: A Comparative Analysis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Derivatives as Potential JNK3 Inhibitors

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, practical comparison of computational docking studies, centered around a prom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, practical comparison of computational docking studies, centered around a promising class of compounds: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde derivatives. Our focus will be on their potential as inhibitors of c-Jun N-terminal kinase 3 (JNK3), a significant target in the study of neurodegenerative diseases.[1]

This guide is structured to provide not just a procedural overview, but a deep dive into the causality behind experimental choices in computational drug design. We will navigate the entire workflow, from target selection and ligand preparation to the interpretation of docking results, all while grounding our discussion in established scientific principles and comparative data.

The Scientific Rationale: Why 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and JNK3?

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Specifically, certain pyrazole derivatives have been successfully designed and synthesized as selective inhibitors of JNK3.[1] JNK3 is predominantly expressed in the brain and has been implicated in the apoptotic pathways of neuronal cells, making it a compelling target for therapeutic intervention in diseases like Alzheimer's and Parkinson's.[1]

The 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde scaffold presents a versatile starting point for inhibitor design. The benzaldehyde group offers a reactive handle for synthetic elaboration, allowing for the exploration of a diverse chemical space to optimize binding affinity and selectivity for the JNK3 active site. This guide will use this scaffold to illustrate how computational docking can be a predictive and resource-efficient tool in the early stages of drug discovery.[4]

The Computational Docking Workflow: A Self-Validating System

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[5] A robust docking protocol is a self-validating system, where each step is designed to minimize artifacts and increase the predictive accuracy of the final binding poses and scores.

Below is a diagrammatic representation of our computational workflow, which we will subsequently explore in detail.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Target Selection & Retrieval (e.g., JNK3 from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens) PDB->PrepProt GridGen 5. Grid Box Generation (Define binding site) PrepProt->GridGen LigLib 3. Ligand Library Design (Derivatives of core scaffold) PrepLig 4. Ligand Preparation (Energy minimization, 3D conversion) LigLib->PrepLig Docking 6. Molecular Docking (e.g., AutoDock Vina) PrepLig->Docking GridGen->Docking Analysis 7. Pose & Score Analysis (Binding energy, interactions) Docking->Analysis Comparison 8. Comparative Analysis (Rank derivatives, compare to known inhibitors) Analysis->Comparison

Caption: A generalized workflow for computational docking studies.

Experimental Protocols: A Step-by-Step Guide

Here, we detail the methodologies for a hypothetical docking study of our pyrazole derivatives against JNK3. We will use AutoDock Vina, a widely used and validated open-source docking program, for this purpose.[6][7]

Protocol 1: Target Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of human JNK3 from the RCSB Protein Data Bank (PDB). For this study, let's hypothetically use a PDB entry (e.g., XXXX).

  • Initial Cleaning: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[8]

  • Remove Non-essential Molecules: Delete all water molecules and any co-crystallized ligands or ions that are not essential for the protein's structural integrity or the binding interaction being studied.

  • Add Hydrogens: Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

  • Assign Charges: Add Gasteiger charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[5]

Protocol 2: Ligand Preparation
  • Design Derivatives: Create a small library of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde derivatives. For our comparative study, we will propose three hypothetical derivatives with varying substituents on the benzaldehyde ring, which could influence binding.

  • 2D to 3D Conversion: Sketch the 2D structures of the derivatives and the core molecule using software like ChemDraw or PubChem Sketcher. Convert these 2D structures to 3D SDF or MOL2 files.

  • Energy Minimization: Perform energy minimization on the 3D ligand structures using a force field like MMFF94. This step ensures that the ligand conformations are sterically favorable.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands. This allows for ligand flexibility during the docking process.[9]

  • Save as PDBQT: Convert the prepared ligand files to the PDBQT format.

Protocol 3: Docking Simulation with AutoDock Vina
  • Grid Box Generation: Define the search space for the docking simulation by creating a grid box around the active site of JNK3. The center and dimensions of the box should be sufficient to encompass the entire binding pocket.[5]

  • Configuration File: Create a configuration text file that specifies the file paths for the protein receptor and ligands, the center and size of the grid box, and the number of binding modes to generate.

  • Run Vina: Execute the docking simulation from the command line using the Vina executable and the configuration file.[10]

  • Output: Vina will generate an output PDBQT file containing the predicted binding poses for each ligand, ranked by their binding affinity scores in kcal/mol.

Comparative Analysis of Docking Results

The primary output of a docking simulation is the predicted binding affinity (or docking score) and the 3D pose of the ligand in the protein's active site. Lower binding energy values indicate a more stable protein-ligand complex and, theoretically, a higher binding affinity.[5]

Data Presentation: Hypothetical Docking Results

Let's assume we have docked our core scaffold and three derivatives against JNK3. The results could be summarized as follows:

Compound IDDerivative Substitution (at para-position of benzaldehyde)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Core-Scaffold -H-7.2Met111, Gln113
Deriv-01 -OH (Hydroxyl)-8.1Met111, Gln113, Asp169 (H-bond)
Deriv-02 -OCH3 (Methoxy)-7.5Met111, Gln113, Leu168
Deriv-03 -Cl (Chloro)-7.8Met111, Gln113, Val45
Reference Inhibitor Known JNK3 Inhibitor-9.5Met111, Asp169, Lys55

Note: This data is purely hypothetical for illustrative purposes.

Interpretation and Causality
  • Baseline Affinity: The core scaffold shows a moderate binding affinity of -7.2 kcal/mol.

  • Impact of Substitution: All three derivatives show improved binding affinity compared to the core scaffold.

  • Deriv-01 as the Top Candidate: The hydroxyl-substituted derivative (Deriv-01) has the best score (-8.1 kcal/mol). Our analysis of the binding pose reveals a new hydrogen bond with Asp169, a key residue in the JNK3 active site. This additional interaction likely accounts for the enhanced binding affinity.

  • Comparison with Alternatives: While Deriv-01 is promising, its predicted affinity is still lower than that of a known reference inhibitor (-9.5 kcal/mol). This suggests that further optimization is needed to match the potency of established inhibitors. This could involve exploring other substitution points on the scaffold or introducing different functional groups.

This comparative approach allows us to establish a structure-activity relationship (SAR) based on the computational data, guiding the next cycle of synthesis and testing.[11]

Comparing Docking Software: AutoDock Vina vs. Alternatives

While this guide uses AutoDock Vina as the primary example due to its accessibility and speed, it is crucial to understand the landscape of available docking software.[7] Different programs use different search algorithms and scoring functions, which can lead to variations in results.[12]

SoftwareSearch AlgorithmScoring Function TypeKey AdvantagesKey Considerations
AutoDock Vina Broyden-Fletcher-Goldfarb-Shanno (BFGS)EmpiricalFast, accurate, and open-source.[7]Less user-friendly for beginners compared to commercial options.[13]
Glide (Schrödinger) Hierarchical search protocolEmpirical (GlideScore)High accuracy and speed; integrated into a larger drug discovery suite.[12]Commercial and can be expensive.
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore), Knowledge-based (ASP)High accuracy, particularly with ligand flexibility.[12][13]Can be slower; requires a learning curve.[13]

Expert Insight: No single docking program is universally superior.[12] For rigorous studies, a consensus docking approach is often recommended. This involves docking the same set of ligands with two or more different programs and prioritizing compounds that consistently score well across different scoring functions. This cross-validation increases confidence in the virtual screening hits.

Trustworthiness and Limitations of Molecular Docking

It is imperative to recognize that molecular docking is a predictive tool, not a definitive measure of biological activity. The primary limitations include:

  • The Scoring Function Problem: Scoring functions are approximations of the true binding free energy and may not always accurately rank compounds.[9]

  • Protein Flexibility: Most standard docking protocols treat the protein receptor as rigid, which is not always biologically accurate. Induced-fit docking (IFD) or ensemble docking can address this but are more computationally expensive.[8][9]

  • Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored, which can impact the accuracy of predictions.[14]

Despite these limitations, computational docking is an invaluable tool for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline and reducing costs.[4][15]

Conclusion and Future Directions

This guide has demonstrated a comprehensive and scientifically grounded workflow for the computational docking of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde derivatives against JNK3. Through a comparative analysis, we have shown how this technique can be used to rationalize the design of new derivatives and prioritize them for further development.

The path from a computational hit to a clinical candidate is long and requires iterative cycles of design, synthesis, and experimental validation. The insights gained from robust and well-designed docking studies, as outlined here, provide a critical foundation for this journey. Future studies should focus on synthesizing the most promising derivatives from this virtual screen and evaluating their biological activity in enzymatic and cell-based assays to validate the computational predictions.

References

  • MetalloDock: Decoding Metalloprotein–Ligand Interactions via Physics-Aware Deep Learning for Metalloprotein Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. American Chemical Society. Available at: [Link]

  • Design, synthesis, molecular docking, admet studies and biological evaluation of pyrazoline incorporated 1, 2, 3-triazole benzen. SciSpace. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC - PubMed Central. Available at: [Link]

  • Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central. Available at: [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]

  • CASE STUDIES ON APPLICATIONS OF COMPUTATIONAL TECHNIQUES IN DRUG DESIGN. Nirma University Journals. Available at: [Link]

  • Protein-ligand docking. Galaxy Training. Available at: [Link]

  • Quick Comparison of Molecular Docking Programs. YouTube. Available at: [Link]

  • Synthesis and biological activity evaluation of some new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. bioRxiv. Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. Available at: [Link]

  • 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. PMC - NIH. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. Available at: [Link]

  • (PDF) Computational Docking and Organic Drug Design: From Molecules to Medicines. ResearchGate. Available at: [Link]

  • Docking and other Virtual Screening Methods. Florida International University. Available at: [Link]

  • Pyrazol-3-ones, Part 1: Synthesis and Applications. ResearchGate. Available at: [Link]

  • CADD in Action: Case Studies of Successful Drug Discovery Projects. Dr. Omics Education. Available at: [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]

  • 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. EXCLI Journal. Available at: [Link]

  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. Available at: [Link]

  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of N í® í° -[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4- ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Academia.edu. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors Derived from 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental assessment. The pyrazole nucleus is a well...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated drug candidate is paved with rigorous experimental assessment. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including anti-inflammatory and anticancer effects. Compounds derived from the 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde core represent a promising class of molecules that warrant thorough investigation as potential kinase inhibitors.

This guide provides an in-depth technical comparison of essential in vitro assays for the validation of such compounds, with a focus on interrogating the MAPK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, grounded in scientific integrity and supported by authoritative references.

The Rationale: Why Focus on Kinase Inhibition and the MAPK/ERK Pathway?

The pyrazole moiety is a key feature in many approved kinase inhibitors. Its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases makes it an attractive starting point for inhibitor design. The MAPK/ERK pathway, a cascade of protein kinases including RAS, RAF, MEK, and ERK, is a central signaling node that translates extracellular signals into cellular responses. Mutations in genes like BRAF are common in various cancers, leading to constitutive activation of this pathway and uncontrolled cell growth. Therefore, targeting kinases within this pathway, such as BRAF and MEK, is a clinically validated strategy in oncology.

This guide will focus on a logical progression of in vitro assays, starting from broad cytotoxicity screening to specific enzymatic and cell-based pathway-focused assays.

Foundational In Vitro Assays: A Comparative Overview

The initial characterization of a novel compound library derived from 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde begins with assessing their general cytotoxic or anti-proliferative effects on cancer cell lines. This is followed by more specific assays to determine their mechanism of action.

Cell Viability and Cytotoxicity Assays: The First Pass

These assays are fundamental for determining the concentration range at which a compound exhibits biological activity. A comparison of two widely used methods is presented below.

Assay PrincipleMethodAdvantagesDisadvantages
Metabolic Activity MTT/XTT Assay Inexpensive, well-established protocol.Can be affected by compounds that alter cellular metabolism.
ATP Quantification CellTiter-Glo® High sensitivity, good linearity, fewer interferences.Higher cost per assay.

Expert Insight: While MTT is a cost-effective initial screen, CellTiter-Glo® is often preferred for its robustness and lower susceptibility to artifacts, providing more reliable IC50 values (the concentration of an inhibitor where the response is reduced by half).

  • Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells, known to harbor a BRAF V600E mutation) in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (derived from 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde) in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells over a range of concentrations (e.g., 0.01 to 100 µM). Include vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve to determine the IC50 value.

In Vitro Kinase Assays: Pinpointing the Target

Once a compound shows anti-proliferative activity, the next logical step is to determine if it directly inhibits the activity of a specific kinase.

Assay FormatDetection MethodAdvantagesDisadvantages
Biochemical Kinase Assay Radiometric ([γ-32P]ATP) Gold standard for sensitivity and direct measurement of phosphate transfer.Requires handling of radioactive materials.
Biochemical Kinase Assay Luminescence (ADP-Glo™) Non-radioactive, high-throughput compatible, measures ADP production.Indirect measurement of kinase activity.

Expert Insight: For initial hit validation, the ADP-Glo™ assay is a robust and convenient choice. It measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

  • Kinase Reaction:

    • In a 96-well plate, set up the kinase reaction containing the kinase of interest (e.g., recombinant BRAF or MEK1), the substrate (e.g., a specific peptide), and the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: A lower luminescent signal indicates less ADP produced, and therefore, greater kinase inhibition. Calculate the IC50 value from the dose-response curve.

Cell-Based Phosphoprotein Assays: Confirming Pathway Inhibition

A crucial step in validation is to demonstrate that the compound inhibits the target kinase within a cellular context. Western blotting to detect the phosphorylation status of key downstream proteins is the gold-standard method. For the MAPK/ERK pathway, a reduction in phosphorylated ERK (p-ERK) is a key indicator of upstream inhibition (e.g., of BRAF or MEK).

  • Cell Treatment and Lysis:

    • Seed cells (e.g., A375) and treat with the test compound at concentrations around its cell viability IC50 for a short period (e.g., 1-2 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

    • Visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Visualizing the Workflow and Pathway

To provide a clear understanding of the experimental process and the targeted biological pathway, the following diagrams are provided.

G cluster_0 In Vitro Assay Validation Workflow compound Compound Library (3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde derivatives) viability Cell Viability Assay (e.g., CellTiter-Glo®) compound->viability Initial Screen kinase In Vitro Kinase Assay (e.g., ADP-Glo™) viability->kinase Identify Hits western Cell-Based Assay (Western Blot for p-ERK) kinase->western Confirm On-Target Activity validation Full Assay Validation (ICH Guidelines) western->validation Validate Lead Candidate Assays

Caption: A streamlined workflow for the in vitro validation of novel kinase inhibitors.

G cluster_1 MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation

Caption: Simplified representation of the MAPK/ERK signaling cascade.

Ensuring Scientific Integrity: Assay Validation Parameters

For an in vitro assay to be considered reliable and reproducible, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). The key parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Example)
Accuracy The closeness of test results to the true value.Recovery of 80-120% of a known amount of analyte.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Repeatability (intra-assay) and intermediate precision (inter-assay) with a coefficient of variation (CV) ≤ 15%.
Specificity The ability to assess the analyte in the presence of other components.No significant interference from the vehicle or other matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A correlation coefficient (R²) ≥ 0.99 for the standard curve.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Defined by the linear range of the standard curve.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters.Consistent results despite minor changes in incubation time, temperature, etc.

Conclusion

The validation of in vitro assays for novel compounds derived from 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde is a multi-faceted process that requires a logical and systematic approach. By starting with broad cell viability screens and progressing to specific biochemical and cell-based assays targeting the MAPK/ERK pathway, researchers can build a robust data package that elucidates the compound's mechanism of action. Adherence to rigorous validation parameters ensures the generation of high-quality, reproducible data, which is paramount for making informed decisions in the drug discovery pipeline. This guide provides a framework for these critical early-stage investigations, empowering scientists to confidently advance promising new chemical entities toward clinical development.

References

  • Tavares, F. X., Boucheron, J. A., Dickerson, S. H., Griffin, R. J., Preugschat, F., Thomson, S. A., Wang, T. Y., & Zhou, H. Q. (2004). N-Phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2
Comparative

A Spectroscopic Journey: Tracing the Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde from its Precursors

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole-containing molecules have garnered significant attentio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyrazole-containing molecules have garnered significant attention due to their diverse biological activities. This guide provides a comprehensive spectroscopic comparison of the versatile building block, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, and its key precursors. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illuminate the structural transformations that occur during its synthesis, offering researchers a detailed roadmap for characterization and quality control.

The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is often achieved through a palladium-catalyzed cross-coupling reaction, a powerful tool in carbon-carbon bond formation. A common strategy involves the Suzuki-Miyaura coupling of a boronic acid or ester derivative of 1-methyl-1H-pyrazole with a halogenated benzaldehyde, such as 3-bromobenzaldehyde. This guide will focus on the spectroscopic signatures of these starting materials and the final product, providing a clear and objective comparison of their performance in a research setting.

The Synthetic Pathway: A Spectroscopic Perspective

The transformation from the precursors to the final product is accompanied by distinct changes in their spectroscopic fingerprints. The following diagram illustrates a plausible synthetic route, highlighting the key molecules we will be examining.

G cluster_precursors Precursors cluster_intermediate Intermediate cluster_product Final Product Precursor1 3-Bromobenzaldehyde Product 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Precursor1->Product Suzuki Coupling Precursor2 1-Methyl-1H-pyrazole Intermediate (1-Methyl-1H-pyrazol-3-yl)boronic acid or its pinacol ester Precursor2->Intermediate Borylation Intermediate->Product

Figure 1: A representative synthetic workflow for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Spectroscopic Comparison of Key Compounds

The following sections provide a detailed analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and its precursors. This comparative approach will highlight the key spectroscopic changes that confirm the successful synthesis of the target molecule.

3-Bromobenzaldehyde: The Aryl Halide Precursor

3-Bromobenzaldehyde serves as the electrophilic partner in the Suzuki coupling. Its spectroscopic data provides a baseline for comparison with the final product.

Spectroscopic Data for 3-Bromobenzaldehyde
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 9.96 (s, 1H, CHO), 7.66 (s, 2H, Ar-H), 7.39 (t, J = 8.0 Hz, 2H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 192.6 (CHO), 138.9, 136.5, 135.3, 130.0, 128.9, 127.2 (Ar-C)
IR (KBr, cm⁻¹) ~3070 (Ar C-H), ~2820, 2740 (Aldehyde C-H), ~1700 (C=O), ~1570, 1470 (Ar C=C)
Mass Spectrum (EI) m/z 184/186 (M⁺, characteristic isotopic pattern for Br)

The key features to note are the aldehyde proton signal around 9.96 ppm in the ¹H NMR spectrum and the carbonyl carbon signal around 192.6 ppm in the ¹³C NMR spectrum. The IR spectrum shows the characteristic aldehyde C-H stretches and a strong carbonyl absorption. The mass spectrum displays the typical isotopic pattern of a bromine-containing compound.

1-Methyl-1H-pyrazole: The Heterocyclic Core

1-Methyl-1H-pyrazole is the foundational heterocyclic unit. Its spectroscopic data is crucial for identifying the pyrazole moiety in the subsequent intermediates and the final product.

Spectroscopic Data for 1-Methyl-1H-pyrazole
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.55 (d, 1H, pyrazole-H), 7.33 (d, 1H, pyrazole-H), 6.23 (t, 1H, pyrazole-H), 3.88 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃) δ (ppm) 138.7 (C3), 129.4 (C5), 106.1 (C4), 39.1 (N-CH₃)
IR (neat, cm⁻¹) ~3100 (pyrazole C-H), ~2950 (C-H), ~1500 (C=N)
Mass Spectrum (EI) m/z 82 (M⁺)

The ¹H NMR spectrum of 1-methyl-1H-pyrazole displays three distinct signals for the pyrazole ring protons and a singlet for the N-methyl group. The ¹³C NMR confirms the presence of three different carbons in the pyrazole ring and the methyl carbon.

(1-Methyl-1H-pyrazol-3-yl)boronic Acid Pinacol Ester: The Key Intermediate
  • Expected ¹H NMR features: Appearance of a singlet around 1.3 ppm for the twelve protons of the two methyl groups on the pinacol ester.

  • Expected ¹³C NMR features: Signals for the quaternary carbons of the pinacol group around 84 ppm and the methyl carbons around 25 ppm.

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde: The Final Product

The successful synthesis of the target compound is confirmed by the combination of spectroscopic features from both precursors, along with characteristic shifts indicating the formation of the new C-C bond.

Spectroscopic Data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol [1][2]
Predicted Mass Spectrum (EI) m/z 186 (M⁺), 185 (M-H)⁺, 157 (M-CHO)⁺

While experimental NMR and IR spectra for this specific compound are not widely published in readily accessible databases, we can predict the key features based on its structure:

  • Expected ¹H NMR features:

    • An aldehyde proton singlet between 9.9 and 10.1 ppm.

    • Aromatic protons of the benzaldehyde ring appearing as multiplets in the aromatic region.

    • Two distinct signals for the pyrazole ring protons.

    • A singlet for the N-methyl group around 3.9-4.0 ppm.

    • The disappearance of the signal corresponding to the bromine atom's influence on the aromatic ring of the benzaldehyde precursor.

  • Expected ¹³C NMR features:

    • A carbonyl carbon signal around 192 ppm.

    • Signals for the carbons of both the pyrazole and benzene rings.

  • Expected IR features:

    • Characteristic aldehyde C-H stretches and a strong C=O stretch around 1700 cm⁻¹.

    • Aromatic and pyrazole ring C-H and C=C/C=N stretches.

The definitive confirmation of the structure would come from a full spectroscopic characterization of the synthesized compound and comparison with the data of the starting materials.

Experimental Protocols

The following are representative procedures for the synthesis and spectroscopic analysis.

Synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde via Suzuki-Miyaura Coupling

This protocol is a general representation and may require optimization.

G cluster_synthesis Synthetic Workflow A 1. Combine 3-bromobenzaldehyde, (1-methyl-1H-pyrazol-3-yl)boronic acid pinacol ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., DMF/water). B 2. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. A->B C 3. Monitor the reaction progress by TLC or LC-MS. B->C D 4. After completion, cool the mixture and perform an aqueous work-up. C->D E 5. Extract the product with an organic solvent (e.g., ethyl acetate). D->E F 6. Dry the organic layer, concentrate, and purify the crude product by column chromatography. E->F

Figure 2: Step-by-step Suzuki coupling protocol.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.[3]

  • Infrared Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry: Mass spectra are generally acquired using an electron ionization (EI) source.

Conclusion

The spectroscopic comparison of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde and its precursors provides a clear and detailed picture of the chemical transformation occurring during its synthesis. By carefully analyzing the changes in the NMR, IR, and MS spectra, researchers can confidently confirm the identity and purity of their target compound. This guide serves as a valuable resource for scientists and professionals in the field of drug development and chemical synthesis, enabling them to navigate the intricacies of spectroscopic characterization with greater expertise and confidence.

References

  • PubChemLite. (n.d.). 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde by High-Performance Liquid Chromatography

Introduction: The Imperative of Purity in Modern Drug Discovery In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Modern Drug Discovery

In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. For novel heterocyclic compounds like 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, which serve as crucial building blocks in the synthesis of potential therapeutic agents, rigorous purity assessment is paramount.[1] Even minute impurities can alter biological activity, introduce toxicity, or confound structure-activity relationship (SAR) studies.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the accurate purity determination of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde. We will move beyond a simple recitation of steps to explore the underlying principles and causal relationships that inform expert method development, ensuring your analytical approach is both robust and self-validating.

Analyte Profile: 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

A thorough understanding of the analyte's physicochemical properties is the critical first step in any method development process.

PropertyValueSource
Chemical Name 3-(1-methyl-1H-pyrazol-3-yl)benzaldehyde
Molecular Formula C₁₁H₁₀N₂O[2]
Molecular Weight 186.21 g/mol
CAS Number 179056-79-2[2]
Structure CN1C=CC(=N1)C1=CC(C=O)=CC=C1
Predicted XlogP 1.4[3]

The structure reveals a moderately polar molecule containing two key chromophores: a substituted benzene ring and a pyrazole ring. This makes UV-based HPLC detection an ideal analytical choice. The predicted XlogP of 1.4 suggests that Reversed-Phase HPLC (RP-HPLC) will be a highly effective separation technique.[4][5]

Method Development: A Comparative Rationale

The goal of purity analysis is to separate the main compound from all potential impurities, which may include starting materials, by-products, or degradants. The most common impurity for an aldehyde is its corresponding carboxylic acid, formed by oxidation. RP-HPLC is the preferred technique in the pharmaceutical industry for its ability to resolve complex mixtures.[6]

The Stationary Phase: Why a C18 Column is the Gold Standard

For small molecules like our analyte, a C18 (octadecylsilane) column is the workhorse and the logical starting point.

  • Mechanism of Action: C18 columns operate on the principle of hydrophobic interaction. The non-polar C18 alkyl chains bonded to the silica support retain the analyte, while the polar mobile phase elutes it. The primary mechanism of retention in RP chromatography is hydrophobic interaction.[7] The analyte, with its aromatic rings, possesses sufficient hydrophobicity to be well-retained and separated from more polar or less polar impurities.

  • Alternative Consideration (Phenyl-Hexyl): A Phenyl-Hexyl phase could be a viable alternative. The phenyl rings in the stationary phase can offer unique selectivity for aromatic analytes through π-π interactions. This can be particularly useful if critical impurity pairs are not resolved on a standard C18 column.

The Mobile Phase: Optimizing Selectivity and Peak Shape

The choice and composition of the mobile phase are the most powerful tools for controlling retention and selectivity in RP-HPLC.[8]

  • Organic Modifier: Acetonitrile vs. Methanol:

    • Acetonitrile (ACN): Generally the preferred choice. It has a lower viscosity (leading to lower backpressure), and its UV cutoff is lower than methanol, providing a cleaner baseline at low wavelengths. Its pi electrons can also disrupt interactions between analyte pi electrons and stationary phase pi electrons, which can be beneficial.[7]

    • Methanol (MeOH): A more protic and polar solvent. It can form hydrogen bonds and may offer different selectivity compared to ACN. It is a valuable tool for optimization if ACN fails to provide the desired resolution.

  • Aqueous Phase & pH Control:

    • Rationale: The pyrazole ring contains nitrogen atoms that can be protonated at low pH. Controlling the pH of the mobile phase is crucial for ensuring that the analyte is in a single ionic state, which prevents peak tailing and ensures reproducible retention times.[7]

    • Recommended Additive: A small amount (0.1%) of trifluoroacetic acid (TFA) or formic acid is recommended. This will lower the mobile phase pH to ~2.5-3.5, ensuring the silanol groups on the silica support are protonated (reducing peak tailing) and the analyte's ionization state is consistent.

A gradient elution (where the percentage of organic solvent is increased over time) is superior to an isocratic elution for purity analysis. It ensures that late-eluting, more hydrophobic impurities are effectively washed from the column while providing sharp peaks for early-eluting components.

Workflow for HPLC Purity Assessment

The entire process, from sample preparation to final purity reporting, can be visualized as a systematic workflow.

HPLC Purity Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting A Prepare Mobile Phase (e.g., 0.1% TFA in Water/ACN) D Equilibrate HPLC System A->D B Prepare Reference Standard Solution (Accurately Weighed) G Inject Reference Standard B->G C Prepare Sample Solution (Test Article) H Inject Sample Solution C->H E Perform System Suitability Test (SST) D->E Check criteria F Inject Blank (Diluent) E->F PASS F->G G->H I Integrate Chromatograms H->I J Identify Main Peak (Compare Retention Time with Standard) I->J K Calculate Purity (% Area) J->K L Generate Final Report K->L

Caption: A streamlined workflow for determining the purity of a chemical entity using HPLC.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and compliant with standard pharmaceutical practices, incorporating system suitability checks as a self-validating mechanism.

Equipment and Reagents
  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/PDA Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde Reference Standard (of known, high purity)

    • Sample of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde to be tested.

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% TFA in Water. (Add 1.0 mL of TFA to 1000 mL of HPLC Grade Water).

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile. (Add 1.0 mL of TFA to 1000 mL of Acetonitrile).

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~12.5 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Causality Note: Using a mixture of the mobile phase as the diluent (the "injection solvent") is crucial. This prevents peak distortion that can occur when the injection solvent is significantly stronger or weaker than the mobile phase at the start of the gradient.

Chromatographic Conditions
ParameterRecommended SettingAlternative Setting
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Injection Vol. 10 µL5 µL
Detection UV at 254 nmPDA Scan 200-400 nm
Gradient See Table BelowSee Table Below

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Data Interpretation and System Suitability

Before accepting any sample data, the performance of the chromatographic system must be verified. This is achieved through a System Suitability Test (SST), typically performed by making replicate injections of the reference standard solution. The criteria are based on guidelines from the United States Pharmacopeia (USP).[9][10][11][12]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate undesirable interactions with the stationary phase.
Theoretical Plates (N) > 2000Measures column efficiency and how sharp the peaks are. Higher numbers are better.
%RSD of Peak Area ≤ 2.0% (for n≥5 injections)Demonstrates the precision of the injector and the stability of the system.
%RSD of Retention Time ≤ 1.0% (for n≥5 injections)Demonstrates the precision of the pump and the stability of the mobile phase composition.

Purity Calculation: The purity is determined by the area percent method, which assumes that all compounds have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

A fully developed method must be validated to prove its suitability for the intended purpose, in accordance with International Council for Harmonisation (ICH) guidelines.[13][14][15] Validation demonstrates that the method is accurate, precise, specific, and robust.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To show the method can assess the analyte in the presence of impurities and degradants.Peak for analyte is pure (PDA) and resolved from other peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² ≥ 0.999 over a specified range (e.g., 50-150% of nominal concentration).
Accuracy To show the closeness of test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision (Repeatability) To show method precision under the same conditions over a short interval.%RSD ≤ 2.0%.
Intermediate Precision To show method precision within the same lab but on different days, with different analysts, or on different equipment.Overall %RSD ≤ 2.0%.
Robustness To show the method's reliability with small, deliberate changes in parameters (e.g., flow rate ±10%, column temp ±5°C).SST criteria are still met.

Troubleshooting Common HPLC Issues

Even with a robust method, problems can arise. A logical approach to troubleshooting is essential.

HPLC Troubleshooting Start Problem Observed Problem1 Peak Tailing? Start->Problem1 Problem2 Retention Time Shift? Start->Problem2 Problem3 Ghost Peaks? Start->Problem3 Problem1->Problem2 No Solution1a Check mobile phase pH (Is acid additive present?) Problem1->Solution1a Yes Problem2->Problem3 No Solution2a Mobile phase composition drift (Remake mobile phase) Problem2->Solution2a Yes Solution3a Contamination in diluent or mobile phase (Use fresh solvents) Problem3->Solution3a Yes Solution1b Column is old or contaminated (Replace column) Solution1a->Solution1b If pH is OK Solution2b Flow rate unstable (Check pump, look for leaks) Solution2a->Solution2b If composition is OK Solution3b Carryover from previous injection (Run needle wash/blank injections) Solution3a->Solution3b If solvents are fresh

Caption: A decision tree for diagnosing common HPLC chromatographic issues.

Conclusion

The purity assessment of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde by Reversed-Phase HPLC is a robust and reliable process when built upon a strong foundation of scientific principles. A well-chosen C18 column, a pH-controlled acetonitrile/water gradient, and rigorous adherence to system suitability and validation criteria as outlined by USP and ICH guidelines will yield trustworthy and accurate data. This guide provides the framework not just for executing a method, but for understanding the causality behind each step, empowering researchers to develop and troubleshoot high-quality analytical procedures essential for advancing chemical and pharmaceutical science.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde . PubChem, National Center for Biotechnology Information. [Link]

  • Reverse-phase HPLC analysis and purification of small molecules . PubMed, National Library of Medicine. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives . ACS Publications. [Link]

  • <621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity . International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples . Aurora Pro Scientific. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures . European Medicines Agency (EMA). [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative . R Discovery. [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. [Link]

  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives . ResearchGate. [Link]

  • <621> CHROMATOGRAPHY . USP-NF. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link]

  • Pyrazole derivative in preclinical study . ResearchGate. [Link]

  • Reverse-phase HPLC Analysis and Purification of Small Molecules . ResearchGate. [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? . LCGC North America. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection . PubMed, National Library of Medicine. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds . American Chemical Society. [Link]

  • Are You Sure You Understand USP <621>? . Chromatography Online. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors . National Institutes of Health (NIH). [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market . Hovione. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbio. [Link]

  • USP-NF 621 Chromatography . Scribd. [Link]

  • HPLC Determination of Trace Levels of Aliphatic Aldehydes C1-C4 in Water Samples . Taylor & Francis Online. [Link]

  • BENZALDEHYDE . Ataman Kimya. [Link]

Sources

Comparative

A Researcher's Guide to Spectral Analysis: Comparing Theoretical and Experimental Data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

For professionals in drug development and chemical research, the accurate structural elucidation of novel compounds is paramount. Spectroscopic analysis provides the foundational data for this, but raw experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the accurate structural elucidation of novel compounds is paramount. Spectroscopic analysis provides the foundational data for this, but raw experimental data tells only part of the story. By juxtaposing experimental results with theoretically predicted spectra, we can achieve a higher degree of confidence in our structural assignments, understand the electronic environment of the molecule, and validate our computational models.

This guide provides an in-depth comparison of theoretical and experimental spectral data for the compound 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Molecular Formula: C₁₁H₁₀N₂O, Molecular Weight: 186.21 g/mol ). While this specific molecule is a non-commodity research chemical without a robust public database of experimental spectra, this guide will serve as a comprehensive methodological framework. We will construct a set of hypothesized experimental data based on the known spectral features of its constituent parts—1-methylpyrazole and a meta-substituted benzaldehyde—and compare this to data predicted via Density Functional Theory (DFT) calculations.

This approach demonstrates the predictive power of computational chemistry and provides a practical workflow for researchers to apply to their own novel compounds.

The Synergy of Experiment and Theory

Spectroscopic techniques probe the interaction of electromagnetic radiation with a molecule, revealing information about its structure, connectivity, and functional groups. Experimental spectra represent the physical reality of the molecule in a given state (e.g., in a specific solvent). Theoretical spectra, on the other hand, are the result of quantum mechanical calculations that solve the Schrödinger equation for a given molecular geometry.

The value in comparing the two lies in:

  • Structural Confirmation: Strong correlation between experimental and theoretical spectra provides powerful evidence for a proposed chemical structure.

  • Spectral Assignment: Theoretical calculations can help assign specific peaks in a complex experimental spectrum to individual atoms or vibrational modes.

  • Understanding Discrepancies: Deviations between experiment and theory can reveal important information about intermolecular interactions, solvent effects, or conformational dynamics not captured by the theoretical model.

Experimental Data Acquisition: A Practical Protocol

Acquiring high-quality experimental data is the essential first step. Below are the standard protocols for obtaining NMR, IR, and Mass Spectrometry data for a novel organic compound like 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing prep Dissolve ~10-20 mg of compound in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) with TMS standard. nmr_setup Place sample in NMR magnet. Tune and shim the probe. prep->nmr_setup ir_setup Prepare sample (e.g., KBr pellet or thin film). Acquire background spectrum. prep->ir_setup ms_setup Dissolve sample in appropriate solvent. Infuse into ion source (e.g., ESI). prep->ms_setup nmr_acq Acquire 1H, 13C, DEPT, COSY, HSQC spectra. nmr_setup->nmr_acq ir_acq Acquire sample spectrum. (4000-400 cm-1) ir_setup->ir_acq ms_acq Acquire mass spectrum in positive ion mode. ms_setup->ms_acq process Apply Fourier Transform (NMR). Baseline correction. Peak picking and integration. nmr_acq->process ir_acq->process ms_acq->process

Caption: Workflow for acquiring experimental spectral data.

Step-by-Step Methodologies:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquisition: Use a 400 MHz (or higher) spectrometer. Acquire a standard ¹H NMR spectrum, followed by a ¹³C{¹H} proton-decoupled spectrum. Further 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be run to confirm proton-proton and proton-carbon connectivities.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: If the sample is a solid, it can be prepared as a KBr pellet. Mix a small amount of the compound with dry potassium bromide and press it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

    • Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer. First, run a background scan. Then, place the sample in the beam path and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.

    • Acquisition: Use a mass spectrometer with an electrospray ionization (ESI) source. Infuse the sample solution into the source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Theoretical Spectral Prediction: A DFT Protocol

Density Functional Theory (DFT) has become a standard and reliable method for predicting a range of molecular properties, including NMR chemical shifts and vibrational frequencies.[1][2] The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) offers a good balance of accuracy and computational cost for organic molecules.[2][3]

Computational Workflow

G cluster_0 Structure Input cluster_1 Geometry Optimization cluster_2 Property Calculation cluster_3 Data Analysis build Build 3D structure of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in software like GaussView. opt Perform geometry optimization using DFT (e.g., B3LYP/6-31G(d,p)). Include solvent model (e.g., PCM for CDCl3). build->opt freq_calc Perform a Frequency calculation on the optimized geometry to get IR spectra and confirm minimum energy. opt->freq_calc nmr_calc Perform a GIAO NMR calculation on the same geometry to get magnetic shielding tensors. opt->nmr_calc analysis Convert shielding tensors to chemical shifts (δ). Apply scaling factors to IR frequencies. Compare with experimental data. freq_calc->analysis nmr_calc->analysis

Caption: Workflow for theoretical spectral prediction using DFT.

Step-by-Step Computational Protocol (using Gaussian):
  • Structure Preparation: Build the 3D structure of the molecule in a graphical interface like GaussView.

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation.

    • Method: DFT with the B3LYP functional and the 6-31G(d,p) basis set.

    • Solvation: To better mimic experimental conditions, include an implicit solvent model like the Polarization Continuum Model (PCM) for chloroform.[4]

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)). This computes the vibrational modes and their corresponding IR intensities. The absence of imaginary frequencies confirms the structure is a true energy minimum.[5]

  • NMR Calculation:

    • Using the same optimized geometry, perform an NMR calculation.[4]

    • Method: The Gauge-Including Atomic Orbital (GIAO) method is standard for accurate chemical shift prediction.[6]

    • Output: The calculation yields absolute magnetic shielding tensors (σ). These are converted to chemical shifts (δ) relative to a calculated TMS standard (δ = σ_ref - σ_iso).

Comparative Analysis: Bridging the Gap

Here, we present the hypothesized experimental data alongside the expected theoretical predictions.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the ten protons of the molecule. The aromatic region will be complex due to the meta-substitution pattern.[7]

Table 1: Comparison of Hypothesized Experimental and Theoretical ¹H NMR Data

Proton AssignmentHypothesized Experimental δ (ppm)Theoretical (DFT) δ (ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.9 - 10.1~9.85Singlet (s)1H
Pyrazole H5~7.5 - 7.7~7.60Doublet (d)1H
Benzene H2~8.0 - 8.2~8.15Singlet-like1H
Benzene H4~7.8 - 8.0~7.90Doublet (d)1H
Benzene H6~7.7 - 7.9~7.80Doublet (d)1H
Benzene H5~7.5 - 7.7~7.65Triplet (t)1H
Pyrazole H4~6.5 - 6.7~6.60Doublet (d)1H
N-Methyl (-CH₃)~3.9 - 4.1~4.05Singlet (s)3H
  • Analysis: The aldehyde proton is expected to be the most downfield signal due to the deshielding effect of the carbonyl group.[8] The N-methyl protons will appear as a sharp singlet. The protons on the pyrazole ring and benzene ring will show characteristic splitting patterns based on their neighboring protons.[9][10] DFT calculations are generally excellent at predicting proton chemical shifts, so a strong correlation is expected.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display 11 distinct signals, one for each unique carbon atom.

Table 2: Comparison of Hypothesized Experimental and Theoretical ¹³C NMR Data

Carbon AssignmentHypothesized Experimental δ (ppm)Theoretical (DFT) δ (ppm)
Aldehyde (C=O)~191 - 193~192.5
Pyrazole C3~150 - 152~151.0
Pyrazole C5~139 - 141~140.2
Benzene C1~136 - 138~137.1
Benzene C3~134 - 136~135.5
Benzene C5~130 - 132~131.0
Benzene C2~129 - 131~130.0
Benzene C6~128 - 130~129.5
Benzene C4~127 - 129~128.3
Pyrazole C4~107 - 109~108.0
N-Methyl (-CH₃)~38 - 40~39.5
  • Analysis: The carbonyl carbon of the aldehyde is the most downfield signal.[11] The quaternary carbons (C1, C3 on the benzene ring and C3 on the pyrazole ring) will likely have lower intensities. Aromatic and heterocyclic carbons typically resonate between 100-150 ppm.[11][12] The methyl carbon will be the most upfield signal. DFT calculations provide good agreement for ¹³C shifts, though deviations can be larger than for ¹H shifts.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the molecule, which are characteristic of its functional groups.

Table 3: Comparison of Hypothesized Experimental and Theoretical IR Data (Key Peaks)

Vibrational ModeHypothesized Experimental (cm⁻¹)Theoretical (DFT, Scaled) (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000~3050Medium
Aldehyde C-H Stretch2850 - 2820 & 2750 - 2720~2830, ~2730Medium, Weak
Carbonyl (C=O) Stretch1710 - 1690~1700Strong, Sharp
Aromatic C=C Stretch1600 - 1450~1590, ~1480Medium-Strong
C-N Stretch1350 - 1250~1300Medium
  • Analysis: The most prominent peak is expected to be the strong, sharp C=O stretch from the aldehyde group.[8][13] The presence of two weaker bands for the aldehyde C-H stretch is also a key diagnostic feature.[8] Theoretical frequencies are typically calculated using a harmonic approximation and must be multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G*) to better match the anharmonicity of real experimental vibrations.[5]

Mass Spectrometry

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

Table 4: Comparison of Hypothesized Experimental and Theoretical Mass Spectrometry Data

IonHypothesized Experimental m/zTheoretical m/zNotes
[M+H]⁺187.0866187.0866Protonated molecular ion
[M]⁺˙186.0793186.0788Molecular ion (if using EI)
[M-H]⁺185.0715185.0709Loss of H radical
[M-CHO]⁺157.0769157.0764Loss of formyl radical
  • Analysis: For ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by matching the experimental mass to the theoretical exact mass to within a few parts per million (ppm). Common fragments would involve the loss of the hydrogen from the aldehyde (M-1) or the entire formyl group (M-29).[14]

Conclusion: A Unified Approach to Structural Elucidation

The rigorous comparison of experimental and theoretical spectral data provides a powerful, self-validating system for chemical structure confirmation. While direct experimental data for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde was not publicly available, we have demonstrated the robust workflow that a researcher would follow. By understanding the principles of both data acquisition and computational prediction, scientists can confidently assign structures, interpret complex spectra, and gain deeper insight into the electronic properties of novel molecules. This integrated approach is an indispensable tool in the modern chemical research and drug development landscape.

References

  • Mestrelab Research S.L. Mnova NMRPredict. [Link]

  • Firdaus, et al. FT-IR Spectrum of Benzaldehyde. ResearchGate. [Link]

  • University of Colorado Boulder. Short Summary of 1H-NMR Interpretation. [Link]

  • Elguero, J., et al. 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]

  • Kashinski, D. O., et al. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

  • Quantum Guruji. How to perform NMR calculation in Gaussian. YouTube. [Link]

  • National Center for Biotechnology Information. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. [Link]

  • Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

  • ResearchGate. What is the best DFT functional to perform NMR calculations in Gaussian? [Link]

  • ResearchGate. Which software is best for computer assisted prediction of NMR and/or mass spectra? [Link]

  • ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]

  • National Center for Biotechnology Information. Benzaldehyde | C6H5CHO | CID 240. PubChem. [Link]

  • ResearchGate. IR spectra calculated with DFT (B3LYP/6-31G*) (A and B) along with experimental (C and D) IR spectra for molecules 4a and 4b. [Link]

  • Lopez, C., et al. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Dopfer, O., et al. IR spectra of protonated benzaldehyde clusters, C7H7O+–Ln (L=Ar,N2;n≤2)⁠: Ion-ligand binding motifs of the cis and trans oxonium isomers. The Journal of Chemical Physics. [Link]

  • Oziminski, W. P., et al. The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • Protheragen. IR Spectrum Prediction. [Link]

  • ResearchGate. Mass spectrum (A) and parallel measurement (B) results of benzaldehyde... [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • University of Puerto Rico at Mayagüez. Simulating NMR spectrum in GaussView and Gaussian. [Link]

  • Barroso, J. Calculating NMR shifts – Short and Long Ways. Dr. Joaquin Barroso's Blog. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • Inpressco. Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]

  • NIST. Benzaldehyde. NIST WebBook. [Link]

  • ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. [Link]

  • ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • Hashmi, M. A. Tutorial 17 | Gaussian NMR Calculation & Spectra Visualization. YouTube. [Link]

  • NIST. 1H-Pyrazole, 1-methyl-. NIST WebBook. [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • University of Wisconsin–Madison. NMRFAM Software. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • Glycosciences.de. 1-Methyl-1H-pyrazole-4-carboxylicacid | C5H5N2O2 | MD Topology | NMR | X-Ray. [Link]

  • Hong, M. Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Hong Lab MIT. [Link]

  • MassBank. MSBNK-Fac_Eng_Univ_Tokyo-JP004667. [Link]

  • HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde: A Guide for Laboratory Professionals

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic aromatic aldehyde frequently utilized in pharmaceutical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a heterocyclic aromatic aldehyde frequently utilized in pharmaceutical synthesis and drug development. Adherence to these protocols is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This document is intended for researchers, scientists, and all laboratory personnel handling this compound.

Understanding the Compound: Hazard Profile and Reactivity

A thorough understanding of the chemical's properties is the foundation of its safe management. 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a substituted aromatic aldehyde containing a pyrazole ring. While a specific Safety Data Sheet (SDS) for this exact isomer is not widely available, data from suppliers and analogous compounds allow for a robust hazard assessment.

Hazard Identification

Based on available data, 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

These classifications necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the mandatory use of appropriate Personal Protective Equipment (PPE).

Chemical Reactivity and Stability

The disposal procedure is dictated by the compound's chemical nature. Two key functional groups determine its reactivity:

  • Benzaldehyde Group: Aldehydes are prone to oxidation, especially when exposed to air, which can convert them into the corresponding carboxylic acid (benzoic acid, in this case).[2] While this may reduce the immediate toxicity, it represents a chemical change that must be managed. Aldehydes can also undergo various condensation reactions.

  • Pyrazole Ring: The pyrazole ring is a stable aromatic heterocycle. It is generally resistant to oxidation and reduction under standard laboratory conditions.[3] However, the nitrogen atoms can exhibit basic properties.[4]

Incompatible materials to consider for segregation include strong oxidizing agents, strong bases, and strong reducing agents.[5]

Summary of Key Chemical and Hazard Data
PropertyValue/InformationSource
Chemical Name 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde[1]
CAS Number 179056-79-2[1]
Molecular Formula C₁₁H₁₀N₂O[6]
Molecular Weight 186.21 g/mol [1][6]
GHS Hazard Statements Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Known Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[5]

The Disposal Workflow: A Step-by-Step Procedural Guide

Disposal of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Immediate Pre-Disposal Steps in the Laboratory
  • Waste Identification and Classification: This compound must be classified as a hazardous chemical waste. Do not mix it with non-hazardous waste streams.

  • Segregation: Keep waste 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde separate from incompatible materials, particularly strong oxidizing agents.

  • Containerization: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde".

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should have secondary containment to mitigate spills.

Disposal of Unused or Waste Solid Compound
  • Collection: Carefully transfer the solid waste into the designated, labeled hazardous waste container. Minimize the creation of dust.

  • Decontamination of Empty Containers:

    • Thoroughly empty any remaining solid from the original container into the hazardous waste container.

    • Triple-rinse the empty container with a suitable solvent such as ethanol or methanol.

    • Collect the first rinsate as hazardous liquid waste. Subsequent rinses may also need to be collected depending on local regulations.

    • After rinsing and air-drying in a fume hood, deface the label on the original container before disposing of it with other laboratory glassware or as instructed by your institution's Environmental Health and Safety (EHS) office.

Disposal of Solutions and Contaminated Materials
  • Liquid Waste:

    • Collect all solutions containing 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in a designated hazardous liquid waste container.

    • Do not mix with other waste streams unless compatibility has been verified. For example, do not mix with strong acids or bases.

  • Contaminated Labware:

    • Disposable items (e.g., pipette tips, gloves, weighing paper) that are contaminated with the compound should be placed in a sealed bag, labeled with the chemical name, and disposed of as solid hazardous waste.

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate being collected as hazardous liquid waste.

Spill Management and Cleanup

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Absorption: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Place all contaminated absorbent material and cleaning supplies into a sealed, labeled hazardous waste container.

  • Final Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

The Rationale Behind the Procedure: Chemical Principles and Safety

The procedures outlined above are based on established principles of chemical waste management and an understanding of the compound's reactivity.

Why Segregation is Critical

The aldehyde functional group is susceptible to oxidation. Mixing this compound with strong oxidizing agents could lead to a vigorous or even explosive reaction. Similarly, its interaction with strong bases could catalyze unintended condensation reactions. Proper segregation prevents such hazardous events.

Environmental Considerations

Aromatic and heterocyclic compounds can be persistent in the environment and toxic to aquatic life.[8] Pyrazole derivatives, in particular, have been shown to be toxic to various aquatic organisms.[8] Direct disposal into the sanitary sewer system is prohibited as wastewater treatment plants may not be equipped to degrade such complex organic molecules, leading to their release into waterways.[9]

Potential for On-Site Treatment (Expert Use Only)

For laboratories with the appropriate permits and expertise, chemical degradation prior to disposal can be considered to render the waste less hazardous. This is governed by the Resource Conservation and Recovery Act (RCRA) and should only be performed in compliance with EPA and local regulations.[10]

  • Oxidation of the Aldehyde: A potential treatment involves the oxidation of the aldehyde group to a more stable and often less reactive carboxylic acid. A controlled reaction with an oxidizing agent like potassium permanganate can achieve this.[11] However, this process itself generates hazardous waste (e.g., manganese dioxide) that must be disposed of correctly.

  • Adsorption: For dilute aqueous solutions, treatment with activated carbon can be effective in adsorbing the pyrazole compound from the water.[8] The spent carbon must then be disposed of as solid hazardous waste.

These advanced methods require a thorough risk assessment and should not be attempted without prior approval from your institution's EHS department.

Visualizing the Disposal Process

To aid in decision-making, the following diagrams illustrate the procedural workflow for handling and disposing of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Disposal_Workflow Figure 1: Disposal Decision Workflow cluster_0 In-Lab Handling cluster_1 Waste Collection cluster_2 Final Disposal Compound 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde (Solid or in Solution) Assess Assess Waste Type (Unused solid, solution, contaminated material) Compound->Assess Segregate Segregate from Incompatibles (Oxidizers, Strong Bases) Assess->Segregate SolidWaste Solid Waste Container (Labeled Hazardous Waste) Segregate->SolidWaste Solid / Contaminated PPE LiquidWaste Liquid Waste Container (Labeled Hazardous Waste) Segregate->LiquidWaste Solutions / Rinsate Store Store in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store Pickup Schedule EHS Pickup Store->Pickup Dispose Licensed Hazardous Waste Facility Pickup->Dispose

Caption: Figure 1: Disposal Decision Workflow

Degradation_Pathway Figure 2: Potential Chemical Degradation Pathway Compound 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde C₁₁H₁₀N₂O Product 3-(1-Methyl-1H-pyrazol-3-yl)benzoic acid C₁₁H₁₀N₂O₂ Compound->Product Oxidation of Aldehyde Oxidant [Oxidizing Agent] (e.g., KMnO₄) Oxidant->Product Waste Less Volatile / Less Reactive Waste Stream Product->Waste

Caption: Figure 2: Potential Chemical Degradation Pathway

Regulatory Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[12] Your institution's EHS office is the primary resource for ensuring compliance with all applicable rules. They will manage the final transport and disposal of the collected hazardous waste through licensed facilities.

Conclusion

The proper disposal of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is a multi-step process that prioritizes safety and environmental protection. By understanding the compound's hazards, adhering to strict segregation and containment protocols, and coordinating with institutional EHS departments, laboratory professionals can manage this chemical waste stream responsibly and effectively.

References

  • Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Arvia Technology. (n.d.). Pyrazole Wastewater Treatment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10511755, 3-(1-methyl-1h-pyrazol-3-yl)benzaldehyde. Retrieved from [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Maryland Libraries. (n.d.). CHEMICALS OF EMERGING CONCERNS IN WASTEWATER TREATMENT. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • EDP Sciences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • American Chemical Society. (2026). One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Retrieved from [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Retrieved from [Link]

  • Liverpool John Moores University. (n.d.). Degradation of some illicit compounds in sewage sludge batch tests. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Retrieved from [Link]

  • MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZALDEHYDE. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a meticulously planned safety protocol. This guide provides an in-depth operational plan for the sa...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its perceived hazard, with a meticulously planned safety protocol. This guide provides an in-depth operational plan for the safe handling and disposal of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde, a versatile building block in medicinal chemistry and material science.[1] The structural features of this aromatic aldehyde, combined with the pyrazole moiety, necessitate a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of the research.

The information presented herein is synthesized from authoritative safety data sheets and established laboratory safety principles to create a self-validating system of protocols. Adherence to these guidelines is critical for minimizing risk and fostering a culture of safety.

Understanding the Risks: Hazard Identification

3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde is classified with the following hazards:

  • Harmful if swallowed: Acute oral toxicity.[2]

  • Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.[2][3]

  • Causes serious eye irritation: May result in significant eye damage if direct contact occurs.[2][3]

  • May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2][3]

Given its chemical structure as an aromatic aldehyde, it is also prudent to consider the general hazards associated with this class of compounds, which can include flammability and reactivity with oxidizing agents.[3][4]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to prevent exposure through all potential routes: inhalation, ingestion, and skin/eye contact. The selection of appropriate PPE is the first line of defense.

Table 1: Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical safety gogglesProtects against splashes and dust, preventing serious eye irritation.[2][5]
Hand Protection Nitrile glovesProvides a barrier against skin contact, mitigating the risk of skin irritation.[5][6] Gloves should be inspected before use and changed frequently.[7]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[6]
Respiratory Protection Use in a well-ventilated area or chemical fume hoodMinimizes the inhalation of dust or vapors, preventing respiratory tract irritation.[3][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

This protocol is designed to guide researchers through the safe use of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde from receipt to disposal.

Pre-Handling and Preparation
  • Information Review: Before handling, thoroughly read and understand the Safety Data Sheet (SDS) for 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

  • Work Area Setup: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[8] Confirm that safety equipment, including an eyewash station and safety shower, is accessible and operational.[5]

  • PPE Donning: Put on all required PPE as outlined in Table 1 before entering the designated handling area.

Handling the Compound
  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.[7]

    • Use a spatula or other appropriate tool to handle the solid compound. Avoid creating dust.

    • If transferring to a container with a narrow opening, use a funnel.[8]

  • In Solution:

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Keep containers closed when not in use to prevent the release of vapors.[9][10]

  • General Practices:

    • Avoid direct contact with the chemical.[3]

    • Do not eat, drink, or smoke in the laboratory.[7][11]

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[5][11]

Storage
  • Container: Keep the compound in its original, tightly sealed container.[3][9]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[8]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process and workflow for ensuring safe handling of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Review_SDS Review SDS Setup_Work_Area Set up Fume Hood Review_SDS->Setup_Work_Area Proceed if understood Don_PPE Don Appropriate PPE Setup_Work_Area->Don_PPE Weigh_Transfer Weigh & Transfer Don_PPE->Weigh_Transfer In_Solution Use in Solution Weigh_Transfer->In_Solution Storage Proper Storage In_Solution->Storage Waste_Collection Collect Waste In_Solution->Waste_Collection Decontaminate Decontaminate Work Area Storage->Decontaminate Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Waste_Disposal Dispose via EHS Waste_Collection->Waste_Disposal

Caption: Workflow for Safe Handling of 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the chemical handling process to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect unused or waste 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde powder in a clearly labeled, sealed container designated for chemical waste.[12]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, leak-proof container labeled for hazardous chemical waste. Do not dispose of this chemical down the drain.[12]

  • Contaminated Materials: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with the chemical should be collected in a designated solid waste container.

Final Disposal
  • Institutional Guidelines: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[3][12] Follow their specific procedures for waste pickup and documentation.

  • Container Management: For empty containers, triple-rinse with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous liquid waste.[12] Deface the label on the empty container before discarding it in the appropriate solid waste stream as advised by your EHS department.

By implementing these detailed operational and disposal plans, researchers can confidently and safely utilize 3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde in their work, contributing to a secure and productive laboratory environment.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Benzaldehyde. [Link]

  • Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

  • Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]

  • MDPI. Aldehydes: What We Should Know About Them. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link]

  • University of California, Riverside. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde
© Copyright 2026 BenchChem. All Rights Reserved.